Tenofovir disoproxil succinate
Description
Properties
CAS No. |
1637632-97-3 |
|---|---|
Molecular Formula |
C23H36N5O14P |
Molecular Weight |
637.5 g/mol |
IUPAC Name |
[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate;butanedioic acid |
InChI |
InChI=1S/C19H30N5O10P.C4H6O4/c1-12(2)33-18(25)28-9-31-35(27,32-10-29-19(26)34-13(3)4)11-30-14(5)6-24-8-23-15-16(20)21-7-22-17(15)24;5-3(6)1-2-4(7)8/h7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22);1-2H2,(H,5,6)(H,7,8)/t14-;/m1./s1 |
InChI Key |
CCGIINMVANPRGB-PFEQFJNWSA-N |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C.C(CC(=O)O)C(=O)O |
Canonical SMILES |
CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C.C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of Tenofovir Disoproxil Succinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of Tenofovir (B777) Disoproxil Succinate (B1194679), a salt form of the antiretroviral prodrug Tenofovir Disoproxil. This document details the chemical processes involved in its creation and the analytical techniques used to verify its identity, purity, and physicochemical properties.
Synthesis Pathway
The synthesis of Tenofovir Disoproxil Succinate is typically achieved in a two-stage process. First, the active pharmaceutical ingredient (API) Tenofovir is esterified to produce the lipophilic prodrug, Tenofovir Disoproxil (TD), as a free base. Subsequently, the free base is reacted with succinic acid to form the succinate salt.
Stage 1: Synthesis of Tenofovir Disoproxil (Free Base)
The conversion of Tenofovir (also known as PMPA) to its disoproxil ester is a critical step to enhance its oral bioavailability[1]. This esterification is generally accomplished by reacting Tenofovir with chloromethyl isopropyl carbonate (CMIC) in the presence of a base.
Experimental Protocol: Synthesis of Tenofovir Disoproxil Free Base
This protocol is a representative synthesis adapted from established manufacturing processes[2][3][4].
-
Reaction Setup: In a clean, dry, nitrogen-purged reaction vessel, suspend Tenofovir (PMPA) (1.0 equiv) in an appropriate organic solvent such as N-methyl pyrrolidone (NMP) or acetonitrile.
-
Base Addition: Add a suitable non-nucleophilic amine base, such as triethylamine (B128534) (3.0 equiv), to the suspension while stirring. The mixture may be gently heated to 40-60°C to facilitate the dissolution of Tenofovir[2]. A phase transfer catalyst like tetrabutylammonium (B224687) bromide (0.1-0.5 equiv) may also be added to improve reaction kinetics[4].
-
Esterification: Slowly add chloromethyl isopropyl carbonate (CMIC) (2.0-3.0 equiv) to the reaction mixture. Maintain the temperature at 50-60°C and continue stirring for approximately 3-8 hours, monitoring the reaction's progress via HPLC[3][4].
-
Workup and Isolation: Upon completion, cool the reaction mixture. Quench the reaction by pouring the mixture into a cold aqueous solution (e.g., ice saline) to precipitate the crude Tenofovir Disoproxil free base[4].
-
Purification: Filter the crude product. The resulting solid can be purified by pulping or recrystallization from a suitable solvent like ethyl acetate (B1210297) or cyclohexane (B81311) to yield the Tenofovir Disoproxil free base[3][4].
Stage 2: Formation of this compound
The isolated free base is then converted to the succinate salt to potentially improve its physicochemical properties, such as stability and manufacturability[5][6].
Experimental Protocol: Succinate Salt Formation
This is a generalized protocol for the formation of a succinate salt.
-
Dissolution: Dissolve the purified Tenofovir Disoproxil free base in a suitable organic solvent, such as isopropanol (B130326) or acetone.
-
Acid Addition: In a separate vessel, dissolve succinic acid (approximately 1.0 molar equivalent) in the same solvent, heating gently if necessary.
-
Reaction and Precipitation: Add the succinic acid solution to the Tenofovir Disoproxil solution with stirring. The this compound salt is expected to precipitate upon mixing or after a period of stirring, which can be enhanced by cooling the mixture.
-
Isolation and Drying: Isolate the precipitated solid by filtration. Wash the filter cake with a small amount of cold solvent and dry it under vacuum at a suitable temperature (e.g., 40-50°C) to yield the final this compound salt.
Characterization
A thorough characterization is essential to confirm the identity, purity, and solid-state properties of the synthesized this compound.
Physicochemical Properties
Basic physicochemical data provides the foundational identity of the compound.
| Property | Value | Source |
| Molecular Formula | C₂₃H₃₆N₅O₁₄P | PubChem[7] |
| Molecular Weight | 637.5 g/mol | PubChem[7] |
| Parent Compound | Tenofovir Disoproxil | PubChem[7] |
| Component Compounds | Tenofovir Disoproxil, Succinic Acid | PubChem[7] |
Spectroscopic Analysis
FTIR is used to identify the functional groups present in the molecule and confirm the salt formation. A patent for this compound identifies several characteristic peaks[6].
| Characteristic FTIR Peaks (cm⁻¹) |
| 634 |
| 950 |
| 1027 |
| 1255 |
| 1623 |
| 1669 |
| 1744 |
| 1759 |
| Source: Adapted from patent WO2010142761A1[6] |
UV-Visible spectroscopy is a straightforward method for the quantification of Tenofovir Disoproxil in bulk and dosage forms. The adenine (B156593) chromophore in the molecule is responsible for its UV absorbance.
Experimental Protocol: UV-Visible Spectrophotometry
-
Solvent Selection: Use methanol (B129727) or distilled water as the solvent[8][9].
-
Standard Preparation: Prepare a stock solution of this compound (e.g., 100 µg/mL) by accurately weighing the substance and dissolving it in the chosen solvent. Create a series of dilutions (e.g., 2-10 µg/mL) from the stock solution[8].
-
Wavelength Scan: Scan a suitable concentration (e.g., 10 µg/mL) across a wavelength range of 200-400 nm to determine the wavelength of maximum absorbance (λmax)[8].
-
Analysis: Measure the absorbance of the standard solutions at the determined λmax.
| Parameter | Value | Source |
| Wavelength of Max. Absorbance (λmax) | ~260 nm | [8][9][10] |
| Typical Linearity Range | 2 - 110 µg/mL | [8][9][11] |
| Solvent | Methanol or Water | [8][9] |
Chromatographic Analysis (RP-HPLC)
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for determining the purity and assay of this compound. The methods developed for the fumarate (B1241708) salt are directly applicable.
Experimental Protocol: RP-HPLC Analysis
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase or a suitable diluent (e.g., methanol) at a known concentration (e.g., 1 mg/mL). Further dilute to fall within the linearity range of the method (e.g., 60 µg/mL)[11].
-
Chromatographic Separation: Inject the sample solution (e.g., 20 µL) into the HPLC system.
-
Data Analysis: The retention time confirms the identity of the compound, while the peak area is used to calculate the purity and assay against a reference standard.
| Parameter | Typical Conditions | Source |
| Stationary Phase (Column) | C18 (e.g., Hypersil ODS, 150 x 4.6 mm, 5 µm) | [10] |
| Mobile Phase | Methanol : Phosphate Buffer (90:10 v/v) or similar | [10][11] |
| Flow Rate | 0.8 - 1.2 mL/min | [10][11] |
| Detection | UV at 260 nm | [10] |
| Typical Retention Time | 2 - 6 minutes (highly method-dependent) | [10][11] |
Solid-State Characterization
XRPD is a powerful technique for identifying the crystalline form of the salt. Patent literature indicates that this compound can exist in a specific crystalline form, which can be identified by its unique diffraction pattern[6].
DSC is used to determine the melting point and other thermal events, providing information about the solid-state properties of the salt. While specific data for the succinate is limited, patents note that it and other related salts can have low melting points[5][12]. For the related fumarate salt, thermal analysis is a key characterization technique[13].
References
- 1. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. CN110590842A - Synthesis method of tenofovir disoproxil fumarate - Google Patents [patents.google.com]
- 5. WO2015002434A1 - Novel tenofovir disoproxil salt and the preparation method thereof - Google Patents [patents.google.com]
- 6. WO2010142761A1 - The succinate of tenofovir disoproxil - Google Patents [patents.google.com]
- 7. This compound | C23H36N5O14P | CID 42624346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. jyoungpharm.org [jyoungpharm.org]
- 10. Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. pubs.acs.org [pubs.acs.org]
The Strategic Design of Tenofovir Disoproxil: A Prodrug Approach to Combat HIV
A Technical Guide for Researchers and Drug Development Professionals
This in-depth technical guide explores the rationale and design of tenofovir (B777) disoproxil, a cornerstone of antiretroviral therapy. We delve into the molecular strategies employed to overcome the inherent limitations of its parent compound, tenofovir, transforming it into a highly effective oral therapeutic. This document provides a comprehensive overview of its mechanism of action, pharmacokinetic profile, and the experimental methodologies used to characterize this critical prodrug.
The Rationale for a Prodrug: Overcoming Tenofovir's Limitations
Tenofovir is a potent nucleotide reverse transcriptase inhibitor (NRTI) with significant activity against both human immunodeficiency virus (HIV) and hepatitis B virus (HBV).[1][2] However, its therapeutic potential is severely hampered by its physicochemical properties. As a phosphonate (B1237965) nucleotide analog, tenofovir is highly polar and carries a negative charge at physiological pH, leading to poor membrane permeability and consequently, very low oral bioavailability.[3][4] This necessitates a prodrug strategy to enable effective oral administration.
The development of tenofovir disoproxil fumarate (B1241708) (TDF) represents a successful application of prodrug design to enhance the therapeutic index of a potent antiviral agent. The core of this strategy lies in masking the negatively charged phosphonate group with lipophilic moieties, thereby increasing its ability to traverse the intestinal epithelium and enter target cells.[4][5][6]
The Prodrug Moiety: Disoproxil and its Fumarate Salt
Tenofovir is chemically modified with two isopropoxycarbonyloxymethyl (disoproxil) groups, creating a more lipophilic ester prodrug.[4][7] This modification neutralizes the negative charge of the phosphonate group, significantly improving its passive diffusion across biological membranes.
Furthermore, the prodrug is formulated as a fumarate salt. This enhances the aqueous solubility and dissolution rate of the compound in the gastrointestinal tract, which is a critical factor for ensuring consistent absorption.
Mechanism of Action and Intracellular Activation
Once absorbed, tenofovir disoproxil undergoes rapid hydrolysis in the plasma and gut, primarily mediated by esterase enzymes, to release the parent molecule, tenofovir.[2][8] Tenofovir then enters target cells, such as CD4+ T lymphocytes, where it is phosphorylated by cellular kinases to its active metabolite, tenofovir diphosphate (B83284) (TFV-DP).[9][10]
TFV-DP acts as a competitive inhibitor of HIV-1 reverse transcriptase and terminates the growing DNA chain, thus halting viral replication.[11] The intracellular activation pathway is a critical component of its mechanism of action.
Figure 1. Intracellular activation pathway of Tenofovir Disoproxil.
Data Presentation: Pharmacokinetic and Antiviral Activity
The prodrug strategy significantly enhances the pharmacokinetic profile of tenofovir. The following tables summarize key quantitative data from preclinical and clinical studies.
Table 1: Pharmacokinetic Parameters of Tenofovir Disoproxil Fumarate in Humans
| Parameter | Value | Conditions | Reference(s) |
| Oral Bioavailability | ~25% | Fasting state | [7][12] |
| ~39% | With a high-fat meal | [7][11] | |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 1.3 hours | Fasting state | [7][13] |
| Peak Plasma Concentration (Cmax) | ~266 - 300 ng/mL | 300 mg dose | [13] |
| Area Under the Curve (AUC) | ~2,150 - 3,000 ng·h/mL | 300 mg dose | [13] |
| Plasma Half-life (t1/2) | ~12 - 18 hours | [12] | |
| Intracellular Half-life of TFV-DP | >60 hours | [11] |
Table 2: In Vitro Anti-HIV-1 Activity of Tenofovir and its Prodrugs
| Compound | Cell Type | IC50 (µM) | Reference(s) |
| Tenofovir | TZM-bl cells | 0.203 ± 0.069 | [12] |
| Tenofovir Disoproxil Fumarate | MT-2 cells | 0.005 | [14] |
| Tenofovir | MT-2 cells | 5 | [14] |
| Tenofovir Diphosphate (TFV-DP) | - | 0.1 | [15] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of prodrug candidates. The following sections outline the key experimental protocols used in the characterization of tenofovir disoproxil.
Synthesis of Tenofovir Disoproxil Fumarate
The synthesis of tenofovir disoproxil fumarate is a multi-step process. While various specific methodologies exist, a general approach involves the esterification of tenofovir with chloromethyl isopropyl carbonate.[16]
Figure 2. Simplified workflow for the synthesis of Tenofovir Disoproxil Fumarate.
A detailed, generalized laboratory-scale synthesis protocol is as follows:
-
Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen), suspend tenofovir in a suitable organic solvent (e.g., N,N-dimethylformamide).
-
Addition of Reagents: Add a base (e.g., triethylamine) to the suspension, followed by the dropwise addition of chloromethyl isopropyl carbonate.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 50-60°C) for several hours until the reaction is complete, as monitored by a suitable analytical technique (e.g., HPLC).
-
Workup: After cooling, the reaction mixture is quenched with water or an aqueous salt solution. The crude product is then extracted with an organic solvent.
-
Purification: The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure to yield crude tenofovir disoproxil.
-
Salt Formation: The crude product is dissolved in a suitable solvent (e.g., isopropanol) and treated with a solution of fumaric acid to precipitate the fumarate salt.
-
Isolation: The crystalline tenofovir disoproxil fumarate is collected by filtration, washed with a cold solvent, and dried under vacuum.
Caco-2 Cell Permeability Assay
The Caco-2 cell permeability assay is a standard in vitro method to predict the intestinal absorption of drug candidates.[16][17]
Figure 3. Experimental workflow for the Caco-2 cell permeability assay.
A detailed protocol is as follows:
-
Cell Culture: Caco-2 cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) and seeded onto permeable Transwell® inserts. The cells are allowed to differentiate for 21-28 days to form a confluent monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Transport Assay:
-
The cell monolayers are washed with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
The test compound (e.g., tenofovir disoproxil) is added to the apical (A) or basolateral (B) side of the monolayer (the donor compartment).
-
The plates are incubated at 37°C for a defined period (e.g., 2 hours).
-
Samples are collected from the opposite compartment (the receiver compartment) at specific time points.
-
-
Analysis: The concentration of the test compound in the collected samples is quantified using a sensitive analytical method, typically LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): The apparent permeability coefficient is calculated to determine the rate of drug transport across the cell monolayer.
In Vitro Anti-HIV-1 Activity Assay
This assay determines the potency of a compound in inhibiting HIV-1 replication in a cell-based system.[6][18]
A generalized protocol is as follows:
-
Cell Culture: A susceptible T-cell line (e.g., MT-2 or CEM) or peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media.
-
Compound Preparation: The test compound (tenofovir disoproxil) is serially diluted to a range of concentrations.
-
Infection: The cells are infected with a known amount of HIV-1.
-
Treatment: Immediately after infection, the diluted test compound is added to the cell cultures.
-
Incubation: The cultures are incubated for a period of 4-5 days to allow for viral replication.
-
Endpoint Measurement: The extent of viral replication is determined by measuring a viral marker, typically the p24 antigen, in the cell culture supernatant using an ELISA.
-
Data Analysis: The concentration of the compound that inhibits viral replication by 50% (IC50) is calculated from the dose-response curve.
Conclusion
The design of tenofovir disoproxil as a prodrug is a prime example of a successful strategy to overcome the pharmacokinetic limitations of a potent antiviral agent. By masking the polar phosphonate group with lipophilic disoproxil moieties, the oral bioavailability of tenofovir was significantly improved, enabling its widespread clinical use in the treatment and prevention of HIV infection. The fumarate salt formulation further enhances its dissolution and absorption. The comprehensive in vitro and in vivo characterization, as detailed in the experimental protocols, has been instrumental in establishing its efficacy and safety profile. The continued understanding of such prodrug strategies is vital for the development of future generations of antiviral therapeutics.
References
- 1. Pharmacokinetics of Tenofovir Disoproxil Fumarate and Ritonavir-Boosted Saquinavir Mesylate Administered Alone or in Combination at Steady State - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. studylib.net [studylib.net]
- 4. Population pharmacokinetics of tenofovir given as either tenofovir disoproxil fumarate or tenofovir alafenamide in an African population - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Phase I/II Trial of the Pharmacokinetics, Safety, and Antiretroviral Activity of Tenofovir Disoproxil Fumarate in Human Immunodeficiency Virus-Infected Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Tenofovir disoproxil fumarate: clinical pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pre-Clinical Evaluation of Tenofovir and Tenofovir Alafenamide for HIV-1 Pre-Exposure Prophylaxis in Foreskin Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Single-Dose and Steady-State Pharmacokinetics of Tenofovir Disoproxil Fumarate in Human Immunodeficiency Virus-Infected Children - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mathematical Modelling of the Molecular Mechanisms of Interaction of Tenofovir with Emtricitabine against HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. enamine.net [enamine.net]
- 18. In vitro evaluation of the anti-HIV activity and metabolic interactions of tenofovir and emtricitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antiviral Spectrum of Tenofovir Disoproxil Succinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tenofovir (B777) disoproxil is a cornerstone nucleotide analog reverse-transcriptase inhibitor (NtRTI) with potent in vitro activity against human immunodeficiency virus (HIV) and hepatitis B virus (HBV).[1][2][3][4][5] It is administered as a prodrug, with various salt forms available, including fumarate (B1241708) (TDF), succinate, and maleate.[6] These different salt forms contain the same active ingredient, tenofovir disoproxil, and are considered clinically equivalent.[6] Upon administration, tenofovir disoproxil is converted to tenofovir, which is then phosphorylated by cellular enzymes to its active metabolite, tenofovir diphosphate (B83284) (TFV-DP).[2][3][7][8] TFV-DP acts as a competitive inhibitor of viral reverse transcriptase and polymerase, leading to chain termination of viral DNA synthesis.[1][7][9] This guide provides a comprehensive overview of the in vitro antiviral spectrum of tenofovir disoproxil, with a focus on its mechanism of action, quantitative antiviral activity, and the experimental protocols used for its evaluation.
Mechanism of Action
Tenofovir disoproxil is a prodrug designed to enhance the oral bioavailability of tenofovir.[1][10] Once absorbed, it undergoes hydrolysis to form tenofovir.[7] Cellular kinases then phosphorylate tenofovir to its active diphosphate form, TFV-DP.[2][3][8]
TFV-DP competitively inhibits viral reverse transcriptase (in the case of HIV) and DNA polymerase (in the case of HBV) by mimicking the natural substrate, deoxyadenosine (B7792050) 5'-triphosphate.[11] Incorporation of TFV-DP into the growing viral DNA chain results in premature termination because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.[1][7][9] This effectively halts viral replication.[7][9] Tenofovir exhibits high selectivity for viral enzymes over human DNA polymerases, which contributes to its favorable safety profile.[1][7]
References
- 1. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Intracellular metabolism and in vitro activity of tenofovir against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Hepatitis B Virus (HBV) Activity of Tenofovir Disoproxil Fumarate (TDF) in Human Immunodeficiency Virus (HIV) Co-Infected Patients [natap.org]
- 6. Tenofovir Disoproxil â a Salty Tale [medsafe.govt.nz]
- 7. What is the mechanism of Tenofovir Disoproxil Fumarate? [synapse.patsnap.com]
- 8. journals.asm.org [journals.asm.org]
- 9. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 10. [Tenofovir: pharmacology and interactions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility and Stability Profile of Tenofovir Disoproxil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability profile of tenofovir (B777) disoproxil. The information herein is curated for professionals in the field of pharmaceutical research and development. It is important to note that the vast majority of publicly available data pertains to tenofovir disoproxil fumarate (B1241708) (TDF) , the most common salt form. Data for tenofovir disoproxil succinate (B1194679) is not widely available; therefore, this guide will focus on the well-documented characteristics of TDF as a proxy, a common practice in pharmaceutical literature.
Solubility Profile
Tenofovir disoproxil fumarate is a diester prodrug of tenofovir, designed to enhance oral bioavailability. Its solubility is a critical factor in its formulation and absorption. TDF is classified as a Biopharmaceutics Classification System (BCS) Class III drug, characterized by high solubility and low permeability.[1]
Aqueous Solubility
TDF is described as a white to off-white crystalline powder.[2] Its solubility in aqueous media is pH-dependent. The solubility in distilled water at 25°C is reported to be 13.4 mg/mL.[2] Another source indicates a solubility of 3 mg/mL in water, which increases with warming.
Organic Solvent Solubility
TDF exhibits solubility in various organic solvents, which is crucial for the preparation of stock solutions for analytical and experimental purposes. The solubility in common organic solvents is summarized in the table below.[1][3][4]
Table 1: Solubility of Tenofovir Disoproxil Fumarate in Various Solvents
| Solvent | Solubility (mg/mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 50[4] | - |
| Dimethylformamide (DMF) | ~16[3] | - |
| Methanol | Soluble[1] | ~14[3] |
| Ethanol | ~5[3] | - |
| Water | 10-13.4[2][4] | Solubility increases with warming and in acidic pH.[5] |
| Dichloromethane | Very slightly soluble[1] | - |
| Hexanes | Insoluble[1] | - |
Note: For maximal solubility in aqueous buffers, it is recommended to first dissolve TDF in an organic solvent like DMF and then dilute with the aqueous buffer of choice.[3]
Stability Profile
The stability of tenofovir disoproxil is a key consideration for its shelf-life, formulation, and in-vivo performance. The molecule is susceptible to degradation under various stress conditions, primarily through hydrolysis of its ester linkages.
Forced Degradation Studies
Forced degradation, or stress testing, is performed to identify potential degradation products and establish the intrinsic stability of the drug molecule.[6] Studies have shown that TDF is susceptible to degradation under hydrolytic (acidic, basic, and neutral), oxidative, and thermal conditions, while being relatively stable to photolytic stress.[7][8] A target degradation of 5-20% is often desired in such studies to ensure that degradation products can be adequately characterized.[9][10]
Table 2: Summary of Tenofovir Disoproxil Fumarate Stability under Forced Degradation Conditions
| Condition | Reagent/Parameters | Observation |
| Acid Hydrolysis | 0.01 M - 1.0 M HCl, 40-80°C[8][11] | Significant degradation observed. |
| Base Hydrolysis | 0.01 M - 1.0 M NaOH, 40-80°C[8][11] | Significant degradation observed. |
| Neutral Hydrolysis | Water, elevated temperature | Degradation is catalyzed under neutral conditions.[7] |
| Oxidative Stress | 3-30% H₂O₂, Room Temperature or elevated[11] | Unstable to oxidative degradation.[7][8] |
| Thermal Stress | Dry heat, 50-105°C[6][8] | The solid drug is relatively stable to dry heat, but degradation is catalyzed under thermolytic conditions in solution.[7][8] |
| Photolytic Stress | UV/Visible light (ICH Q1B)[11] | Comparatively stable.[7] |
| Humidity | 40°C / 75% RH[11] | Relatively stable.[7] |
pH-Dependent Stability
The stability of TDF in solution is highly dependent on pH. It is most stable in acidic conditions and becomes increasingly labile as the pH rises into neutral and alkaline ranges, which favors hydrolysis of the ester groups.[5][12]
-
Acidic pH (e.g., pH 1.2): TDF is highly stable.[12]
-
Neutral to Alkaline pH (e.g., pH 6.8 and above): TDF is prone to hydrolysis, leading to the formation of tenofovir monoester and subsequently tenofovir.[5][12]
Key Pathways
Intracellular Activation Pathway
Tenofovir disoproxil is a prodrug that must be metabolized intracellularly to its active form, tenofovir diphosphate. This process is essential for its antiviral activity.[13][14]
Caption: Intracellular activation pathway of Tenofovir Disoproxil.
Degradation Pathway
The primary degradation pathway for tenofovir disoproxil under hydrolytic conditions involves the sequential cleavage of its two disoproxil ester groups. This process can be catalyzed by acid, base, or enzymes.[5][15]
Caption: Simplified hydrolytic degradation pathway of Tenofovir Disoproxil.
Experimental Protocols
The following sections outline generalized protocols for determining the solubility and stability of an active pharmaceutical ingredient (API) like tenofovir disoproxil.
Equilibrium Solubility Determination
This protocol is based on the shake-flask method, a standard approach for determining equilibrium solubility.[16][17]
Caption: Workflow for Equilibrium Solubility Determination.
Methodology:
-
Preparation of Media: Prepare aqueous buffer solutions across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8).[16]
-
Sample Preparation: Add an excess amount of the API to a known volume of each buffer solution in a sealed container. This ensures that a saturated solution is achieved.
-
Equilibration: Agitate the samples at a constant temperature (typically 37 ± 1 °C) for a sufficient period to reach equilibrium (e.g., 24 to 72 hours).[16][18] Preliminary studies should be conducted to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This is commonly done by centrifugation followed by filtration of the supernatant through a non-adsorptive filter (e.g., 0.45 µm PVDF or PTFE).
-
Analysis: Quantify the concentration of the dissolved API in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Calculation: The determined concentration represents the equilibrium solubility of the API at that specific pH and temperature. The experiment should be performed in at least triplicate.[16]
Forced Degradation Study
This protocol outlines the typical stress conditions applied during forced degradation studies as recommended by ICH guidelines.[10][11][19]
Caption: General Workflow for a Forced Degradation Study.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the API in a suitable solvent.
-
Acid Hydrolysis: Treat the API solution with an acidic solution (e.g., 0.1 M to 1.0 M HCl) and maintain at an elevated temperature (e.g., 40-80°C).[11]
-
Base Hydrolysis: Treat the API solution with a basic solution (e.g., 0.1 M to 1.0 M NaOH) and maintain at an elevated temperature (e.g., 40-80°C).[11]
-
Oxidative Degradation: Treat the API solution with an oxidizing agent (e.g., 3% to 30% hydrogen peroxide) at room temperature or slightly elevated temperatures.[11]
-
Thermal Degradation: Expose the solid API (dry heat) and an API solution to elevated temperatures (e.g., 60-80°C).[11]
-
Photostability: Expose the solid API and API solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11]
-
Sample Analysis: At specified time points, withdraw samples. For hydrolytic studies, samples should be neutralized before analysis. Analyze all stressed samples, along with a control sample, using a validated stability-indicating analytical method (typically HPLC with UV and/or Mass Spectrometric detection). The method must be able to separate the intact drug from all process-related impurities and degradation products.[11]
References
- 1. ijnrd.org [ijnrd.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. pharmtech.com [pharmtech.com]
- 7. PlumX [plu.mx]
- 8. Stress Studies of Tenofovir Disoproxil Fumarate by HPTLC in Bulk Drug and Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onyxipca.com [onyxipca.com]
- 12. Development of a Novel Formulation That Improves Preclinical Bioavailability of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]
- 14. What is the mechanism of Tenofovir Disoproxil Fumarate? [synapse.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. who.int [who.int]
- 17. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 18. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 19. pharmadekho.com [pharmadekho.com]
preclinical pharmacokinetic profile of tenofovir disoproxil succinate
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetic profile of tenofovir (B777) disoproxil, a key prodrug of the nucleotide reverse transcriptase inhibitor tenofovir. The information presented herein is intended for researchers, scientists, and professionals involved in the drug development process, offering detailed insights into the absorption, distribution, metabolism, and excretion (ADME) of this critical antiviral agent in various preclinical models.
Introduction
Tenofovir disoproxil fumarate (B1241708) (TDF) is an ester prodrug of tenofovir, designed to enhance its oral bioavailability.[1][2] Tenofovir itself has poor membrane permeability due to its dianionic nature at physiological pH.[2] The addition of the lipophilic disoproxil moiety allows for improved absorption from the gastrointestinal tract.[2] Following oral administration, TDF is rapidly converted in the plasma to tenofovir, which is then taken up by target cells and phosphorylated to its active metabolite, tenofovir diphosphate (B83284) (TFV-DP).[3][4] TFV-DP acts as a competitive inhibitor of viral reverse transcriptase, leading to chain termination and inhibition of viral replication.[3] Understanding the preclinical pharmacokinetics of TDF is crucial for interpreting efficacy and safety data from animal studies and for predicting its behavior in humans.
Absorption and Bioavailability
The oral bioavailability of tenofovir following TDF administration has been evaluated in several animal species. It is generally moderate, with significant contributions from intestinal and first-pass metabolism.[1]
Table 1: Oral Bioavailability of Tenofovir from Tenofovir Disoproxil in Preclinical Models
| Animal Species | Dose (mg/kg) | Bioavailability (%) | Reference |
| Mice | Not Specified | 20 | [1] |
| Dogs | Not Specified | 30 | [1] |
| Rhesus Macaques | 30 | 31 | [2] |
The absorption of TDF is influenced by several factors, including intestinal esterases and efflux transporters like P-glycoprotein (P-gp).[1][5][6] In vitro studies using Caco-2 cell monolayers have demonstrated that TDF is a substrate for P-gp, and its transport can be enhanced by P-gp inhibitors.[1][5] Furthermore, the stability and absorption of TDF can be improved by co-administration with esterase inhibitors.[1][5]
Distribution
Following absorption and conversion to tenofovir, the drug distributes into various tissues. Preclinical studies in mice have shown that tenofovir diffuses widely, with the highest concentrations found in the digestive tract, liver, and kidneys.[7][8] The tissue penetration factor (TPF), which is the ratio of tissue concentration to plasma concentration, indicates good distribution to these organs.[7][8] Conversely, tenofovir exhibits weak penetration into the brain.[7][8]
Oral administration of TDF in macaques has been shown to result in significantly higher intracellular concentrations of the active metabolite, TFV-DP, in peripheral blood mononuclear cells (PBMCs) compared to subcutaneous administration of tenofovir, even at equivalent plasma exposures of tenofovir.[2][9] This suggests that the disoproxil prodrug moiety not only enhances oral absorption but also facilitates loading into lymphoid cells.[2][9]
Metabolism
The metabolism of tenofovir disoproxil is a critical step in its activation. The conversion to tenofovir and subsequently to the active diphosphate form involves several enzymatic steps.
Conversion of Tenofovir Disoproxil to Tenofovir
TDF is primarily hydrolyzed in the plasma and intestinal lumen by carboxylesterases to form tenofovir.[1][10] This conversion is rapid, and intact TDF is often undetectable in plasma shortly after oral administration.[2] The hydrolysis occurs in two steps, with the formation of an intermediate tenofovir monophosphonate ester.[1]
Figure 1: Hydrolysis of Tenofovir Disoproxil Fumarate to Tenofovir.
Intracellular Phosphorylation of Tenofovir
Once tenofovir enters the target cells, it undergoes two sequential phosphorylation steps to form the active metabolite, tenofovir diphosphate (TFV-DP).[3] This process is carried out by cellular kinases.[10] TFV-DP has a long intracellular half-life, which contributes to the sustained antiviral activity of the drug.[11][12] In hepatic cells, the intracellular half-life of TFV-DP has been measured to be approximately 95 hours.[11][12]
Figure 2: Intracellular Phosphorylation of Tenofovir.
Excretion
Tenofovir is primarily eliminated unchanged by the kidneys through a combination of glomerular filtration and active tubular secretion.[13][14] Renal transport proteins, including organic anion transporters (OAT1 and OAT3) and multidrug resistance-associated proteins (MRPs), are involved in its renal clearance.[13]
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of the pharmacokinetic properties of TDF. Below are outlines of common experimental protocols used in preclinical studies.
In Vitro Intestinal Stability Assay
This assay is used to evaluate the stability of TDF in the presence of intestinal enzymes.
-
Preparation of Intestinal Extracts: Intestinal S9 fractions are prepared from the small intestines of preclinical species (e.g., rats, humans). The tissue is homogenized and centrifuged to obtain the S9 fraction, which contains metabolic enzymes.
-
Incubation: TDF is incubated with the intestinal S9 extracts at 37°C. Samples are collected at various time points.
-
Analysis: The concentration of remaining TDF and the formation of metabolites are quantified using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
-
Data Analysis: The half-life of TDF in the intestinal extracts is calculated to assess its stability.[1]
Caco-2 Cell Permeability Assay
This in vitro model is used to assess the intestinal permeability and potential for active transport of TDF.
-
Cell Culture: Caco-2 cells are cultured on permeable supports to form a confluent monolayer that mimics the intestinal epithelium.
-
Transport Studies: TDF is added to either the apical (AP) or basolateral (BL) side of the monolayer. Samples are collected from the opposite chamber at various time points.
-
Analysis: The concentrations of TDF and its metabolites in the donor and receiver chambers are determined by HPLC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both AP-to-BL and BL-to-AP transport. An efflux ratio (Papp(BL-AP) / Papp(AP-BL)) greater than 2 suggests the involvement of active efflux transporters like P-gp.[1][5]
In Vivo Pharmacokinetic Study in Rats
This protocol describes a typical in vivo study to determine the oral bioavailability and pharmacokinetic parameters of tenofovir after TDF administration.
Figure 3: Workflow for an In Vivo Pharmacokinetic Study in Rats.
-
Animals: Male Sprague-Dawley rats are typically used. They are fasted overnight before dosing.[1]
-
Dosing: TDF is formulated in a suitable vehicle (e.g., a mixture of ethanol, polyethylene (B3416737) glycol, propylene (B89431) glycol, and water) and administered orally via gavage.[1] A separate group of animals receives an intravenous dose of tenofovir to determine the absolute bioavailability.
-
Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[1]
-
Sample Processing: Plasma is separated by centrifugation and stored frozen until analysis.
-
Bioanalysis: Plasma concentrations of tenofovir are quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and oral bioavailability (F).[1]
Conclusion
The preclinical pharmacokinetic profile of tenofovir disoproxil demonstrates its effectiveness as a prodrug for enhancing the oral delivery of tenofovir. Its absorption is moderate and influenced by intestinal metabolism and efflux transporters. Following absorption, it is rapidly converted to tenofovir, which distributes to various tissues, with preferential loading into lymphoid cells, and is subsequently phosphorylated to the active antiviral agent, tenofovir diphosphate. The primary route of elimination is renal excretion. The experimental protocols described provide a framework for the continued investigation and development of tenofovir-based therapies. A thorough understanding of these preclinical ADME properties is fundamental for the successful translation of this important antiretroviral agent to clinical use.
References
- 1. Development of a Novel Formulation That Improves Preclinical Bioavailability of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleotide Analog Prodrug, Tenofovir Disoproxil, Enhances Lymphoid Cell Loading Following Oral Administration in Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linking the Population Pharmacokinetics of Tenofovir and Its Metabolites With Its Cellular Uptake and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a Novel Formulation That Improves Preclinical Bioavailability of Tenofovir Disoproxil Fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intestinal absorption enhancement of the ester prodrug tenofovir disoproxil fumarate through modulation of the biochemical barrier by defined ester mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and tissue distribution of tenofovir, emtricitabine and dolutegravir in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nucleotide analogue prodrug tenofovir disoproxil enhances lymphoid cell loading following oral administration in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential Mechanisms of Tenofovir and Tenofovir Disoproxil Fumarate Cellular Transport and Implications for Topical Preexposure Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 14. Safety of Oral Tenofovir Disoproxil Fumarate-Based Pre-Exposure Prophylaxis for HIV Prevention - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Crystallization and Polymorphism of Tenofovir Disoproxil Succinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tenofovir (B777) disoproxil is a critical antiretroviral prodrug used in the treatment of HIV-1 and chronic hepatitis B. While the fumarate (B1241708) salt has been extensively studied, the succinate (B1194679) salt of tenofovir disoproxil presents an alternative with potentially different physicochemical properties influencing its stability, bioavailability, and manufacturability. This technical guide provides an in-depth overview of the crystallization and potential polymorphism of tenofovir disoproxil succinate. It details a known method for its preparation and outlines comprehensive experimental protocols for polymorph screening and characterization based on established pharmaceutical industry practices. Although specific polymorphic forms of the succinate salt are not extensively documented in publicly available literature, this guide offers a foundational framework for its study, including illustrative data and visual workflows to aid researchers in this area.
Introduction to Tenofovir Disoproxil and the Significance of Salt Selection
Tenofovir disoproxil is a prodrug of tenofovir, designed to enhance its oral bioavailability. The choice of the salt form for an active pharmaceutical ingredient (API) is a critical step in drug development, as it can significantly impact the drug's solubility, dissolution rate, stability, and processing characteristics. While tenofovir disoproxil fumarate is the most common and well-documented salt form, other salts, such as the succinate, are explored to potentially improve upon these properties.[1]
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a crucial consideration in drug development. Different polymorphs of the same API can exhibit distinct physicochemical properties, which can affect the final drug product's performance and stability. Therefore, a thorough investigation of the polymorphic landscape of a new salt form like this compound is essential.
Synthesis and Crystallization of this compound
A known method for the preparation of this compound involves the reaction of oily crude tenofovir disoproxil with succinic acid in a suitable solvent.[2]
Experimental Protocol: Preparation of this compound[2]
-
Dissolution: Dissolve oily crude Tenofovir disoproxil (1.5 g, with a purity of 75% as determined by HPLC) in toluene (B28343) (3 mL).
-
Addition of Acid: Add a stoichiometric equivalent of succinic acid to the solution.
-
Heating: Heat the mixture to 60°C for 10 minutes.
-
Crystallization: Cool the solution to room temperature and stir until precipitation occurs.
-
Dilution and Suspension: Dilute the mixture with an additional 5 mL of toluene and continue to stir the resulting suspension.
-
Isolation: Isolate the solid product by filtration.
-
Drying: Dry the isolated solid to obtain this compound.
References
Methodological & Application
Application Notes and Protocols for the Quantification of Tenofovir Disoproxil Succinate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of tenofovir (B777) disoproxil succinate (B1194679) in various matrices, including bulk drug substance and pharmaceutical formulations. The methods described herein are based on established analytical techniques and have been validated according to International Council for Harmonisation (ICH) guidelines.
Introduction
Tenofovir disoproxil, a prodrug of tenofovir, is a cornerstone of antiretroviral therapy for HIV-1 infection and is also used in the treatment of chronic hepatitis B. Accurate and precise quantification of tenofovir disoproxil succinate is critical for quality control during drug manufacturing, formulation development, and pharmacokinetic studies. This document outlines three common and reliable analytical methods for its quantification:
-
High-Performance Liquid Chromatography (HPLC) with UV-Visible Detection: A robust and widely used method for routine quality control.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for bioanalytical applications and trace-level quantification.
-
UV-Visible Spectrophotometry: A simple and cost-effective method suitable for the analysis of bulk drug and simple formulations.
Analytical Methods and Protocols
High-Performance Liquid Chromatography (HPLC) with UV-Visible Detection
This method is suitable for the determination of this compound in bulk drug and pharmaceutical dosage forms.
Experimental Protocol
a. Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV-Visible detector.
-
Data acquisition and processing software.
b. Chromatographic Conditions:
-
Column: Kromasil C18 (150 x 4.6 mm, 5 µm) or equivalent.[1]
-
Mobile Phase: A mixture of methanol (B129727) and 10 mM phosphate (B84403) buffer (pH 5.0) in a 70:30 v/v ratio.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
Detection Wavelength: 260 nm.[2]
-
Injection Volume: 20 µL.
c. Preparation of Standard Solutions:
-
Prepare a stock solution of tenofovir disoproxil fumarate (B1241708) (a closely related salt often used as a reference standard) by accurately weighing and dissolving the standard in methanol to a final concentration of 1 mg/mL.[2]
-
From the stock solution, prepare a series of working standard solutions by diluting with the mobile phase to achieve concentrations ranging from 1 to 6 µg/mL.[1]
d. Preparation of Sample Solutions (for Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of tenofovir disoproxil and transfer it to a volumetric flask.
-
Add a suitable volume of methanol and sonicate to dissolve the active ingredient.
-
Dilute to volume with methanol and mix well.
-
Filter the solution through a 0.45 µm membrane filter.
-
Further dilute the filtered solution with the mobile phase to a concentration within the calibration range.
e. Analysis:
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas.
-
Calculate the concentration of this compound in the sample by comparing the peak area with the calibration curve generated from the standard solutions.
Quantitative Data Summary
| Parameter | Result | Reference |
| Linearity Range | 1 - 6 µg/mL | [1] |
| Accuracy (% Recovery) | 98.0% - 102.0% | [1] |
| Precision (% RSD) | < 2% | [1] |
| Limit of Detection (LOD) | Not explicitly stated | |
| Limit of Quantitation (LOQ) | Not explicitly stated |
Experimental Workflow
Caption: HPLC experimental workflow for tenofovir disoproxil quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for the quantification of tenofovir (the active metabolite of tenofovir disoproxil) in biological matrices such as human plasma.
Experimental Protocol
a. Instrumentation:
-
Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer.
-
Data acquisition and processing software.
b. Chromatographic Conditions:
-
Column: Luna C18 (100 mm × 2.0 mm, 3 µm) or equivalent.[3]
-
Mobile Phase: Gradient elution with water (containing 0.1% formic acid) and acetonitrile (B52724).[3]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.[4]
-
Injection Volume: 10 µL.
c. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[3]
-
Multiple Reaction Monitoring (MRM) Transitions:
d. Preparation of Standard Solutions:
-
Prepare a stock solution of tenofovir in a suitable solvent (e.g., methanol).
-
Prepare working standard solutions by serial dilution in the same solvent.
-
Spike blank human plasma with the working standard solutions to create a calibration curve ranging from 10 to 640 ng/mL.[3]
e. Sample Preparation (from Human Plasma):
-
To 80 µL of plasma, add an internal standard (e.g., acyclovir).[3]
-
Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile or methanol).
-
Vortex and centrifuge the samples.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
f. Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Acquire data in MRM mode.
-
Quantify tenofovir concentration by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Quantitative Data Summary
| Parameter | Result | Reference |
| Linearity Range | 10 - 640 ng/mL | [3] |
| Accuracy (% Bias) | 84.9% - 113.1% | [3] |
| Precision (% RSD) | < 12.3% | [3] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | [3] |
Experimental Workflow
Caption: LC-MS/MS experimental workflow for tenofovir quantification.
UV-Visible Spectrophotometry
This is a simple and rapid method for the estimation of this compound in bulk drug and pharmaceutical formulations.
Experimental Protocol
a. Instrumentation:
-
UV-Visible Spectrophotometer with 1 cm quartz cells.
b. Method Parameters:
c. Preparation of Standard Solutions:
-
Prepare a stock solution of tenofovir disoproxil fumarate by accurately weighing and dissolving the standard in triple distilled water to a concentration of 1 mg/mL.[5]
-
From the stock solution, prepare a series of working standard solutions by diluting with triple distilled water to achieve concentrations in the range of 5 - 90 µg/mL.[5]
d. Preparation of Sample Solutions (for Tablets):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 100 mg of tenofovir disoproxil and transfer it to a 100 mL volumetric flask.[5]
-
Add approximately 25 mL of triple distilled water and shake for 15 minutes.[5]
-
Make up the volume to 100 mL with the same solvent and filter through Whatman filter paper.[5]
-
Dilute a known volume of the filtrate with triple distilled water to obtain a concentration within the Beer's law range.[5]
e. Analysis:
-
Measure the absorbance of the standard and sample solutions at 261 nm against a solvent blank.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Quantitative Data Summary
| Parameter | Result | Reference |
| Linearity Range | 5 - 90 µg/mL | [5] |
| Correlation Coefficient (r²) | 0.9981 | [5] |
| Accuracy (% Recovery) | 100.06 ± 1.24 | [5] |
| Precision (% RSD) | < 2% | [6] |
| Limit of Detection (LOD) | 0.47 µg/mL | [6] |
| Limit of Quantitation (LOQ) | 1.63 µg/mL | [6] |
Logical Relationship of Method Selection
References
- 1. RP-HPLC method for simultaneous estimation of tenofovir disoproxil fumarate, lamivudine, and efavirenz in combined tablet dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. A LC/MS/MS method for determination of tenofovir in human plasma and its application to toxicity monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jyoungpharm.org [jyoungpharm.org]
- 6. rjptonline.org [rjptonline.org]
Application Notes and Protocols for In Vitro Efficacy Assays of Tenofovir Disoproxil Succinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenofovir (B777) Disoproxil Succinate (TDS) is a prodrug of tenofovir, a nucleotide reverse transcriptase inhibitor (NRTI). It is designed to increase the oral bioavailability of tenofovir. Following administration, TDS is converted in the body to tenofovir, which is then phosphorylated by cellular enzymes to its active metabolite, tenofovir diphosphate (B83284).[1][2][3][4] Tenofovir diphosphate acts as a competitive inhibitor of viral reverse transcriptase in HIV and polymerase in HBV, leading to the termination of the growing viral DNA chain and suppression of viral replication.[1][4] These application notes provide detailed protocols for assessing the in vitro efficacy of TDS against HIV-1 and HBV. While much of the available literature focuses on Tenofovir Disoproxil Fumarate (TDF), the methodologies presented here are directly applicable to TDS, as the active antiviral agent and its intracellular mechanism of action are identical.
Mechanism of Action and Intracellular Metabolism
Tenofovir Disoproxil Succinate is a diester prodrug of tenofovir. Its lipophilic nature facilitates passive diffusion across cellular membranes.[5] Once inside the cell, it undergoes hydrolysis by cellular esterases, such as carboxylesterase 1, to release tenofovir.[5] Subsequently, cellular kinases phosphorylate tenofovir in two steps to form the active antiviral agent, tenofovir diphosphate (TFV-DP).[1][2][6] TFV-DP is a structural analog of deoxyadenosine (B7792050) 5'-triphosphate (dATP) and competes with it for incorporation into the nascent viral DNA strand by the viral reverse transcriptase (in HIV) or polymerase (in HBV).[1][4][6][7] The absence of a 3'-hydroxyl group on the tenofovir molecule prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide, thereby causing chain termination and halting viral DNA synthesis.[1][4]
Quantitative Efficacy Data
The following tables summarize the in vitro efficacy of tenofovir and its prodrugs against HIV-1 and HBV in various cell lines. The data is presented as the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50).
Table 1: Anti-HIV-1 Activity
| Compound | Virus Strain | Cell Line | EC50 / IC50 (µM) | Reference |
| Tenofovir Alafenamide (TAF) | HIV-1IIIB | MT-2 | 0.005 | [8] |
| Tenofovir Alafenamide (TAF) | HIV-1BaL | PBMCs | 0.007 | [8] |
| Tenofovir (TFV) | HIV-1IIIB | MT-2 | 1.4 | [8] |
| Tenofovir (TFV) | HIV-1BaL | PBMCs | 4.2 | [8] |
| Tenofovir Alafenamide (TAF) | HIV-1BaL | TZM-bl | 0.0006 | [9] |
| Tenofovir (TFV) | HIV-1BaL | TZM-bl | 0.203 | [9] |
Table 2: Anti-HBV Activity
| Compound | Cell Line | EC50 (µM) | Reference |
| Tenofovir (TFV) | HepG2 2.2.15 | 1.1 | [10][11][12] |
| Tenofovir Disoproxil | HepG2 2.2.15 | >50-fold more potent than TFV | [10][11][12] |
Experimental Protocols
Protocol 1: Determination of Anti-HIV-1 Efficacy in Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes a cell-based assay to determine the 50% inhibitory concentration (IC50) of TDS against HIV-1 replication in human PBMCs.
Materials:
-
This compound (TDS)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Phytohemagglutinin (PHA)
-
Interleukin-2 (IL-2)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
HIV-1 viral stock (e.g., HIV-1BaL)
-
96-well flat-bottom cell culture plates
-
p24 antigen ELISA kit
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
PBMC Isolation and Stimulation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Stimulate the cells with PHA for 2-3 days, then culture in RPMI-1640 medium supplemented with IL-2.
-
Compound Preparation: Prepare a stock solution of TDS in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.001 µM to 10 µM). Include a "no-drug" control.
-
Cell Seeding: Seed the stimulated PBMCs at a density of 1 x 105 cells per well in a 96-well plate.
-
Infection: Pre-treat the seeded cells with the diluted TDS for 1-2 hours. Add a predetermined amount of HIV-1 virus stock to each well.
-
Incubation: Incubate the plate for 7 days at 37°C with 5% CO₂.
-
p24 Antigen Quantification: After incubation, collect the cell culture supernatant. Measure the concentration of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of TDS relative to the "no-drug" control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression model to determine the IC50 value.[13][14][15]
Protocol 2: Determination of Anti-HBV Efficacy in HepG2 2.2.15 Cells
This protocol outlines a method to determine the 50% effective concentration (EC50) of TDS against HBV replication in the HepG2 2.2.15 cell line, which stably expresses HBV.
Materials:
-
This compound (TDS)
-
HepG2 2.2.15 cells
-
DMEM supplemented with 10% FBS, penicillin, streptomycin, and G418
-
96-well cell culture plates
-
DNA extraction kit
-
Reagents for real-time quantitative PCR (qPCR) for HBV DNA
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Culture: Culture HepG2 2.2.15 cells in DMEM supplemented with 10% FBS, antibiotics, and G418 to maintain HBV expression.
-
Compound Preparation: Prepare a stock solution of TDS in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 20 µM). Include a "no-drug" control.
-
Cell Seeding: Seed HepG2 2.2.15 cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Remove the culture medium and replace it with medium containing the serially diluted TDS.
-
Incubation: Incubate the plate for 8 days at 37°C with 5% CO₂, replacing the drug-containing medium every 2 days.
-
DNA Extraction: After incubation, collect the cell culture supernatant. Extract HBV DNA from the supernatant using a commercial DNA extraction kit.
-
HBV DNA Quantification: Quantify the amount of extracellular HBV DNA using real-time qPCR with primers and probes specific for the HBV genome.
-
Data Analysis: Calculate the percentage of inhibition of HBV replication for each TDS concentration relative to the "no-drug" control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression model to determine the EC50 value.
Protocol 3: Cytotoxicity Assay (MTT Assay)
It is crucial to assess the cytotoxicity of TDS to ensure that the observed antiviral activity is not due to cell death. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
TDS
-
Relevant cell line (e.g., PBMCs, HepG2)
-
Culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at the same density used in the efficacy assays.
-
Compound Treatment: Treat the cells with the same serial dilutions of TDS used in the efficacy assays. Include a "cells only" control.
-
Incubation: Incubate the plate for the same duration as the efficacy assay (e.g., 7 days for PBMCs, 8 days for HepG2).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.[16]
-
Solubilization: Add solubilization buffer to each well to dissolve the formazan (B1609692) crystals.[16]
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each TDS concentration relative to the "cells only" control. Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the 50% cytotoxic concentration (CC50).
The selectivity index (SI) can then be calculated as CC50 / IC50 (or EC50), with a higher SI value indicating a more favorable safety profile.
References
- 1. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]
- 2. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. What is the mechanism of Tenofovir Disoproxil Fumarate? [synapse.patsnap.com]
- 5. Differential Mechanisms of Tenofovir and Tenofovir Disoproxil Fumarate Cellular Transport and Implications for Topical Preexposure Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SMPDB [smpdb.ca]
- 7. Mathematical Modelling of the Molecular Mechanisms of Interaction of Tenofovir with Emtricitabine against HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pre-Clinical Evaluation of Tenofovir and Tenofovir Alafenamide for HIV-1 Pre-Exposure Prophylaxis in Foreskin Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Intracellular metabolism and in vitro activity of tenofovir against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. creative-bioarray.com [creative-bioarray.com]
Application Note: Protocol for Tenofovir Disoproxil Succinate Stability Testing Under Stress Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note provides a detailed protocol for conducting stress stability testing on Tenofovir Disoproxil Succinate (B1194679), an active pharmaceutical ingredient (API). Forced degradation studies are a critical component of the drug development process, as mandated by the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[1] These studies are designed to identify potential degradation products, elucidate degradation pathways, and assess the intrinsic stability of the drug substance. The data generated is essential for developing and validating stability-indicating analytical methods.
This protocol outlines the procedures for subjecting Tenofovir Disoproxil Succinate to various stress conditions, including acid and base hydrolysis, oxidation, thermal stress, and photolysis. While specific data for the succinate salt is limited, this protocol is based on extensive studies of the closely related Tenofovir Disoproxil Fumarate (B1241708) (TDF) and provides a robust framework for assessing the stability of this compound. It is understood that the degradation pathways of the active moiety, Tenofovir Disoproxil, will be largely comparable.
Materials and Reagents
-
This compound Reference Standard
-
Hydrochloric Acid (HCl), 0.1 N solution
-
Sodium Hydroxide (NaOH), 0.1 N solution
-
Hydrogen Peroxide (H₂O₂), 3% (v/v) solution
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Potassium dihydrogen orthophosphate
-
Orthophosphoric acid
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Analytical balance
-
pH meter
-
Water bath or oven for thermal stress
-
Photostability chamber compliant with ICH Q1B guidelines
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Experimental Protocols
A stability-indicating HPLC method is crucial for the analysis of stressed samples. The following is a general method, which should be validated for its suitability.
Preparation of Standard and Sample Solutions
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., a mixture of methanol and water) to obtain a concentration of 1 mg/mL.
-
Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration of approximately 50 µg/mL.
-
Sample Preparation for Stress Studies: For each stress condition, a stock solution of 1 mg/mL is typically used.[2]
HPLC Method
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of a phosphate (B84403) buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile in a suitable ratio (e.g., 70:30 v/v).[3]
-
Flow Rate: 1.0 mL/min[4]
-
Injection Volume: 20 µL
Forced Degradation Studies
The following protocols are based on common practices for forced degradation of Tenofovir Disoproxil Fumarate.[3][5]
-
To 1 mL of the 1 mg/mL stock solution, add 1 mL of 0.1 N HCl.
-
Keep the solution at 40°C for 4 hours.[5]
-
After the incubation period, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 N NaOH.
-
Dilute the resulting solution with the mobile phase to a final concentration of approximately 50 µg/mL.
-
Analyze by HPLC.
-
To 1 mL of the 1 mg/mL stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the solution at 40°C for 4 hours.[5]
-
After the incubation period, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 N HCl.
-
Dilute the resulting solution with the mobile phase to a final concentration of approximately 50 µg/mL.
-
Analyze by HPLC.
-
To 1 mL of the 1 mg/mL stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 1 hour.[5]
-
Dilute the resulting solution with the mobile phase to a final concentration of approximately 50 µg/mL.
-
Analyze by HPLC.
-
Expose the solid drug substance to a dry heat of 80°C for 8 hours.[3]
-
After exposure, allow the sample to cool to room temperature.
-
Prepare a 50 µg/mL solution in the mobile phase.
-
Analyze by HPLC.
-
Some studies have shown Tenofovir Disoproxil Fumarate to be stable at 90°C for 21 days.[6]
-
Expose the solid drug substance and a 1 mg/mL solution to light in a photostability chamber.
-
The exposure should comply with ICH Q1B guidelines, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2]
-
A control sample should be protected from light with aluminum foil.
-
After exposure, prepare a 50 µg/mL solution of the solid sample in the mobile phase. Dilute the exposed solution to 50 µg/mL with the mobile phase.
-
Analyze all samples by HPLC. Note that some studies report Tenofovir Disoproxil Fumarate to be labile to photolysis, while others report it to be stable.[2][6]
Data Presentation
The results of the forced degradation studies for Tenofovir Disoproxil Fumarate are summarized in the table below. Similar results are anticipated for this compound. The percentage of degradation is calculated by comparing the peak area of the active ingredient in the stressed sample to that of an unstressed standard.
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation (TDF) | Reference |
| Acid Hydrolysis | 0.1 N HCl | 4 hours | 40°C | 10.95% | [5] |
| Base Hydrolysis | 0.1 N NaOH | 4 hours | 40°C | 10.6% | [5] |
| Oxidation | 3% H₂O₂ | 1 hour | Room Temp. | 12.22% | [5] |
| Neutral Hydrolysis | Water | 4 hours | 40°C | 12.26% | [5] |
| Thermal (Dry Heat) | 80°C | 8 hours | 80°C | Degradation Observed | [3] |
| Thermal (Dry Heat) | 90°C | 21 days | 90°C | No Degradation | [6] |
| Photolysis | 1.2 million lux hours and 200 Wh/m² | 8 hours | Ambient | Labile | [2] |
| Photolysis | 1.2 million lux hours and 200 Wh/m² | - | Ambient | Stable | [6] |
Visualizations
Experimental Workflow for Stress Testing
Caption: Workflow for the forced degradation study of this compound.
Conceptual Degradation Pathway
Caption: Conceptual overview of this compound degradation.
Conclusion
This application note provides a comprehensive protocol for the stress stability testing of this compound, based on established methods for the closely related fumarate salt. The provided methodologies for acid, base, oxidative, thermal, and photolytic stress will enable researchers to effectively assess the intrinsic stability of the drug substance and identify potential degradation products. The successful application of this protocol will support the development of robust, stability-indicating analytical methods essential for regulatory submissions and ensuring drug product quality. It is recommended to validate the chosen analytical method and to characterize any significant degradation products observed.
References
Application Notes and Protocols for Evaluating Tenofovir Disoproxil Succinate Permeability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the cell permeability of tenofovir (B777) disoproxil succinate (B1194679) (TDS), a prodrug of the antiviral agent tenofovir. Accurate determination of intestinal permeability is crucial for understanding its oral bioavailability, which is known to be limited by intestinal degradation and active efflux.[1][2][3] The following sections detail two common in vitro methods for evaluating TDS permeability: the Caco-2 cell permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).
Introduction to Tenofovir Disoproxil Succinate Permeability
Tenofovir disoproxil fumarate (B1241708) (TDF), the fumarate salt of the same active prodrug moiety as TDS, has been extensively studied. Its oral bioavailability is approximately 25%.[4] The low bioavailability is attributed to two main factors: rapid hydrolysis by intestinal esterases and efflux back into the intestinal lumen by transporters such as P-glycoprotein (P-gp).[1][2][3][5][6] Therefore, in vitro permeability assays are essential tools to screen for factors and formulations that can enhance the intestinal absorption of TDS.
The Caco-2 cell model is considered the gold standard for in vitro prediction of human drug absorption, as these cells differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, expressing both metabolic enzymes and efflux transporters.[7][8][9] The PAMPA model, on the other hand, is a non-cell-based assay that specifically measures passive diffusion across an artificial lipid membrane, offering a high-throughput method to assess a compound's intrinsic membrane permeability.[10][11][12]
Data Presentation: Quantitative Permeability Data for Tenofovir Disoproxil
The following tables summarize quantitative data for the permeability of tenofovir disoproxil, providing a reference for expected experimental outcomes.
Table 1: Caco-2 Permeability of Tenofovir Disoproxil Fumarate (TDF)
| Compound | Initial Concentration (µM) | Direction | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Condition | Reference |
| TDF | 100 | Apical to Basolateral (A-B) | Value not specified | Control | [13] | |
| TDF | 100 | Apical to Basolateral (A-B) | Value not specified, but increased vs. control | With 1 µM Ly335979 (P-gp inhibitor) | [13] | |
| TDF | 5 | Apical to Basolateral (A-B) & Basolateral to Apical (B-A) | Not specified, but transport increased with inhibitors | Substrate for P-gp | With and without P-gp inhibitors | [1] |
| TDF | Not specified | Apical to Basolateral (A-B) | 38.7-fold increase | With EM1 (esterase inhibitor) and GF120918 (P-gp inhibitor) | [1][3] | |
| TDF | Not specified | Apical to Basolateral (A-B) | 22.8-fold increase | With propylparaben (B1679720) and d-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate (TPGS) | [1][3] |
Table 2: Parallel Artificial Membrane Permeability Assay (PAMPA) Data for Tenofovir Disoproxil Fumarate (TDF)
| Compound | Concentration (mM) | Buffer | pH | Permeability (Pe) (10⁻⁶ cm/s) | Reference |
| TDF | 1.5 | Acetate Buffer | 4.2 | 13.0 | [14][15] |
| TDF | 1.5 | Phosphate-Buffered Saline (PBS) | 7.3 | 3.8 | [14][15] |
| Tenofovir (TFV) | 3 | Acetate Buffer | 4.2 | < 0.1 | [14] |
| Tenofovir (TFV) | 3 | Phosphate-Buffered Saline (PBS) | 7.3 | < 0.1 | [14] |
Experimental Protocols
Caco-2 Permeability Assay Protocol
This protocol is designed to measure the bidirectional permeability of TDS across a Caco-2 cell monolayer to determine its apparent permeability (Papp) and efflux ratio.
1. Materials and Reagents:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Transwell® permeable supports (e.g., 12-well or 24-well plates, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
HEPES buffer
-
This compound (TDS)
-
Reference compounds (e.g., atenolol (B1665814) for low permeability, propranolol (B1214883) or antipyrine (B355649) for high permeability)[7]
-
P-gp inhibitor (e.g., verapamil, GF120918, or Ly335979)[1][13]
-
LC-MS/MS system for analysis[1]
2. Cell Culture and Seeding:
-
Culture Caco-2 cells in DMEM supplemented with 10-20% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Passage the cells every 3-5 days when they reach 80-90% confluency. Use cells between passages 40 and 60.[7]
-
Seed the Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells on the inserts for 18-22 days to allow for differentiation and formation of a polarized monolayer with tight junctions.[7] Change the culture medium every 2-3 days.
3. Monolayer Integrity Test:
-
Before the transport experiment, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayer using a voltmeter.
-
Monolayers with TEER values >250 Ω·cm² are typically considered suitable for permeability studies.
-
Alternatively, the permeability of a paracellular marker like Lucifer yellow or mannitol (B672) can be assessed. A Papp of <0.5 x 10⁻⁶ cm/s for the marker indicates good monolayer integrity.
4. Transport Experiment:
-
Wash the cell monolayers twice with pre-warmed HBSS (pH 7.4).
-
Pre-incubate the monolayers with HBSS in both apical (donor) and basolateral (receiver) compartments for 30 minutes at 37°C.
-
Prepare the dosing solutions of TDS (e.g., 10 µM) in HBSS.[9] For efflux studies, prepare dosing solutions with and without a P-gp inhibitor.
-
For Apical to Basolateral (A-B) transport:
-
Remove the buffer from the apical compartment and add the TDS dosing solution.
-
Add fresh HBSS to the basolateral compartment.
-
-
For Basolateral to Apical (B-A) transport:
-
Remove the buffer from the basolateral compartment and add the TDS dosing solution.
-
Add fresh HBSS to the apical compartment.
-
-
Incubate the plates at 37°C with gentle shaking (e.g., 160 rpm) for a defined period, typically 2 hours.[1][9]
-
At the end of the incubation, collect samples from both the donor and receiver compartments.
5. Sample Analysis:
-
Analyze the concentration of TDS and its metabolites (e.g., tenofovir) in the collected samples using a validated LC-MS/MS method.[1]
6. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor compartment.
-
-
Calculate the efflux ratio:
-
Efflux Ratio = Papp (B-A) / Papp (A-B)
-
An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux.[7]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
This protocol is for assessing the passive permeability of TDS across an artificial lipid membrane.
1. Materials and Reagents:
-
PAMPA plate system (e.g., 96-well filter plates and acceptor plates)
-
Artificial membrane lipid solution (e.g., 2% dodecane (B42187) solution of phosphatidylcholine or a commercial lipid blend)[10]
-
Phosphate-Buffered Saline (PBS) at various pH values (e.g., pH 6.5 and 7.4 to mimic intestinal conditions)
-
Acetate buffer (e.g., pH 4.2)[14]
-
This compound (TDS)
-
UV-Vis spectrophotometer or LC-MS/MS system for analysis
2. Assay Procedure:
-
Coat the filter membrane of the donor plate with the lipid solution (e.g., 5 µL per well) and allow it to impregnate for at least 5 minutes.[10]
-
Prepare the TDS solution in the desired buffer (donor solution).
-
Fill the wells of the acceptor plate with the appropriate buffer (acceptor solution).
-
Add the donor solution containing TDS to the wells of the donor plate.
-
Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubate the plate assembly at room temperature for a specified period (e.g., 4 to 16 hours).[14]
-
After incubation, separate the plates and determine the concentration of TDS in both the donor and acceptor wells.
3. Data Analysis:
-
Calculate the effective permeability coefficient (Pe) in cm/s using an appropriate equation. A common formula is:
-
Pe = [-ln(1 - Cₐ(t) / C_equilibrium)] * (Vₐ * V_d) / ((Vₐ + V_d) * A * t)
-
Where Cₐ(t) is the compound concentration in the acceptor well at time t, C_equilibrium is the concentration at equilibrium, Vₐ is the volume of the acceptor well, V_d is the volume of the donor well, A is the filter area, and t is the incubation time.
-
-
Compounds can be classified based on their Pe values, for example, high permeability (Pe > 1.5 x 10⁻⁶ cm/s) and low permeability (Pe < 1.5 x 10⁻⁶ cm/s).[11]
Visualizations
Experimental Workflows and Signaling Pathways
Caption: Workflow of the Caco-2 permeability assay.
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caption: Intestinal transport and metabolism of this compound (TDS).
References
- 1. Development of a Novel Formulation That Improves Preclinical Bioavailability of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a Novel Formulation That Improves Preclinical Bioavailability of Tenofovir Disoproxil Fumarate [pubmed.ncbi.nlm.nih.gov]
- 4. Decreased absorption of dolutegravir and tenofovir disoproxil fumarate, but not emtricitabine, in an HIV-infected patient following oral and jejunostomy-tube administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intestinal absorption enhancement of the ester prodrug tenofovir disoproxil fumarate through modulation of the biochemical barrier by defined ester mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of human immunodeficiency virus protease inhibitors on the intestinal absorption of tenofovir disoproxil fumarate in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. enamine.net [enamine.net]
- 10. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Parallel artificial membrane permeability assay - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Differential Mechanisms of Tenofovir and Tenofovir Disoproxil Fumarate Cellular Transport and Implications for Topical Preexposure Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Tenofovir Disoproxil Succinate in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenofovir (B777) disoproxil is a critical prodrug of tenofovir, a nucleotide reverse transcriptase inhibitor used in the treatment of HIV and Hepatitis B infections. While the most common salt form is tenofovir disoproxil fumarate (B1241708) (TDF), this document addresses the analytical techniques for measuring tenofovir disoproxil succinate (B1194679) (TDS) in biological matrices. Following administration, tenofovir disoproxil is rapidly converted to the active component, tenofovir.[1] Consequently, bioanalytical methods typically focus on the quantification of tenofovir in matrices such as plasma. The methods detailed here are based on the extensive literature for TDF and are directly applicable to TDS due to the identical active molecule and metabolic pathway.
This document provides detailed protocols for two widely used analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its high sensitivity and specificity, and High-Performance Liquid Chromatography with UV detection (HPLC-UV) as a robust and accessible alternative.
Method 1: Quantification of Tenofovir in Human Plasma by LC-MS/MS
This method provides a highly sensitive and selective approach for the determination of tenofovir in human plasma, suitable for pharmacokinetic studies where low concentrations are expected.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 5.00 - 750 ng/mL[2] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[1] |
| Accuracy | Within ±15% of the nominal concentration[1] |
| Precision (CV%) | Intra-day: < 12.3%, Inter-day: < 12.3%[3] |
| Mean Recovery | 90.91% - 94.51%[1] |
| Internal Standard (IS) | Acyclovir or Entecavir[3][4] |
Experimental Protocol
1. Materials and Reagents:
-
Tenofovir reference standard
-
Acyclovir or Entecavir (Internal Standard)
-
HPLC-grade Methanol (B129727)
-
HPLC-grade Acetonitrile
-
Formic acid (0.1%)
-
Water (HPLC grade)
-
Human plasma (blank)
-
Solid Phase Extraction (SPE) cartridges (e.g., Phenomenex Strata-X or Waters Oasis MCX)[4][5]
2. Instrumentation (Typical):
-
HPLC System: Shimadzu LC 20AD or equivalent[1]
-
Mass Spectrometer: AB Sciex 4000 QTrap or equivalent[1]
-
Analytical Column: Phenomenex C18 (4.6 mm × 150 mm, 5 µm) or Luna C18 (100 mm x 2.0 mm, 3 µm)[3][4]
3. Standard and Sample Preparation:
-
Stock Solutions: Prepare 1 mg/mL stock solutions of tenofovir and the internal standard (IS) in methanol.
-
Working Standards: Serially dilute the stock solutions with a methanol/water mixture to prepare working standards for the calibration curve and quality control (QC) samples.
-
Calibration Curve and QC Samples: Spike blank human plasma with the working standards to achieve final concentrations for the calibration curve (e.g., 5, 10, 50, 100, 250, 500, 750 ng/mL) and QC samples (low, mid, high).
4. Sample Extraction (Solid Phase Extraction):
-
To 200 µL of plasma sample, standard, or QC, add 20 µL of the IS working solution.
-
Precondition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 300 µL of the mobile phase.[4]
5. LC-MS/MS Conditions:
-
Mobile Phase: A gradient of 10mM ammonium acetate in water (A) and methanol (B).[4]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
Workflow Diagram
Caption: LC-MS/MS workflow for tenofovir quantification.
Method 2: Quantification of Tenofovir Disoproxil in Pharmaceutical Formulations by HPLC-UV
This method is suitable for the quantification of tenofovir disoproxil in bulk drug and tablet dosage forms. It is a more accessible and cost-effective method compared to LC-MS/MS.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 5 - 90 µg/mL[6] |
| Wavelength (λmax) | 261 nm[6] |
| Accuracy (% Recovery) | 98.15 ± 0.76%[6] |
| Precision (RSD%) | < 2%[7] |
| Mobile Phase | Methanol:Phosphate Buffer (90:10, v/v)[8] |
| Internal Standard (IS) | Piroxicam (for plasma analysis)[9] |
Experimental Protocol
1. Materials and Reagents:
-
Tenofovir Disoproxil reference standard
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
Phosphate buffer (pH 5.0, 10 mM)
-
Water (HPLC grade)
-
Whatman filter paper No. 42
2. Instrumentation (Typical):
-
HPLC System with UV-Visible Detector (e.g., Shimadzu LC-2010CHT)
-
Analytical Column: Kromasil C18 (150 mm × 4.6 mm, 5 µm) or Hyper ODS2 C18[10]
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 100 mg of tenofovir disoproxil in 100 mL of methanol to obtain a 1 mg/mL solution.[10]
-
Working Standard Solutions: Dilute the stock solution with the mobile phase to prepare a series of concentrations for the calibration curve (e.g., 5, 10, 20, 40, 60, 80, 90 µg/mL).[6]
-
Sample Preparation (Tablets):
-
Weigh and finely powder 20 tablets.
-
Transfer a portion of the powder equivalent to 100 mg of tenofovir disoproxil to a 100 mL volumetric flask.
-
Add about 70 mL of methanol, sonicate for 15 minutes, and then dilute to the mark with methanol.
-
Filter the solution through a 0.45 µm filter.
-
Dilute the filtered solution with the mobile phase to a concentration within the calibration range.
-
4. HPLC-UV Conditions:
-
Mobile Phase: Methanol and 10mM Phosphate buffer (pH 5.0) in a 90:10 (v/v) ratio.[8]
-
Flow Rate: 1.2 mL/min.[10]
-
Injection Volume: 20 µL.
-
Detection Wavelength: 260 nm.[8]
-
Column Temperature: Ambient.
Workflow Diagram
Caption: HPLC-UV workflow for tenofovir disoproxil quantification.
References
- 1. extranet.who.int [extranet.who.int]
- 2. A LC/MS/MS method for determination of tenofovir in human plasma and its application to toxicity monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS Determination of Tenofovir in Human Plasma and Its Bioequivalence [ykxb.scu.edu.cn]
- 4. ijcrt.org [ijcrt.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. jyoungpharm.org [jyoungpharm.org]
- 7. Method development and validation of tenofovir disoproxil fumerate and emtricitabine in combined tablet dosage form by UV-spectrophotometry and RP-HPLC | PDF [slideshare.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. HPLC method development for tenofovir disoproxil fumarate analysis [wisdomlib.org]
Application Notes and Protocols for Tenofovir Disoproxil Succinate Drug-Excipient Compatibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenofovir (B777) disoproxil succinate (B1194679) is a prodrug of tenofovir, an essential antiviral agent used in the treatment of HIV-1 and hepatitis B virus infections. The development of a stable and effective solid oral dosage form requires a thorough investigation of the compatibility between the active pharmaceutical ingredient (API) and various excipients. Incompatibilities can compromise the stability, bioavailability, and safety of the final product.
These application notes provide a comprehensive overview and detailed protocols for conducting drug-excipient compatibility studies for tenofovir disoproxil succinate. The methodologies described herein are based on established principles of preformulation studies and draw upon available data for the closely related and well-documented tenofovir disoproxil fumarate (B1241708) (TDF), providing a robust framework for the investigation of the succinate salt. The primary analytical techniques covered are Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and High-Performance Liquid Chromatography (HPLC).
Excipient Selection
The selection of excipients for compatibility testing should be based on their intended function in the final dosage form. Common categories of excipients for solid oral dosage forms include diluents, binders, disintegrants, and lubricants. Based on commonly used excipients in oral tablet formulations, including those in the marketed tenofovir disoproxil fumarate product (Viread), the following excipients are recommended for initial compatibility screening:
-
Diluents:
-
Binders:
-
Disintegrants:
-
Lubricants:
Experimental Protocols
Sample Preparation: Binary Mixtures
Binary mixtures of this compound with each selected excipient are prepared to assess potential interactions.
Protocol:
-
Accurately weigh this compound and each excipient in a 1:1 (w/w) ratio.
-
For each pair, thoroughly mix the powders using a mortar and pestle or a V-blender to ensure homogeneity.
-
Prepare two sets of binary mixtures for each excipient.
-
Set 1 (for DSC and FTIR): Store a portion of the physical mixture in a tightly sealed glass vial at ambient temperature.
-
Set 2 (for HPLC): Store the remaining portion in a sealed glass vial under accelerated stability conditions (e.g., 40°C/75% RH) for a predetermined period (e.g., 4 weeks). A control sample of the pure API should also be stored under the same conditions.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to detect physical and chemical changes in a sample as a function of temperature. It is a rapid screening tool for potential incompatibilities.
Protocol:
-
Accurately weigh 3-5 mg of the sample (pure API, pure excipient, or binary mixture) into an aluminum DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a temperature range of 25°C to 300°C.
-
Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.
-
Record the heat flow as a function of temperature to obtain the DSC thermogram.
-
Analyze the thermograms for changes in melting point, peak shape, or the appearance of new peaks in the binary mixtures compared to the pure components.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is used to identify chemical interactions by detecting changes in the functional groups of the API and excipients.
Protocol:
-
Prepare a sample by mixing a small amount of the binary mixture with dry potassium bromide (KBr) in a mortar and pestle.
-
Compress the mixture into a thin, transparent pellet using a hydraulic press.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the powder.
-
Record the FTIR spectrum of the sample over a wavenumber range of 4000 to 400 cm⁻¹.
-
Compare the spectrum of the binary mixture with the spectra of the pure API and excipient.
-
Look for the disappearance of characteristic peaks, the appearance of new peaks, or significant shifts in peak positions, which may indicate a chemical interaction.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is essential for the quantitative determination of the API and the detection of any degradation products formed during the compatibility study.
Protocol:
-
Method Development: Develop and validate a stability-indicating HPLC method for this compound. A reverse-phase method is typically suitable.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at the λmax of tenofovir disoproxil (approximately 260 nm).
-
Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
-
Sample Analysis:
-
Dissolve an accurately weighed amount of the stressed binary mixture and the stressed pure API in a suitable solvent to obtain a known concentration.
-
Filter the solutions through a 0.45 µm syringe filter.
-
Inject the samples into the HPLC system.
-
Analyze the chromatograms for a decrease in the peak area of the API and the appearance of new peaks corresponding to degradation products.
-
Quantify the amount of remaining API and any major degradation products.
-
Data Presentation (Illustrative Data)
Quantitative data should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Illustrative DSC Results for this compound and Excipient Binary Mixtures
| Sample | Melting Endotherm of this compound (°C) | Onset (°C) | Enthalpy of Fusion (J/g) | Observations | Compatibility Assessment |
| This compound | 115.8 | 113.2 | 85.3 | Sharp endotherm | - |
| Lactose Monohydrate | - | - | - | Broad endotherm around 145°C | - |
| Binary Mixture (1:1) with Lactose Monohydrate | 115.5 | 113.0 | 83.1 | No significant change in the API peak | Compatible |
| Microcrystalline Cellulose | - | - | - | No distinct thermal events | - |
| Binary Mixture (1:1) with MCC | 115.9 | 113.5 | 84.5 | No significant change | Compatible |
| Magnesium Stearate | - | - | - | Broad endotherms | - |
| Binary Mixture (1:1) with Magnesium Stearate | 112.1 | 109.8 | 75.6 | Broadening and slight shift of the API peak to a lower temperature | Potential Interaction |
Table 2: Illustrative HPLC Stability Data for this compound and Excipient Binary Mixtures (Stored at 40°C/75% RH for 4 Weeks)
| Sample | Initial Assay (%) | Assay after 4 Weeks (%) | % Degradation | Total Impurities (%) | Compatibility Assessment |
| This compound (API only) | 100.0 | 99.5 | 0.5 | 0.5 | - |
| Binary Mixture (1:1) with Lactose Monohydrate | 100.0 | 98.2 | 1.8 | 1.8 | Potential Interaction |
| Binary Mixture (1:1) with MCC | 100.0 | 99.3 | 0.7 | 0.7 | Compatible |
| Binary Mixture (1:1) with Pregelatinized Starch | 100.0 | 99.1 | 0.9 | 0.9 | Compatible |
| Binary Mixture (1:1) with Croscarmellose Sodium | 100.0 | 99.4 | 0.6 | 0.6 | Compatible |
| Binary Mixture (1:1) with Magnesium Stearate | 100.0 | 97.5 | 2.5 | 2.5 | Incompatible |
Visualization
Diagrams created using Graphviz (DOT language) to illustrate workflows and relationships.
Caption: Experimental workflow for drug-excipient compatibility testing.
Caption: Potential degradation and interaction pathways for Tenofovir Disoproxil.
Caption: Logical relationship for interpreting compatibility results.
Conclusion
The systematic evaluation of drug-excipient compatibility is a critical step in the development of a robust and stable dosage form for this compound. The combined use of thermoanalytical (DSC), spectroscopic (FTIR), and chromatographic (HPLC) techniques provides a comprehensive understanding of potential physical and chemical interactions. The protocols and illustrative data presented in these application notes serve as a guide for researchers to design and execute effective compatibility studies, ensuring the selection of suitable excipients for the formulation of this compound. While data from the fumarate salt provides a strong initial framework, it is recommended that these studies be performed on the succinate salt to confirm the findings.
References
Application Notes and Protocols for Studying Tenofovir Disoproxil Succinate Pharmacokinetics in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Note on Tenofovir (B777) Disoproxil Salt Forms: These application notes are intended for studying the pharmacokinetics of tenofovir disoproxil succinate (B1194679) (TDS). However, the vast majority of published preclinical pharmacokinetic research has been conducted with tenofovir disoproxil fumarate (B1241708) (TDF), the commercially available and extensively studied salt form. While different salt forms can influence physicochemical properties such as solubility and dissolution rate, they are generally expected to exhibit similar in vivo pharmacokinetic profiles following oral administration, as the prodrug is rapidly converted to the active antiviral agent, tenofovir. Studies comparing other salt forms, such as tenofovir disoproxil phosphate (B84403), have shown bioequivalence to TDF in animal models. Therefore, the data and protocols presented herein are based on studies conducted with TDF and are provided as a robust framework for initiating pharmacokinetic studies with TDS. Researchers should, however, consider conducting initial comparative dissolution and bioavailability studies to confirm the bioequivalence of the succinate salt.
Introduction to Animal Models for Tenofovir Disoproxil Pharmacokinetics
Tenofovir disoproxil is a prodrug of tenofovir, a nucleotide reverse transcriptase inhibitor with potent activity against HIV and hepatitis B virus. Due to its poor oral bioavailability, the disoproxil prodrug was developed to enhance absorption. After oral administration, tenofovir disoproxil is rapidly hydrolyzed by esterases in the intestine, plasma, and tissues to release tenofovir, which is then phosphorylated intracellularly to its active diphosphate (B83284) form.
The selection of an appropriate animal model is crucial for preclinical pharmacokinetic studies. Key considerations include species-specific differences in drug metabolism, transporters, and gastrointestinal physiology. The most commonly used animal models for studying the pharmacokinetics of tenofovir disoproxil are non-human primates (especially macaques), dogs, rats, and mice.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of tenofovir following oral administration of tenofovir disoproxil fumarate (TDF) in various animal models. These values can serve as a reference for designing and interpreting studies with tenofovir disoproxil succinate.
Table 1: Pharmacokinetic Parameters of Tenofovir in Non-Human Primates (Rhesus Macaques) Following Oral TDF Administration
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| 30 | ~2,900 | 1-2 | ~29,000 | ~31 | [1] |
Table 2: Pharmacokinetic Parameters of Tenofovir in Dogs Following Oral TDF Administration
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| Not Specified | 4186.3 ± 2616.5 | Not Reported | 26605.3 ± 2530.1 | ~30 | [2][3] |
Table 3: Pharmacokinetic Parameters of Tenofovir in Rats Following Oral TDF Administration
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| 25 | 210.9 ± 70.3 | Not Reported | 825.9 ± 79.5 | [3] |
Table 4: Pharmacokinetic Parameters of Tenofovir in Mice Following Oral TDF Administration
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| 50 | 280 ± 110 | 0.5 | 480 ± 120 | [4] |
| 500 | 950 ± 290 | 1.0 | 2500 ± 590 | [4] |
| 1000 | 1410 ± 320 | 1.0 | 3890 ± 1050 | [4] |
Experimental Protocols
Animal Models and Husbandry
-
Species: Rhesus macaques (Macaca mulatta), Beagle dogs, Sprague-Dawley rats, or BALB/c mice are commonly used.
-
Health Status: Animals should be healthy and free of specific pathogens.
-
Housing: Animals should be housed in accordance with the guidelines of the American Association for Accreditation of Laboratory Animal Care (AAALAC).[1]
-
Diet: A standard commercial diet should be provided. Animals are typically fasted overnight prior to dosing.[2]
Formulation and Administration of Tenofovir Disoproxil
Note: The following protocol is for preparing a slurry, which is a common method for oral administration in preclinical studies. The vehicle composition may need to be optimized for TDS.
Materials:
-
This compound (TDS) powder
-
Vehicle solution (e.g., 10% ethanol, 30% polyethylene (B3416737) glycol 400, 30% propylene (B89431) glycol, 0.05% carboxymethylcellulose, and 30% water)[2]
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Oral gavage needles appropriate for the animal size
Procedure:
-
Calculate the required amount of TDS based on the desired dose and the number of animals.
-
Prepare the vehicle solution.
-
Gradually add the TDS powder to the vehicle while stirring continuously to form a uniform suspension.
-
Administer the formulation to the animals via oral gavage at a controlled volume (e.g., 2 mL/kg for rats).[2]
Blood Sample Collection
Materials:
-
Blood collection tubes (e.g., with K2EDTA as an anticoagulant)
-
Syringes and needles appropriate for the animal and sampling site
-
Centrifuge
Procedure:
-
Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
For rats, blood can be collected via the tail vein or saphenous vein. For larger animals like dogs and macaques, the cephalic or saphenous vein is commonly used.
-
Immediately after collection, gently invert the tubes to mix the blood with the anticoagulant.
-
Centrifuge the blood samples (e.g., at 1500 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma to clean, labeled tubes and store at -80°C until analysis.
Tissue Sample Collection (for biodistribution studies)
Procedure:
-
At the end of the study, euthanize the animals according to approved protocols.
-
Perfuse the circulatory system with saline to remove residual blood from the tissues.
-
Dissect the tissues of interest (e.g., liver, kidneys, lymph nodes, gastrointestinal tract).
-
Rinse the tissues with cold saline, blot them dry, and weigh them.
-
Homogenize the tissues in a suitable buffer.
-
Store the tissue homogenates at -80°C until analysis.
Bioanalytical Method: Quantification of Tenofovir by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying tenofovir in biological matrices due to its high sensitivity and selectivity.
Sample Preparation (Protein Precipitation):
-
Thaw plasma or tissue homogenate samples on ice.
-
To a 100 µL aliquot of the sample, add an internal standard (e.g., a stable isotope-labeled version of tenofovir).
-
Add 300 µL of a protein precipitation agent (e.g., acetonitrile (B52724) or methanol (B129727) containing 0.1% formic acid).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Conditions (Illustrative Example):
-
LC Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is typically employed.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with selected reaction monitoring (SRM) is used for detection.
-
SRM Transitions: The parent and product ion transitions for tenofovir and the internal standard are monitored. For tenofovir, a common transition is m/z 288.1 → 176.1.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for a typical oral pharmacokinetic study of tenofovir disoproxil.
References
- 1. Tenofovir Disoproxil Fumarate: Toxicity, Toxicokinetics, and Toxicogenomics Analysis After 13 Weeks of Oral Administration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Novel Formulation That Improves Preclinical Bioavailability of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Comparative pharmacokinetics between tenofovir disoproxil phosphate and tenofovir disoproxil fumarate in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioanalytical Method Validation of Tenofovir Disoproxil Succinate
Introduction
Tenofovir (B777) disoproxil succinate (B1194679) is a prodrug of tenofovir, an essential nucleotide reverse transcriptase inhibitor used in the treatment of HIV-1 and chronic hepatitis B infections.[1] Following oral administration, tenofovir disoproxil succinate is rapidly converted to its active form, tenofovir.[2] Accurate and reliable quantification of tenofovir in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[2][3] This document provides detailed application notes and protocols for the validation of bioanalytical methods for the determination of tenofovir in human plasma, in line with the International Council for Harmonisation (ICH) M10 guidelines and U.S. Food and Drug Administration (FDA) regulations.[4][5][6][7][8][9][10][11]
The validation of a bioanalytical method is critical to ensure its suitability for its intended purpose, demonstrating its accuracy, precision, selectivity, and stability under the specific conditions of its use.[9][11] The following sections detail the methodologies for both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methods, which are commonly employed for the analysis of tenofovir.
Bioanalytical Methodologies
A sensitive, selective, and robust bioanalytical method is fundamental for the reliable quantification of tenofovir in biological samples. Both LC-MS/MS and HPLC-UV are widely used techniques for this purpose.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of drugs in complex biological matrices.
-
Chromatographic Conditions:
-
Column: A reversed-phase column such as a Phenomenex Synergi 4 µm Polar-RP or a Luna C18 is commonly used.[12][13]
-
Mobile Phase: A gradient elution with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (B52724) is often employed.[12][13]
-
Flow Rate: A typical flow rate is around 400 µL/min.[13]
-
Injection Volume: 10 µL.[14]
-
-
Mass Spectrometric Conditions:
-
Ionization: Positive ion electrospray ionization (ESI+) is used.[12][13]
-
Detection: Multiple Reaction Monitoring (MRM) is utilized for high selectivity. The mass transitions for tenofovir are typically m/z 288.0 → 176.1 and 136.1.[12] An internal standard, such as acyclovir (B1169) (m/z 226.1 → 152.0) or a stable isotope-labeled version of tenofovir, is used for accurate quantification.[12]
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a more accessible and cost-effective method, suitable for routine analysis.
-
Chromatographic Conditions:
-
Column: A C18 column, such as a Hypersil BDS C18 or Kromasil C18, is a common choice.[15][16]
-
Mobile Phase: An isocratic mobile phase, for instance, a mixture of methanol (B129727) and buffer (e.g., phosphate (B84403) buffer), is frequently used.[15] A common mobile phase composition is a mixture of 0.05% heptane (B126788) sulphonic acid and acetonitrile in a ratio of 80:20.[17]
-
Flow Rate: A flow rate of 1.0 mL/min is often maintained.[17][18]
-
Detection Wavelength: The UV detection wavelength is typically set at 260 nm, which is the λmax for tenofovir.[1][15][19]
-
Experimental Protocols for Method Validation
The following protocols are based on the ICH M10 guidelines and are essential for the full validation of a bioanalytical method.[5][9]
Specificity and Selectivity
Objective: To demonstrate that the method can differentiate and quantify the analyte in the presence of other components in the sample.[6]
Protocol:
-
Analyze at least six different blank plasma samples from individual sources.
-
Analyze a blank plasma sample spiked with the analyte at the Lower Limit of Quantification (LLOQ).
-
Analyze a blank plasma sample spiked with the internal standard.
-
Assess for any interfering peaks at the retention times of the analyte and the internal standard in the blank samples.
-
The response of any interfering peak in the blank samples should be less than 20% of the response of the LLOQ for the analyte and less than 5% for the internal standard.
Linearity and Calibration Curve
Objective: To establish the relationship between the instrument response and the concentration of the analyte.
Protocol:
-
Prepare a stock solution of tenofovir and the internal standard in a suitable solvent.
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of tenofovir. A minimum of six to eight non-zero concentrations should be used to construct the calibration curve.
-
The concentration range should cover the expected concentrations in the study samples, including the LLOQ and the Upper Limit of Quantification (ULOQ).
-
Process and analyze the calibration standards along with a blank sample and a zero sample (blank plasma with internal standard).
-
Plot the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.99.
-
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal values, except for the LLOQ, which should be within ±20%.
Accuracy and Precision
Objective: To determine the closeness of the measured values to the true value (accuracy) and the reproducibility of the measurements (precision).[6]
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.
-
Intra-day Accuracy and Precision: Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-day Accuracy and Precision: Analyze at least five replicates of each QC level on at least three different days.
-
Calculate the mean concentration, standard deviation (SD), and coefficient of variation (%CV or %RSD) for each QC level.
-
The mean concentration should be within ±15% of the nominal value (accuracy), and the %CV should not exceed 15% (precision). For the LLOQ, these limits are ±20% and 20%, respectively.
Stability
Objective: To evaluate the stability of the analyte in the biological matrix under different storage and processing conditions.[6]
Protocol:
-
Use QC samples at low and high concentrations to assess stability.
-
Freeze-Thaw Stability: Subject the QC samples to at least three freeze-thaw cycles. In each cycle, the samples are frozen at -20°C or -80°C and then thawed to room temperature. Analyze the samples and compare the concentrations to those of freshly prepared QC samples.
-
Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a period that reflects the expected sample handling time before analysis. Analyze and compare the results.
-
Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -80°C) for a duration that covers the time from sample collection to analysis. Analyze and compare with freshly prepared standards.
-
Post-Preparative (Autosampler) Stability: Keep processed QC samples in the autosampler for a period that reflects the expected run time. Analyze and compare the results.
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Data Presentation
The following tables summarize typical quantitative data obtained during the validation of bioanalytical methods for tenofovir.
Table 1: Linearity of Tenofovir Quantification
| Method | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| LC-MS/MS | Human Plasma | 10 - 640 | > 0.99 | [12] |
| LC-MS/MS | Human Plasma | 0.5 - 500 | Not Reported | [13] |
| LC-MS/MS | Seminal Plasma | 3.13 - 1000 | Not Reported | [20] |
| HPLC-UV | Human Plasma | 200 - 1000 | 0.998 | [17] |
| HPLC-UV | Bulk/Formulation | 50 - 150 µg/mL | Not Reported | [15] |
| HPLC-UV | Bulk/Formulation | 15 - 75 µg/mL | 0.999 | [15] |
| UV-Spectrophotometry | Bulk/Formulation | 5 - 90 µg/mL | 0.9981 | [21] |
| UV-Spectrophotometry | Bulk/Formulation | 5 - 40 µg/mL | 0.9995 | [22] |
Table 2: Accuracy and Precision of Tenofovir Quantification
| Method | Matrix | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias or % Recovery) | Reference |
| LC-MS/MS | Human Plasma | LLOQ, Low, Mid, High | < 12.3 | < 12.3 | 84.9 - 113.1% | [12] |
| LC-MS/MS | Human Plasma | Low, Mid, High | < 12 | < 12 | < 12% | [13] |
| LC-MS/MS | Dried Blood Spots | LLOQ, Low, Mid, High | -4.73 to 4.78 (%RE) | Within ±15% | < 15% | [14] |
| LC-MS/MS | Seminal Plasma | Low, Mid, High | < 9.37 | < 9.37 | 0.48 - 8.43% | [20] |
| HPLC-UV | Human Plasma | Not Specified | < 2 | < 2 | Not Reported | [17] |
| HPLC-UV | Bulk/Formulation | Not Specified | < 2 | Not Reported | 97.73 - 100.56% | [1] |
Visualizations
The following diagrams illustrate the workflows for key bioanalytical method validation experiments.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. extranet.who.int [extranet.who.int]
- 3. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 6. worldwide.com [worldwide.com]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ema.europa.eu [ema.europa.eu]
- 12. A LC/MS/MS method for determination of tenofovir in human plasma and its application to toxicity monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 16. RP-HPLC method for simultaneous estimation of tenofovir disoproxil fumarate, lamivudine, and efavirenz in combined tablet dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. jpharmsci.com [jpharmsci.com]
- 19. ijcrt.org [ijcrt.org]
- 20. Development and validation of a LC-MS/MS method for the quantification of tenofovir and emtricitabine in seminal plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. jyoungpharm.org [jyoungpharm.org]
- 22. wjpsonline.com [wjpsonline.com]
Troubleshooting & Optimization
Technical Support Center: Tenofovir Disoproxil Succinate Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis and purification of tenofovir (B777) disoproxil succinate (B1194679).
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of tenofovir disoproxil succinate.
Issue 1: Low Yield of Tenofovir Disoproxil Free Base
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Monitor reaction progress closely using HPLC. If the reaction stalls, consider a slight increase in temperature or addition of a catalyst as described in process optimization literature. | Drive the reaction to completion, thereby increasing the yield of the desired product. |
| Side Reactions and Impurity Formation | Minimize water content in the reaction mixture, as it can lead to the formation of N-hydroxymethylated impurities.[1] Using anhydrous solvents and reagents is critical. | Reduction in the formation of water-related byproducts, leading to a cleaner reaction profile and higher yield of the target molecule. |
| Degradation During Workup | Tenofovir disoproxil is prone to hydrolysis.[1][2] Maintain acidic conditions (pH 1.2-2.2) during aqueous workup steps to minimize degradation.[2] | Preservation of the tenofovir disoproxil molecule, preventing loss of product to hydrolysis. |
| Product Loss During Extraction | Use an appropriate organic solvent for extraction. Toluene (B28343) has been identified as a favorable solvent.[3] Perform multiple extractions to ensure complete recovery of the product from the aqueous phase. | Maximized recovery of the oily tenofovir disoproxil free base from the reaction mixture. |
Issue 2: Difficulty in Purification of Tenofovir Disoproxil Free Base
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Oily Nature of the Product | Tenofovir disoproxil free base is often obtained as an oil, which is difficult to handle and purify.[4][5][6] Attempt to crystallize the free base. Drowning-out crystallization has been shown to be effective.[5] | Formation of a solid crystalline product that is easier to handle, filter, and purify. |
| Presence of Process-Related Impurities | Identify the impurities using analytical techniques like LC-MS. Common impurities include mono-POC tenofovir and various carbamates. Develop a purification strategy based on the impurity profile. This may involve chromatography or a specific crystallization procedure. | Removal of specific impurities, leading to a higher purity of the final product. |
| Co-precipitation of Impurities | During crystallization, impurities may co-precipitate with the product. Washing the crude product with a suitable solvent, such as toluene or isopropanol, can help remove these impurities.[3] | Increased purity of the isolated tenofovir disoproxil. |
Issue 3: Challenges in the Formation and Purification of this compound Salt
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Crystal Formation | The choice of solvent is critical for salt crystallization. Toluene has been identified as a favorable solvent for the preparation of tenofovir disoproxil salts.[3] Experiment with different solvent systems and cooling profiles. | Formation of well-defined crystals of this compound, facilitating isolation and improving purity. |
| Incorrect Stoichiometry | Ensure the use of a stoichiometric equivalent of succinic acid.[3] An excess or deficit of the acid can lead to incomplete salt formation or impurities. | Complete conversion of the free base to the succinate salt. |
| Contamination with Fumaric Acid Tenofovir | If starting from a fumarate (B1241708) salt intermediate, ensure complete dissociation before forming the succinate salt. A method involving dissociation with sodium bicarbonate solution has been described.[7] | A pure this compound product, free from contamination with other salt forms. |
Frequently Asked Questions (FAQs)
Q1: My tenofovir disoproxil fumarate (TDF) solution is degrading quickly. What is the likely cause?
A1: The most probable cause of rapid TDF degradation is an unsuitable pH level. TDF is highly susceptible to hydrolysis in neutral and alkaline conditions. It exhibits maximum stability under acidic conditions (pH 1.2-2.2).[2][8] If the pH of your solution is above 4.5, significant degradation is likely to occur.[2]
Q2: What are the major impurities I should be aware of during the synthesis of tenofovir disoproxil?
A2: Several process-related impurities can form. Key impurities to monitor include:
-
Mono-POC Tenofovir: A partially esterified intermediate.
-
N-hydroxymethylated impurities: Formation is enhanced by the presence of water.[1]
-
Isopropylcarbamate impurities. [1]
-
Regioisomers: Such as N7-alkylated adenine (B156593) derivatives.[9]
Q3: Why is my tenofovir disoproxil product an oil, and how can I solidify it?
A3: Tenofovir disoproxil free base is often initially obtained as an oily substance, which complicates the manufacturing process.[4][5][6] To obtain a solid, crystallization is necessary. A method such as drowning-out crystallization can be employed to produce a solid form.[5] Alternatively, converting the oily free base directly to a crystalline salt, like the succinate, is a common strategy.[3]
Q4: What are the recommended storage conditions for tenofovir disoproxil and its salts?
A4: Due to its susceptibility to hydrolysis, tenofovir disoproxil and its salts should be stored in a dry, low-moisture environment.[10][11] The crystalline free base has been shown to have improved hygroscopic properties compared to the fumarate salt.[5][6] For solutions, storage at refrigerated temperatures (e.g., 5°C) and protection from light is recommended to minimize degradation.[2]
Experimental Protocols
Protocol 1: Preparation of this compound from Oily Crude Tenofovir Disoproxil
-
Dissolve the oily crude tenofovir disoproxil (1.5 g, 75% purity by HPLC) in toluene (3 mL).
-
Add a stoichiometric equivalent of succinic acid to the solution.
-
Heat the mixture to 60°C for 10 minutes.
-
Cool the solution to room temperature and stir until precipitation occurs.
-
Dilute the mixture with 5 mL of toluene.
-
Continue stirring the suspension to ensure complete crystallization.
-
Filter the solid product and wash with toluene.
-
Dry the product under vacuum.
(This protocol is adapted from a similar procedure for salt formation described in the literature.[3])
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Common challenges and solutions in the purification of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. EP2860185A1 - An improved process for the preparation of Tenofovir disoproxil and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Crystal Structure Analysis of the First Discovered Stability-Enhanced Solid State of Tenofovir Disoproxil Free Base Using Single Crystal X-ray Diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN105198928A - Purification method of tenofovir disoproxil fumarate - Google Patents [patents.google.com]
- 8. Development of a Novel Formulation That Improves Preclinical Bioavailability of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Oral Bioavailability of Tenofovir Disoproxil Succinate
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the oral bioavailability of Tenofovir (B777) Disoproxil Succinate (TDS) and its related fumarate (B1241708) salt, TDF. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary barriers limiting the oral bioavailability of Tenofovir Disoproxil?
A1: The oral bioavailability of Tenofovir Disoproxil Fumarate (TDF), the most common salt form, is relatively low, typically around 25-30% in humans.[1][2] This is primarily due to two major physiological hurdles in the gastrointestinal tract:
-
Intestinal Metabolism: TDF is an ester prodrug that is highly susceptible to rapid degradation by intestinal enzymes, particularly carboxylesterases.[3][4][5] This premature hydrolysis converts TDF to its monoester intermediate or the parent drug, tenofovir, both of which are less permeable.[6]
-
P-glycoprotein (P-gp) Efflux: TDF is a known substrate of the P-glycoprotein (P-gp) efflux transporter.[3][7][8] This transporter, located on the apical side of intestinal enterocytes, actively pumps absorbed TDF back into the intestinal lumen, thereby reducing its net absorption.[9]
Tenofovir Disoproxil is classified as a Biopharmaceutics Classification System (BCS) Class III drug, characterized by high solubility but low permeability, which further contributes to its absorption challenges.[3][10][11]
Q2: My Caco-2 permeability assay shows high efflux for TDF. How can I confirm P-gp is responsible?
A2: To confirm the role of P-gp in TDF efflux in your Caco-2 model, you should perform a bidirectional permeability assay in the presence and absence of a known P-gp inhibitor.
-
Run a Control: Measure the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. A high efflux ratio (Papp B-A / Papp A-B > 2) suggests transporter-mediated efflux.[12]
-
Add a P-gp Inhibitor: Repeat the bidirectional assay, but this time co-incubate TDF with a specific P-gp inhibitor (e.g., verapamil, cyclosporin (B1163) A, or GF120918).
-
Analyze Results: If P-gp is the primary efflux transporter, you should observe a significant decrease in the B-A permeability and a reduction in the efflux ratio in the presence of the inhibitor. Studies have shown that P-gp inhibitors reduce the basolateral to apical transport of TDF in Caco-2 and MDCK cell monolayers.[3][7]
Q3: I'm developing a nanoformulation (e.g., SLNs, SEDDS) for TDF. What are the critical quality attributes I should monitor?
A3: For nanoformulations designed to enhance TDF bioavailability, you should focus on the following critical quality attributes:
-
Particle Size and Polydispersity Index (PDI): Smaller particle sizes (typically < 200 nm) and a narrow PDI are crucial for consistent absorption and lymphatic uptake. For example, an optimized Self-Emulsifying Drug Delivery System (SEDDS) formulation showed a droplet size of 98.82 nm.[13][14]
-
Zeta Potential: This measures the surface charge of the nanoparticles and predicts their stability in suspension. A sufficiently high positive or negative value (e.g., -13.03 mV for a SEDDS formulation or -18.10 mV for Solid Lipid Nanoparticles) indicates good colloidal stability.[15][16]
-
Entrapment Efficiency (%EE): This determines the percentage of TDF successfully encapsulated within the nanoparticle. High entrapment efficiency is vital for protecting the drug from enzymatic degradation in the gut. An optimized SLN formulation achieved an entrapment efficiency of 83.13 ± 6.34%.[16]
-
In Vitro Drug Release: The release profile should demonstrate the formulation's ability to release the drug in a controlled or sustained manner under simulated gastrointestinal conditions.
Q4: My in vivo pharmacokinetic study in rats shows high variability. What are some potential causes and solutions?
A4: High variability in rodent pharmacokinetic studies for TDF can stem from several factors:
-
Food Effect: The bioavailability of TDF can be influenced by food intake, particularly high-fat meals, which may affect its absorption.[17] Ensure consistent fasting or feeding protocols across all study groups.
-
Formulation Instability: If you are using a liquid formulation, ensure the drug is stable in the vehicle. TDF is moderately stable at intestinal pH (pH 6.8) with a half-life of about 16.6 hours but is highly stable at gastric pH (pH 1.2).[3]
-
Gavage Technique: Inconsistent oral gavage technique can lead to variable dosing or stress-induced changes in gastrointestinal motility. Ensure all technicians are uniformly trained.
-
Intersubject Metabolic Differences: Rats, like humans, have natural variations in the expression of intestinal esterases and P-gp transporters. Using a sufficient number of animals per group (e.g., n=6) can help mitigate this variability.[3]
Troubleshooting Guides
Issue 1: Low Entrapment Efficiency in Solid Lipid Nanoparticle (SLN) Formulation
| Potential Cause | Troubleshooting Step |
| Drug Partitioning | TDF is hydrophilic, which can make its encapsulation into a lipid matrix challenging as it may partition into the external aqueous phase during production.[2][10] |
| Solution: Modify the manufacturing process. Consider using a microemulsion technique or a double emulsion method (w/o/w) to better entrap the hydrophilic drug. | |
| Lipid & Surfactant Choice | The type and concentration of the solid lipid and surfactant are critical. The drug may have poor solubility in the chosen lipid. |
| Solution: Screen various solid lipids (e.g., Compritol 888 ATO, glyceryl monostearate) and surfactants. Optimize their concentrations using a design of experiments (DoE) approach, such as a Box-Behnken design, to analyze the impact of these variables on entrapment efficiency.[16] | |
| Insufficient Homogenization | Inadequate energy during the homogenization step can lead to larger particles and poor drug encapsulation. |
| Solution: Optimize the homogenization duration and speed. Ensure the process provides enough energy to form a stable nano-emulsion before cooling and solidification.[16] |
Issue 2: Inconsistent Results in Caco-2 Permeability Assays
| Potential Cause | Troubleshooting Step |
| Monolayer Integrity | The Caco-2 cell monolayer is not fully differentiated or has compromised tight junctions, leading to inconsistent permeability measurements. |
| Solution: Culture cells for a full 21-22 days to ensure proper differentiation.[12] Before each experiment, verify monolayer integrity by measuring the transepithelial electrical resistance (TEER). Only use monolayers that meet your pre-defined TEER acceptance criteria.[18] | |
| Efflux Transporter Variability | The expression level of P-gp and other transporters can vary between different passages of Caco-2 cells. |
| Solution: Use cells within a consistent and defined passage number range (e.g., 40-60).[12] Run a positive control substrate for P-gp (e.g., talinolol) in every assay to confirm functional efflux activity and ensure consistency between experiments.[12] | |
| Compound Solubility/Stability | TDF may precipitate in the transport buffer or degrade during the 2-hour incubation period. |
| Solution: Confirm the solubility of TDF in your transport buffer at the tested concentration. Analyze samples immediately after the experiment or ensure they are stored under conditions that prevent degradation (e.g., frozen at -80°C). |
Data Presentation: Pharmacokinetic Parameters
The following tables summarize quantitative data from preclinical studies, demonstrating the impact of different formulation strategies on the oral bioavailability of tenofovir.
Table 1: Pharmacokinetic Parameters of TDF Formulations in Rats
| Formulation | Dose | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability Increase (vs. Control) | Reference |
| Pure Drug Suspension | - | - | - | Baseline | [13][15] |
| Marketed Tablets | - | - | - | - | [13][15] |
| SEDDS F6 | - | Significantly Higher | Significantly Higher | 21.53-fold vs. Marketed Tablet; 66.27-fold vs. Pure Drug | [13][15] |
| TDF + Propylparaben + TPGS | 25 mg/kg TDF | - | - | 1.5 to 2.1-fold vs. TDF alone | [3][19] |
| Chitosan Nanoparticles | - | - | 380% increase | 3.8-fold vs. TDF alone | [20] |
| Solid Lipid Nanoparticles (F10) | - | - | - | 12.4-fold vs. Pure TNF solution | [16][21] |
| TDF + Grapefruit Juice | - | - | 97% increase | 1.97-fold vs. TDF alone | [6] |
| TDF + Cranberry Juice | - | - | 24% increase | 1.24-fold vs. TDF alone | [6] |
SEDDS: Self-Emulsifying Drug Delivery System; TPGS: d-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate; AUC: Area Under the Curve.
Table 2: Caco-2 Permeability of TDF with Inhibitors
| Condition | Transport Direction | Fold Increase in TDF Transport (vs. TDF alone) | Reference |
| TDF + EM1 + GF120918 (non-GRAS) | Apical to Basolateral | 38.7-fold | [3][19] |
| TDF + Propylparaben + TPGS (GRAS) | Apical to Basolateral | 22.8-fold | [3][19] |
GRAS: Generally Recognized As Safe.
Experimental Protocols & Methodologies
Caco-2 Cell Permeability Assay
This in vitro assay is a widely accepted model for predicting intestinal drug permeability and identifying substrates of efflux transporters.[22][23]
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable filter inserts in a transwell plate. The cells are cultured for 21 days in a humidified atmosphere (37°C, 5% CO₂) to allow them to differentiate and form a polarized monolayer with tight junctions.[18][23]
-
Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).
-
Permeability Assay:
-
The culture medium is replaced with a pre-warmed transport buffer.
-
For apical-to-basolateral (A→B) transport, the TDF solution (with or without inhibitors) is added to the apical (donor) compartment.[18]
-
For basolateral-to-apical (B→A) transport, the TDF solution is added to the basolateral (donor) compartment.
-
The plate is incubated for a set period (e.g., 2 hours) at 37°C.
-
At specified time points, samples are collected from the receiver compartment and replaced with fresh buffer.
-
-
Sample Analysis: The concentration of TDF and its metabolites in the collected samples is quantified using a validated analytical method, typically LC-MS/MS.
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor compartment.[12]
-
In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats
The SPIP model is a valuable tool for studying drug absorption mechanisms in a system that preserves the physiological and anatomical integrity of the intestine.[24][25]
Methodology:
-
Animal Preparation: A male Sprague-Dawley or Wistar rat (250-350 g) is anesthetized. The abdomen is opened via a midline incision.[24][26]
-
Intestinal Segment Isolation: A specific segment of the intestine (e.g., jejunum, ileum) is identified and carefully isolated. Cannulas are inserted at both ends of the segment.
-
Perfusion: The isolated segment is rinsed gently with saline to remove contents. A drug-containing perfusion buffer (e.g., Krebs-Ringer buffer) is then pumped through the segment at a constant flow rate (e.g., 0.2 mL/min).[24]
-
Sample Collection: The outlet perfusate is collected at predetermined time intervals. A steady state is typically achieved after 30-40 minutes.[24] Blood samples can also be collected from the mesenteric vein draining the isolated segment for a more direct measure of absorption.[25]
-
Water Flux Correction: The net water flux across the intestinal segment is corrected for using a non-absorbable marker in the perfusion buffer or by gravimetric methods.[24]
-
Sample Analysis: The drug concentration in the collected perfusate and blood samples is determined by LC-MS/MS.
-
Permeability Calculation: The effective permeability coefficient (Peff) is calculated based on the disappearance of the drug from the perfusate along the length of the intestinal segment.
Visualizations
Caption: Barriers to Oral Bioavailability of Tenofovir Disoproxil.
Caption: Strategies to Overcome TDF Bioavailability Barriers.
Caption: Experimental Workflow for Caco-2 Permeability Assay.
References
- 1. Pharmaceutical characterization of novel tenofovir liposomal formulations for enhanced oral drug delivery: in vitro pharmaceutics and Caco-2 permeability investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Development of a Novel Formulation That Improves Preclinical Bioavailability of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intestinal absorption enhancement of the ester prodrug tenofovir disoproxil fumarate through modulation of the biochemical barrier by defined ester mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oral pharmacokinetic interaction of ester rich fruit juices and pharmaceutical excipients with tenofovir disoproxil fumarate in male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Human Immunodeficiency Virus Protease Inhibitors on the Intestinal Absorption of Tenofovir Disoproxil Fumarate In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Formulation Design, Optimization, and Evaluation of Solid Lipid Nanoparticles Loaded With an Antiviral Drug Tenofovir Using Box–Behnken Design for Boosting Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijnrd.org [ijnrd.org]
- 12. Caco-2 Permeability | Evotec [evotec.com]
- 13. Self-Emulsifying Drug Delivery System for Enhanced Oral Delivery of Tenofovir: Formulation, Physicochemical Characterization, and Bioavailability Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Self-Emulsifying Drug Delivery System for Enhanced Oral Delivery of Tenofovir: Formulation, Physicochemical Characterization, and Bioavailability Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Formulation Design, Optimization, and Evaluation of Solid Lipid Nanoparticles Loaded With an Antiviral Drug Tenofovir Using Box-Behnken Design for Boosting Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tenofovir disoproxil fumarate: clinical pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Development of a Novel Formulation That Improves Preclinical Bioavailability of Tenofovir Disoproxil Fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Chitosan nanoparticles for the oral delivery of tenofovir disoproxil fumarate: formulation optimization, characterization and ex vivo and in vivo evaluation for uptake mechanism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. enamine.net [enamine.net]
- 23. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 24. ijpsonline.com [ijpsonline.com]
- 25. In situ perfusion in rodents to explore intestinal drug absorption: challenges and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ijpsonline.com [ijpsonline.com]
Technical Support Center: Overcoming In Vitro Solubility Challenges of Tenofovir Disoproxil Succinate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with tenofovir (B777) disoproxil succinate (B1194679) (TDS) in vitro. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of tenofovir disoproxil succinate (TDS)?
This compound is characterized as being very slightly soluble in water.[1] While specific quantitative data for TDS is limited in publicly available literature, it is crucial to understand that the salt form of a drug can significantly impact its solubility. For comparison, the more extensively studied fumarate (B1241708) salt, tenofovir disoproxil fumarate (TDF), has a reported aqueous solubility of 13.4 mg/mL at 25°C.[2]
Q2: How does pH affect the solubility of tenofovir disoproxil?
The solubility of tenofovir disoproxil is pH-dependent. For the fumarate salt (TDF), solubility increases as the pH decreases.[3] This is a critical consideration when preparing solutions in different buffer systems for in vitro assays. It is recommended to determine the optimal pH for solubilizing TDS for your specific experimental needs, starting with slightly acidic conditions.
Q3: What are the recommended organic solvents for dissolving TDS?
For instances where aqueous solubility is insufficient, organic solvents can be used. Based on data for the fumarate salt (TDF), solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and ethanol (B145695) are effective.[4] It is advisable to first dissolve TDS in a minimal amount of an appropriate organic solvent before diluting with the aqueous buffer of choice.[4]
Q4: I am still observing precipitation after dissolving TDS in an organic solvent and diluting it with my aqueous medium. What could be the issue?
This is a common issue known as "crashing out." It occurs when the drug is soluble in the initial organic solvent but precipitates upon dilution with an aqueous buffer in which it is less soluble. To troubleshoot this:
-
Decrease the final concentration: The most straightforward approach is to lower the final concentration of TDS in your assay medium.
-
Optimize the co-solvent ratio: You may need to adjust the percentage of the organic co-solvent in your final solution. However, be mindful that high concentrations of organic solvents can affect cell viability and assay performance.
-
Use a different co-solvent: Some co-solvents may be more effective at maintaining solubility upon aqueous dilution.
-
Consider solubility enhancement techniques: If simple co-solvency is insufficient, more advanced techniques may be necessary.
Q5: What are some advanced methods to improve the in vitro solubility of TDS?
Several formulation strategies can be employed to enhance the solubility of poorly soluble drugs like TDS:
-
Co-solvents: Utilizing a mixture of water-miscible solvents to increase solubility.
-
Surfactants: Using surfactants to form micelles that can encapsulate the drug, thereby increasing its apparent solubility.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with drug molecules, increasing their solubility and stability.[5]
-
Solid Dispersions: Dispersing the drug in a solid carrier at the molecular level can enhance its dissolution rate and solubility.
Troubleshooting Guides
Issue 1: Difficulty in preparing a stock solution of TDS.
Possible Cause: TDS has low aqueous solubility.
Troubleshooting Steps:
-
Select an appropriate organic solvent: Based on data for the fumarate salt, start with DMSO, DMF, or ethanol.
-
Gentle heating: Gentle warming of the solution (e.g., to 37°C) may aid in dissolution. However, be cautious about potential degradation at elevated temperatures.
-
Sonication: Use a sonicator to provide mechanical energy to break down drug particles and facilitate dissolution.
-
Vortexing: Vigorous vortexing can also help in the dissolution process.
Issue 2: TDS precipitates during the experiment.
Possible Cause: Changes in temperature, pH, or solvent composition during the experiment.
Troubleshooting Steps:
-
Maintain constant temperature: Ensure that all solutions and experimental conditions are maintained at a consistent temperature.
-
Control pH: Use buffered solutions to maintain a stable pH throughout the experiment, preferably in the slightly acidic range where solubility is expected to be higher.
-
Pre-warm media: If you are adding a cold TDS solution to a warmer cell culture medium, allow the TDS solution to reach the same temperature as the medium before adding it.
-
Slow addition: Add the TDS stock solution to the aqueous medium slowly while stirring or vortexing to allow for better mixing and reduce the chances of localized high concentrations that can lead to precipitation.
Data Presentation
Table 1: Solubility of Tenofovir Disoproxil Fumarate (TDF) in Various Solvents
| Solvent | Solubility (mg/mL) |
| Distilled Water (25°C) | 13.4[2] |
| Ethanol | ~5[4] |
| Dimethyl Sulfoxide (DMSO) | ~14[4] |
| Dimethylformamide (DMF) | ~16[4] |
| DMF:PBS (pH 7.2) (1:9) | ~0.1[4] |
Note: This data is for the fumarate salt (TDF) and should be used as a reference for the succinate salt (TDS).
Experimental Protocols
Protocol 1: Preparation of a TDS Stock Solution Using a Co-solvent
Objective: To prepare a concentrated stock solution of TDS for in vitro experiments.
Materials:
-
This compound (TDS) powder
-
Dimethyl Sulfoxide (DMSO), HPLC grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh the desired amount of TDS powder and place it in a sterile microcentrifuge tube.
-
Add a small volume of DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes.
-
If the TDS is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.
-
Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Enhancing TDS Solubility using β-Cyclodextrin (Adapted from a study on Tenofovir)
Objective: To increase the aqueous solubility of TDS by forming an inclusion complex with β-cyclodextrin. This protocol is adapted from a study on the parent drug, tenofovir.[5]
Materials:
-
This compound (TDS)
-
β-Cyclodextrin (β-CD)
-
Deionized water
-
Dimethyl Sulfoxide (DMSO)
-
Magnetic stirrer and stir bars
-
Freeze-dryer
Procedure:
-
Preparation of the Inclusion Complex (Co-precipitation Method):
-
Prepare a 1:1 molar ratio of TDS and β-CD.
-
Dissolve the calculated amount of β-CD in deionized water with stirring.
-
Dissolve the calculated amount of TDS in a minimal amount of DMSO.
-
Slowly add the TDS solution to the β-CD solution while continuously stirring.
-
Continue stirring the mixture at room temperature for 24 hours.
-
After 24 hours, refrigerate the solution at 4°C to facilitate precipitation of the inclusion complex.
-
Collect the precipitate by vacuum filtration.
-
Freeze-dry the collected solid to obtain the TDS:β-CD inclusion complex powder.
-
-
Solubility Determination:
-
Prepare a series of aqueous solutions with increasing concentrations of the TDS:β-CD inclusion complex.
-
Stir the solutions at a constant temperature for a set period (e.g., 24-72 hours) to reach equilibrium.
-
Filter the solutions through a 0.22 µm membrane filter.
-
Determine the concentration of dissolved TDS in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Visualizations
Signaling Pathway of Tenofovir
References
troubleshooting tenofovir disoproxil succinate HPLC assay variability
This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance for HPLC assays of Tenofovir (B777) Disoproxil Succinate (TDS).
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for Tenofovir Disoproxil Succinate analysis?
A common starting point for analyzing this compound is a reversed-phase HPLC (RP-HPLC) method with UV detection. A typical setup would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (such as acetonitrile (B52724) or methanol).[1][2] Detection is often performed at a wavelength of around 260 nm.[2][3]
Q2: My peak for this compound is tailing. What are the common causes?
Peak tailing for basic compounds like tenofovir is often due to secondary interactions with acidic residual silanol (B1196071) groups on the silica-based column packing material.[4] Other potential causes include column contamination, a void at the column inlet, or a mismatch between the sample solvent and the mobile phase.[4][5]
Q3: I am observing a shift in the retention time of my TDS peak. Why is this happening?
Retention time variability can be caused by several factors, including:
-
Changes in mobile phase composition: Inaccurate mixing or evaporation of the more volatile solvent can alter the elution strength.[5][6]
-
Fluctuations in column temperature: Even minor temperature changes can affect retention times. Using a column oven is recommended for stable results.[1][5]
-
Column degradation: Over time, the stationary phase can degrade, leading to changes in retention characteristics.
-
Inconsistent flow rate: Issues with the pump, such as leaks or air bubbles, can cause the flow rate to fluctuate.[5]
Q4: The peak area for my TDS standard is not consistent between injections. What should I check?
Inconsistent peak areas can stem from several sources:
-
Injector issues: Air bubbles in the sample loop or a partially blocked injector needle can lead to variable injection volumes.[6]
-
Sample degradation: Tenofovir disoproxil is a prodrug and can be susceptible to hydrolysis.[7] Ensure samples are fresh and stored appropriately.
-
Integration problems: If baseline noise is high or peaks are poorly shaped, the integration software may struggle to consistently define the peak area.[6]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step |
| Secondary Silanol Interactions (Tailing) | Adjust the mobile phase pH to be more acidic (e.g., pH 3-4) to suppress the ionization of silanol groups.[4] Consider using a mobile phase additive like triethylamine (B128534) (0.1%) to mask active silanol sites. |
| Column Contamination | Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If contamination is severe, consider replacing the guard column or the analytical column.[5] |
| Sample Overload (Fronting) | Reduce the injection volume or dilute the sample.[5] |
| Sample Solvent Mismatch | Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the mobile phase. Ideally, use the mobile phase as the sample solvent.[4] |
Issue 2: Retention Time Drifting
| Potential Cause | Troubleshooting Step |
| Mobile Phase Inconsistency | Prepare fresh mobile phase daily and ensure it is thoroughly degassed.[5] If using a gradient, check the pump's proportioning valves. |
| Temperature Fluctuations | Use a thermostatically controlled column compartment and allow the column to fully equilibrate before starting the analysis.[1][5] |
| Column Equilibration | Ensure the column is adequately equilibrated with the mobile phase before the first injection. A stable baseline is a good indicator of equilibration.[5] |
| Pump Malfunction | Check for leaks in the pump and fittings. Purge the pump to remove any air bubbles.[5] |
Issue 3: Loss of Resolution or Appearance of Split Peaks
| Potential Cause | Troubleshooting Step |
| Column Void or Channeling | A void at the head of the column can cause peak splitting. This often requires column replacement. |
| Blocked Frit | A blocked inlet frit can distort the flow path. Try back-flushing the column (if the manufacturer allows) at a low flow rate. |
| Co-eluting Impurity | A previously unseen impurity may be co-eluting. Adjust the mobile phase composition or gradient to try and separate the peaks. |
| Sample Degradation | Tenofovir disoproxil can degrade to tenofovir monoester and tenofovir.[7] The appearance of new peaks could indicate sample instability. Prepare fresh samples and standards. |
Experimental Protocols
Standard HPLC Method for this compound
This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile or methanol
-
Potassium dihydrogen phosphate or similar buffer salt
-
Orthophosphoric acid to adjust pH
-
HPLC-grade water
2. Mobile Phase Preparation (Example):
-
Buffer Preparation (e.g., 25mM Phosphate Buffer, pH 4.0): Dissolve the appropriate amount of potassium dihydrogen phosphate in HPLC-grade water. Adjust the pH to 4.0 using diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase: Mix the prepared buffer and acetonitrile in a ratio of 70:30 (v/v).[1][8] Degas the mobile phase by sonication or vacuum filtration.
3. Standard Solution Preparation:
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh about 25 mg of TDS reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard (e.g., 100 µg/mL): Dilute the stock solution 1:10 with the mobile phase.
4. Sample Preparation:
-
For a drug product, accurately weigh a portion of powdered tablets/capsules equivalent to a target concentration of TDS and follow a validated extraction procedure, typically using the mobile phase as the diluent.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.
5. HPLC Parameters:
| Parameter | Typical Value |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | 70:30 (v/v) Phosphate Buffer (pH 4.0) : Acetonitrile |
| Flow Rate | 1.0 mL/min[1][8] |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm[2][3] |
| Injection Volume | 10 µL |
Data Presentation
Table 1: Typical HPLC System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| %RSD for Peak Area (n=6) | ≤ 2.0% |
| %RSD for Retention Time (n=6) | ≤ 1.0% |
Visualizations
Caption: A logical workflow for troubleshooting common HPLC assay issues.
Caption: Simplified degradation pathway of this compound.
References
- 1. RP-HPLC method for simultaneous estimation of tenofovir disoproxil fumarate, lamivudine, and efavirenz in combined tablet dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. mdpi.com [mdpi.com]
- 8. ijpsr.com [ijpsr.com]
Technical Support Center: Optimization of Cell-Based Assays for Tenofovir Disoproxil
An important note on terminology: This guide focuses on Tenofovir (B777) Disoproxil Fumarate (B1241708) (TDF), the widely used and commercially available prodrug of Tenofovir. While the query specified "Tenofovir Disoproxil Succinate (B1194679)," the fumarate salt is the extensively studied and clinically relevant form. The principles and protocols outlined here are largely applicable to other salt forms, but any specific physicochemical properties of a succinate salt would need to be independently verified.
Frequently Asked Questions (FAQs)
Q1: My experimental results with Tenofovir Disoproxil Fumarate (TDF) show high variability between replicates. What are the common causes and how can I troubleshoot this?
A: High variability in cell-based assays with TDF can stem from several factors related to its preparation, handling, and stability.[1]
-
Inconsistent Drug Concentration: TDF is susceptible to hydrolysis in aqueous environments.[1] To minimize degradation, always prepare fresh working solutions from a frozen stock for each experiment.[2] Minimize the time the compound is in the incubator before being added to the cells.[2]
-
pH Sensitivity: The stability of TDF is pH-dependent; it is more stable in acidic conditions and degrades in alkaline environments.[1] Ensure the pH of your cell culture medium is consistent and well-buffered.[1]
-
Solubility Issues: TDF has limited aqueous solubility.[1][3] If the compound precipitates out of solution, it will lead to inconsistent concentrations. Visually inspect the media for any precipitate after adding TDF.[2] Consider using a solubilizing agent like DMSO, but ensure the final concentration is low (typically <0.1%) to avoid solvent-induced cytotoxicity.[2]
-
Pipetting Errors: Inaccurate pipetting is a major source of error.[4] Ensure pipettes are calibrated and mix cell suspensions and reagent solutions thoroughly before dispensing.[4]
Q2: I am observing lower than expected or no activity of TDF in my antiviral assay. What could be the problem?
A: This issue can be linked to drug stability, solubility, or cellular factors.
-
Compound Degradation: TDF can degrade due to prolonged incubation or exposure to light.[2] Reduce incubation times where possible and protect solutions from light.[2]
-
Precipitation: As mentioned, TDF might precipitate in the cell culture medium.[2] If you suspect this, try reducing the final concentration or using a validated solubilizing agent.[2]
-
Cellular Metabolism: Tenofovir, the active drug, requires intracellular phosphorylation to its active form, tenofovir diphosphate (B83284) (TFV-DP), to inhibit viral reverse transcriptase.[5] The cell line you are using may have low levels of the necessary cellular kinases.
-
Cell Health: Ensure the cells used in the assay are healthy and viable. Do not use cells that have been passaged for extended periods or have become over-confluent.[4]
Q3: What is the best way to prepare and store Tenofovir Disoproxil Fumarate (TDF) stock solutions?
A: Proper preparation and storage are critical for reproducible results.
-
Solvent Choice: TDF is soluble in organic solvents like DMSO and DMF.[1][3] Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-purity DMSO.[1][2]
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent multiple freeze-thaw cycles.[2]
-
Aqueous Solutions: TDF is sparingly soluble in aqueous buffers.[3] It is not recommended to store aqueous solutions for more than one day.[3] If you need to prepare an aqueous solution, first dissolve the TDF in DMF and then dilute it with the aqueous buffer of choice.[3]
Q4: I am concerned about the cytotoxicity of TDF in my cell line. How can I assess this and what should I expect?
A: It is crucial to determine the cytotoxic concentration of TDF in your specific cell line to ensure that any observed antiviral effect is not due to cell death.
-
Cytotoxicity Assays: Standard assays like the MTT, MTS, or LDH release assays can be used to determine the 50% cytotoxic concentration (CC50).[6][7][8]
-
Expected Cytotoxicity: Tenofovir generally exhibits weak cytotoxic effects in many cell types.[6] For example, in liver-derived HepG2 cells and normal skeletal muscle cells, the CC50 values were 398 µM and 870 µM, respectively.[6][9] Tenofovir also showed weaker effects on the proliferation and viability of renal proximal tubule epithelial cells compared to cidofovir.[6]
-
Solvent Toxicity: Remember to include a vehicle-only control (e.g., media with the same concentration of DMSO used to dissolve TDF) in your experiments to account for any solvent-induced toxicity.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Variability in Replicates | Inconsistent TDF concentration due to degradation.[2] | Prepare fresh working solutions for each experiment.[2] Minimize incubation time.[2] |
| pH instability of the culture medium.[1] | Ensure consistent and adequate buffering of the medium.[1] | |
| Pipetting inaccuracies.[4] | Calibrate pipettes and ensure thorough mixing of solutions.[4] | |
| Low or No Antiviral Activity | TDF has precipitated out of solution.[2] | Visually inspect for precipitate. Reduce TDF concentration or use a solubilizing agent.[2] |
| Prolonged incubation leading to TDF degradation.[2] | Reduce incubation time if the experimental design allows.[2] | |
| Insufficient intracellular conversion to the active form. | Consider using a cell line known to efficiently phosphorylate tenofovir. | |
| Unexpected Cellular Toxicity | The solvent (e.g., DMSO) is at a toxic concentration.[2] | Ensure the final solvent concentration is low (typically <0.1%) and include a vehicle-only control.[2] |
| The TDF concentration is too high for the specific cell line. | Determine the CC50 of TDF in your cell line and use concentrations below this value for antiviral assays. | |
| Inconsistent Cell Growth | Contamination of cell cultures.[10][] | Practice good cell culture technique, including regular sterilization and use of sterile reagents.[10][12] |
| Inappropriate cell seeding density.[4][] | Optimize the cell seeding density for your specific assay to ensure cells are in a healthy growth phase.[4] |
Quantitative Data Summary
Table 1: Cytotoxicity of Tenofovir (TFV) and Tenofovir Disoproxil Fumarate (TDF)
| Compound | Cell Line | Assay | CC50 (µM) | Reference |
| Tenofovir | HepG2 (liver-derived) | Proliferation | 398 | [6][9] |
| Tenofovir | Skeletal Muscle Cells | Proliferation | 870 | [6][9] |
| Tenofovir | Erythroid Progenitor Cells | Proliferation | >200 | [6] |
| TDF | SH-SY5Y (neuronal) | MTT | Not specified, but showed significant cytotoxicity | [8] |
| TDF | Primary Neuronal Cells | MTT | Not specified, but showed significant cytotoxicity | [8] |
Table 2: Antiviral Activity of Tenofovir (TFV)
| Compound | Virus Strain | Cell Line | Assay Method | EC50 (µM) | Reference |
| Tenofovir | HIV-1(IIIB) | MT-4 | CPE Inhibition | 1.15 | [5] |
| Tenofovir | HBV | Cell-based | Not specified | 1100 (1.1 mM) | [9] |
Experimental Protocols
Cytotoxicity Assay (MTT Method)
This protocol is a general guideline for assessing the cytotoxicity of TDF using a colorimetric MTT assay.[7]
Materials:
-
Cell line of interest (e.g., HK-2, HepG2)
-
Complete cell culture medium
-
Tenofovir Disoproxil Fumarate (TDF)
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of TDF in culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of TDF. Include wells with medium alone (cell control) and medium with the highest concentration of DMSO (vehicle control).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 value using a dose-response curve.
Antiviral Activity Assay (HIV-1 p24 Antigen Capture ELISA)
This protocol outlines a common method for determining the antiviral efficacy of TDF against HIV-1.[5]
Materials:
-
Target cells susceptible to HIV-1 infection (e.g., MT-4 cells, PBMCs)
-
HIV-1 virus stock
-
Complete cell culture medium
-
Tenofovir Disoproxil Fumarate (TDF)
-
96-well plates
-
HIV-1 p24 Antigen Capture ELISA kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed target cells in a 96-well plate.
-
Compound Addition: Add serial dilutions of TDF to the wells.
-
Virus Infection: Add a pre-titered amount of HIV-1 to the wells. Include control wells with cells and virus but no drug (virus control) and cells alone (cell control).
-
Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 5-7 days).
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
p24 ELISA: Quantify the amount of HIV-1 p24 antigen in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viral inhibition for each TDF concentration compared to the virus control. Determine the 50% effective concentration (EC50) from the dose-response curve.
Cellular Uptake Assay
This protocol provides a general method for assessing the uptake of radiolabeled tenofovir into cells.[13]
Materials:
-
Cell line of interest
-
Culture medium
-
[³H]-Tenofovir (radiolabeled tenofovir)
-
Multi-well culture plates
-
Uptake buffer
-
Ice-cold PBS
-
Scintillation fluid and counter
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and grow to confluency.
-
Washing: On the day of the experiment, wash the cells twice with pre-warmed PBS.
-
Uptake Initiation: Prepare the uptake buffer containing a known concentration of [³H]-Tenofovir. Initiate the uptake by adding the buffer to the cells and incubate for a specified time (e.g., 2-10 minutes) at 37°C.
-
Uptake Termination: Rapidly aspirate the uptake buffer and wash the cells three times with ice-cold PBS to stop the uptake.
-
Cell Lysis and Measurement: Lyse the cells and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactive counts to the number of cells or protein concentration to determine the rate of uptake.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. biocompare.com [biocompare.com]
- 5. benchchem.com [benchchem.com]
- 6. Tenofovir exhibits low cytotoxicity in various human cell types: comparison with other nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Tenofovir disoproxil fumarate mediates neuronal injury by inducing neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. plantcelltechnology.com [plantcelltechnology.com]
- 12. What are the mistakes commonly made in cell culture experiments? | AAT Bioquest [aatbio.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Minimize Degradation of Tenofovir Disoproxil Succinate in Formulations
Welcome to the technical support center for the formulation of Tenofovir (B777) Disoproxil Succinate (B1194679). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of this active pharmaceutical ingredient (API) during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of Tenofovir Disoproxil Succinate?
A1: The degradation of the tenofovir disoproxil moiety is primarily influenced by pH, moisture, temperature, and oxidative conditions.[1][2] Of these, pH is the most critical factor, with hydrolysis being the main degradation pathway.[2]
Q2: My this compound solution is showing rapid degradation. What is the most likely cause?
A2: The most probable cause for rapid degradation is an inappropriate pH level.[2] Tenofovir disoproxil is highly susceptible to hydrolysis in neutral and basic environments, leading to a significant loss of potency.[1][2] It exhibits the greatest stability under acidic conditions.[1][2]
Q3: What is the optimal pH range to maintain the stability of this compound in a solution?
A3: To ensure stability, the solution should be maintained in an acidic pH range. Tenofovir disoproxil is most stable at a pH between 1.2 and 2.2.[2] Significant degradation is likely to be observed at a pH above 4.5.[2]
Q4: How does moisture affect the stability of solid this compound formulations?
A4: Moisture can accelerate the chemical degradation of this compound, particularly in the presence of hygroscopic excipients. It is crucial to control moisture content during manufacturing and storage.[3] Utilizing non-hygroscopic excipients and manufacturing processes like dry granulation can mitigate this issue.[1]
Q5: Are there any excipients that are known to be incompatible with this compound?
A5: While specific studies on the succinate salt are limited, data on the fumarate (B1241708) salt suggest that hygroscopic excipients should be used with caution. It is essential to conduct compatibility studies with all planned excipients. Techniques like FTIR can be used to screen for potential interactions.[4]
Q6: What are the main degradation products of Tenofovir Disoproxil?
A6: Tenofovir disoproxil is a prodrug that degrades via hydrolysis in two steps to the active form, tenofovir. The intermediate in this process is tenofovir monophosphonate ester.[5][6] Under thermal stress, other degradation products can also be formed.[7]
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Action |
| Rapid loss of potency in solution | Inappropriate pH (too high) | 1. Immediately measure the pH of your solution. 2. Prepare a new solution using an acidic buffer (e.g., citrate (B86180) or phosphate) to maintain the pH below 4.5.[2] |
| Physical instability of tablets (e.g., swelling, discoloration) | Moisture absorption | 1. Review the formulation for hygroscopic excipients. 2. Consider replacing them with non-hygroscopic alternatives like anhydrous lactose (B1674315) or microcrystalline cellulose.[1] 3. Implement stringent moisture control during manufacturing and packaging.[3] |
| High levels of impurities in the final product | Manufacturing process | 1. If using wet granulation, the presence of water can promote hydrolysis. Consider switching to a dry granulation method.[1] 2. Minimize exposure to high temperatures during processing.[1] |
| Inconsistent stability results between batches | Excipient variability | 1. Ensure consistent quality and moisture content of all raw materials. 2. Perform compatibility studies on each new lot of excipients. |
Quantitative Data Summary
Table 1: pH-Dependent Stability of Tenofovir Disoproxil Fumarate (TDF) at 37°C
| pH | Half-life (t½) | Stability Profile |
| 1.2 | > 55 hours | Highly Stable[5] |
| 2.2 | > 150 hours | Very High Stability[5] |
| 6.8 | 16.6 ± 3.4 hours | Moderately Stable[5] |
| 7.4 | ~8 hours | Low Stability[5] |
| 9.0 | 2.9 ± 0.2 hours | Unstable[5] |
| 11.0 | 3.4 ± 6.1 minutes | Highly Unstable[5] |
Note: Data is for the fumarate salt, but the hydrolytic degradation of the tenofovir disoproxil moiety is expected to be similar for the succinate salt.
Experimental Protocols
Protocol 1: pH Stability Assessment of this compound
Objective: To determine the degradation rate of this compound at different pH values.
Methodology:
-
Buffer Preparation: Prepare a series of buffer solutions across a pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to a final concentration of 1 mM in each of the prepared buffers.[5]
-
Incubation: Incubate the solutions at a controlled temperature, typically 37°C.[5]
-
Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours).[5]
-
Quenching: Immediately quench the degradation reaction by diluting the aliquot in a cold, acidic solution (e.g., 0.1% formic acid in 35% methanol (B129727) at 4°C) to stabilize the sample.[5]
-
Analysis: Analyze the samples using a validated stability-indicating HPLC or LC-MS/MS method to quantify the remaining concentration of this compound.[5][8]
-
Data Analysis: Plot the concentration of this compound versus time for each pH and calculate the degradation rate constant and half-life.
Protocol 2: Excipient Compatibility Study
Objective: To evaluate the compatibility of this compound with various formulation excipients.
Methodology:
-
Sample Preparation: Prepare binary mixtures of this compound with each excipient (e.g., in a 1:1 ratio). Also, prepare a sample of the pure API as a control.
-
Stress Conditions: Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).
-
Analysis:
-
Visual Observation: Periodically inspect the samples for any physical changes such as color change, clumping, or liquefaction.
-
Spectroscopic Analysis (FTIR): Compare the FTIR spectra of the stressed mixtures with those of the pure components and an unstressed mixture to identify any interaction peaks.[4]
-
Chromatographic Analysis (HPLC): Assay the samples at the end of the study to determine the potency of this compound and to quantify any degradation products formed.
-
Visualizations
Caption: Hydrolytic degradation pathway of the tenofovir disoproxil moiety.
Caption: A logical workflow for troubleshooting formulation instability.
References
- 1. plu.mx [plu.mx]
- 2. benchchem.com [benchchem.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. iajps.com [iajps.com]
- 5. Development of a Novel Formulation That Improves Preclinical Bioavailability of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Degradants of Tenofovir Disoproxil Fumarate Under Forced Yet Mild Thermal Stress: Isolation, Comprehensive Structural Elucidation, and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
addressing matrix effects in bioanalysis of tenofovir disoproxil succinate
Welcome to the technical support center for the bioanalysis of tenofovir (B777) disoproxil succinate (B1194679). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the bioanalysis of tenofovir disoproxil succinate and its active form, tenofovir.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Sample Preparation and Extraction
Question 1: I am observing significant ion suppression in my LC-MS/MS analysis of tenofovir. What are the likely causes and how can I mitigate this?
Answer: Ion suppression is a common manifestation of matrix effects in LC-MS/MS analysis and can lead to inaccurate quantification.[1] The primary causes are co-eluting endogenous components from the biological matrix (e.g., plasma, tissue homogenates) that interfere with the ionization of the target analyte.[1]
Troubleshooting Steps:
-
Optimize Sample Preparation: The choice of sample preparation technique is critical in minimizing matrix effects.
-
Protein Precipitation (PPT): While simple and fast, PPT is often the least clean method and may result in significant matrix effects.[2][3] If using PPT, consider using cold acetonitrile (B52724) or methanol (B129727) to enhance protein removal.[4]
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT.[4] Experiment with different organic solvents (e.g., methyl tert-butyl ether) to optimize the extraction of tenofovir while leaving interfering components behind.[4]
-
Solid-Phase Extraction (SPE): SPE is generally the most effective method for removing matrix interferences.[3][5] Mixed-mode Cation Exchange (MCX) SPE cartridges are particularly effective for extracting basic compounds like tenofovir.[4][6]
-
-
Chromatographic Separation: Ensure adequate chromatographic separation of tenofovir from endogenous matrix components.
-
Adjust the mobile phase composition and gradient to improve resolution.
-
Consider using a different column chemistry, such as a polar-RP column, which can provide alternative selectivity.[6]
-
-
Internal Standard Selection: The use of a stable isotope-labeled (SIL) internal standard is the most effective way to compensate for matrix effects.[7][8] A SIL internal standard will co-elute with the analyte and experience similar ionization suppression or enhancement, thus providing a reliable means of correction.[8] If a SIL-IS is not available, a structural analog that elutes close to the analyte can be used, but with caution.
Question 2: What are the recommended sample preparation protocols for the analysis of tenofovir in plasma?
Answer: The choice of protocol depends on the required sensitivity and throughput. Here are three common methods:
-
Protein Precipitation (PPT): A rapid method suitable for high-throughput analysis.[4]
-
Liquid-Liquid Extraction (LLE): A classic technique that can yield clean extracts.[4]
-
Solid-Phase Extraction (SPE): Offers the most thorough cleanup and is recommended for high-sensitivity assays.[4][5][6]
Detailed protocols for each of these methods are provided in the "Experimental Protocols" section below.
Method Validation
Question 3: How do I properly evaluate matrix effects during method validation?
Answer: A systematic evaluation of matrix effects is a regulatory requirement for bioanalytical method validation.[1][5] The most common approach is the post-extraction spike method.[9]
Evaluation Workflow:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and internal standard spiked into the mobile phase or reconstitution solvent.
-
Set B (Post-extraction Spike): Blank biological matrix is extracted first, and then the analyte and internal standard are spiked into the final extract.
-
Set C (Pre-extraction Spike): Analyte and internal standard are spiked into the biological matrix before extraction.
-
-
Calculate Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE):
-
Matrix Factor (MF) = (Peak Area of Set B) / (Peak Area of Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Recovery (RE) = (Peak Area of Set C) / (Peak Area of Set B)
-
Process Efficiency (PE) = (Peak Area of Set C) / (Peak Area of Set A)
-
The internal standard normalized matrix factor should be consistent across different lots of the biological matrix.
Quantitative Data Summary
The following tables summarize typical validation parameters for LC-MS/MS methods for tenofovir quantification.
Table 1: Lower Limits of Quantification (LLOQ) for Tenofovir and its Prodrugs
| Analyte | Matrix | LLOQ (ng/mL) | Reference |
| Tenofovir (TFV) | Plasma | 1.0 | [5] |
| Tenofovir Alafenamide (TAF) | Plasma | 0.03 | [5] |
| CMX157 | Plasma | 0.25 | [5] |
| Tenofovir (TFV) | Plasma | 0.5 | [6] |
| Tenofovir Alafenamide (TAF) | Plasma | 0.5 | [6] |
| Tenofovir (TFV) | Cerebrospinal Fluid | 0.1 | [6] |
| Tenofovir Alafenamide (TAF) | Cerebrospinal Fluid | 0.1 | [6] |
Table 2: Precision and Accuracy Data for Tenofovir Bioanalysis
| Analyte | QC Level | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Intra-assay Accuracy (%DEV) | Inter-assay Accuracy (%DEV) | Reference |
| TAF & TFV | LLOQ, Low, Mid, High | ≤ 14.4% | ≤ 14.4% | ≤ ± 7.95% | ≤ ± 7.95% | [5] |
Experimental Protocols
1. Solid-Phase Extraction (SPE) for Tenofovir and Tenofovir Alafenamide in Plasma [6]
-
Materials:
-
Mixed-mode Cation Exchange (MCX) 96-well µelution SPE plate
-
Methanol
-
Water
-
4% Phosphoric acid in water
-
5% Ammonium (B1175870) hydroxide (B78521) in acetonitrile
-
Internal standard working solution (e.g., 13C5-Tenofovir and d5-Tenofovir Alafenamide)
-
-
Procedure:
-
To 200 µL of plasma, add 20 µL of the internal standard working solution.
-
Acidify the sample with 200 µL of 4% phosphoric acid in water, vortex, and centrifuge at 20,000 x g for 5 minutes.
-
Precondition the SPE plate with 200 µL of methanol followed by 200 µL of water.
-
Load the supernatant from the centrifuged sample onto the SPE plate.
-
Wash the plate with 200 µL of water followed by 200 µL of methanol.
-
Elute the analytes with two aliquots of 50 µL of 5% ammonium hydroxide in acetonitrile.
-
Evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
2. Protein Precipitation (PPT) for Tenofovir in Plasma [4]
-
Materials:
-
Acetonitrile or Methanol (ice-cold) containing 0.1% formic acid
-
Internal Standard working solution (e.g., Tenofovir-d6)
-
-
Procedure:
-
To 100 µL of plasma, add 300 µL of cold acetonitrile (or methanol) containing the internal standard.
-
Vortex for 2 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube for injection or further processing.
-
Visualizations
Caption: A typical bioanalytical workflow for tenofovir quantification using LC-MS/MS.
Caption: Logical workflow for the evaluation of matrix effects in bioanalysis.
References
- 1. eijppr.com [eijppr.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Simultaneous quantification of tenofovir, emtricitabine, rilpivirine, elvitegravir and dolutegravir in mouse biological matrices by LC-MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Validation and implementation of liquid chromatographic-mass spectrometric (LC-MS) methods for the quantification of tenofovir prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Simultaneous Assay of Tenofovir and Emtricitabine in Plasma using LC/MS/MS and Isotopically Labeled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medipharmsai.com [medipharmsai.com]
Technical Support Center: Refining Crystallization of Tenofovir Disoproxil Succinate Polymorphs
Welcome to the technical support center for the crystallization of tenofovir (B777) disoproxil succinate (B1194679). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for obtaining specific polymorphs of this active pharmaceutical ingredient.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in crystallizing tenofovir disoproxil succinate?
A1: A primary challenge is controlling the nucleation and growth of the desired polymorph while preventing the formation of amorphous material or undesired crystalline forms. Tenofovir disoproxil is known to be prone to hydrolysis, and the presence of impurities, such as the monoisoproxil derivative, can hinder crystallization or lead to the formation of less stable forms.[1][2]
Q2: What solvents are recommended for the crystallization of this compound?
A2: Toluene (B28343) has been identified as a favorable solvent for the preparation of tenofovir disoproxil salts, including the succinate form.[3] The choice of solvent is critical as it influences solubility, supersaturation, and the resulting crystal form.
Q3: How can I characterize the obtained polymorph of this compound?
A3: Standard solid-state characterization techniques are essential for identifying and confirming the polymorphic form. These include Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Infrared (IR) spectroscopy.[1][4]
Q4: Are there known different polymorphic forms of this compound?
A4: While the literature extensively covers the polymorphs of tenofovir disoproxil fumarate (B1241708) (Forms I, A, B, etc.), specific polymorphic forms of the succinate salt are less documented in publicly available resources.[5][6][7] However, as with many pharmaceutical salts, the existence of multiple polymorphs is highly probable and would depend on the crystallization conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No precipitation or crystallization occurs. | The solution is not sufficiently supersaturated. | - Concentrate the solution by evaporating a portion of the solvent.- Cool the solution to a lower temperature to decrease solubility.- Introduce seed crystals of the desired polymorph to induce nucleation. |
| An oil or amorphous solid is formed instead of crystals. | - The cooling rate is too rapid, leading to precipitation rather than crystallization.- High levels of impurities are inhibiting crystal lattice formation.[1] | - Slow down the cooling rate to allow for ordered crystal growth.- Purify the crude tenofovir disoproxil to remove impurities, particularly the monoisoproxil form, prior to salt formation.[1][4]- Increase the agitation rate to enhance mass transfer. |
| The wrong polymorph is obtained. | - The solvent system or temperature profile favors the formation of an undesired polymorph.- The presence of specific impurities may be directing the crystallization towards a different form. | - Experiment with different solvents or solvent mixtures.- Carefully control the crystallization temperature and cooling profile.- Analyze the impurity profile of your starting material. |
| The crystal size is too small or inconsistent. | - Nucleation rate is too high, leading to the formation of many small crystals.- Inefficient mixing during crystallization. | - Decrease the level of supersaturation by adjusting the concentration or cooling rate.- Optimize the stirring speed to ensure a homogeneous solution and suspension. |
| Low yield of the crystalline product. | - Significant amount of the product remains dissolved in the mother liquor.- Adherence of the product to the crystallization vessel. | - Optimize the final crystallization temperature to minimize solubility.- Consider the use of an anti-solvent to reduce the solubility of the product in the final mixture.- Ensure proper scraping and washing of the vessel to recover all the product. |
Experimental Protocols
Protocol 1: Crystallization of this compound
This protocol is adapted from patent literature describing the formation of this compound.[3]
Materials:
-
Oily crude Tenofovir Disoproxil
-
Succinic Acid (stoichiometric equivalent)
-
Toluene
-
Crystallization reactor with temperature control and agitation
Procedure:
-
Dissolve the oily crude tenofovir disoproxil (e.g., 1.5 g with 75% purity) in toluene (e.g., 3 mL).[3]
-
Add a stoichiometric equivalent of succinic acid to the solution.
-
Heat the mixture to 60°C and maintain for 10 minutes with stirring to ensure complete dissolution.[3]
-
Cool the solution to room temperature.
-
Continue stirring at room temperature until precipitation is observed.
-
Once precipitation begins, dilute the mixture with additional toluene (e.g., 5 mL).[3]
-
Continue to stir the resulting suspension to allow for complete crystallization.
-
Isolate the crystals by filtration.
-
Wash the crystals with a small amount of cold toluene.
-
Dry the crystals under vacuum at a suitable temperature.
Visualizations
References
- 1. US8519126B2 - Crystalline form of tenofovir disoproxil and a process for its preparation - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. EP2860185A1 - An improved process for the preparation of Tenofovir disoproxil and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 4. WO2009130437A1 - Crystalline form of tenofovir disoproxil and a process for its preparation - Google Patents [patents.google.com]
- 5. WO2007013086A1 - Novel polymorphs of tenofovir disoproxil fumarate - Google Patents [patents.google.com]
- 6. WO2008140302A1 - Polymorphic forms of tenofovir disoproxil fumarate - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Long-Term Stability of Tenofovir Disoproxil Succinate Formulations
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges in stabilizing tenofovir (B777) disoproxil succinate (B1194679) (TDS) formulations. The guidance provided is primarily based on extensive research on the closely related salt, tenofovir disoproxil fumarate (B1241708) (TDF), and is expected to be highly applicable to TDS due to the identical active moiety.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of Tenofovir Disoproxil Succinate (TDS) in a formulation?
The long-term stability of TDS is predominantly influenced by its susceptibility to hydrolysis and oxidation.[1] Key factors governing its degradation rate include pH, moisture content, temperature, light exposure, and the presence of oxidative agents.[2] Of these, pH is the most critical factor, with TDS being significantly more stable in acidic conditions.[2][3][4]
Q2: My TDS formulation is showing rapid degradation. What is the most likely cause?
The most probable cause of rapid TDS degradation is an inappropriate pH level.[2] TDS is highly susceptible to hydrolysis in neutral and basic environments.[2][4] If the pH of your formulation is above 4.5, significant degradation is likely to occur. It exhibits maximum stability under acidic conditions, typically in the pH range of 1.2 to 2.2.[2] Another major contributor can be the presence of moisture, which facilitates hydrolysis.[1]
Q3: How can I prevent pH-related degradation of my TDS formulation?
To mitigate pH-related degradation, it is crucial to maintain an acidic environment. This can be achieved by:
-
Using a suitable buffer system: Incorporating buffers such as citrate (B86180) or phosphate (B84403) can help maintain the pH within the optimal stability range.[2]
-
Selecting appropriate excipients: Ensure that the excipients used in the formulation do not create a microenvironment with an unfavorable pH.[2]
Q4: What are the major degradation pathways for TDS?
The primary degradation pathway for TDS is hydrolysis. As a bisphosphonate ester prodrug, it hydrolyzes in a two-step process to form the active drug, tenofovir (TFV). The intermediate in this process is tenofovir monophosphonate ester.[2][3] Oxidation is another possible degradation pathway.[1]
Q5: Are there any specific excipients that can enhance the stability of TDS?
Yes, certain excipients can improve the stability of TDS formulations:
-
Stabilizers: Sodium bisulfite has been shown to stabilize tenofovir disoproxil by preventing its degradation in aqueous and peroxide solutions.[4]
-
Non-hygroscopic Excipients: Using non-hygroscopic excipients like anhydrous lactose (B1674315) and microcrystalline cellulose (B213188) can minimize moisture content and reduce hydrolysis.[4]
-
Esterase Inhibitors: Generally recognized-as-safe (GRAS) excipients like propylparaben (B1679720) have demonstrated a stabilizing effect by inhibiting esterase-mediated metabolism.[3]
Q6: What manufacturing process is recommended for TDS tablets to improve stability?
Due to the hydrolytic nature of TDS, a dry granulation method is recommended for tablet manufacturing.[4] This method avoids the use of water and can significantly reduce the potential for degradation during processing and storage.[1] If wet granulation is necessary, using a non-aqueous binder like isopropyl alcohol may be a suitable alternative.[1]
Troubleshooting Guide
Issue: Significant loss of TDS potency in my solid dosage formulation during accelerated stability studies.
| Potential Cause | Troubleshooting Steps |
| High Moisture Content | 1. Review the excipients used. Replace hygroscopic excipients with non-hygroscopic alternatives (e.g., anhydrous lactose).[4] 2. Consider switching from wet granulation to a dry granulation manufacturing process.[1][4] 3. If wet granulation is unavoidable, consider using a non-aqueous granulating fluid.[1] 4. Ensure manufacturing is conducted in a low relative humidity environment and consider nitrogen purging during manufacturing and packaging.[1] |
| Incompatible Excipients | 1. Conduct drug-excipient compatibility studies using techniques like FTIR.[5] 2. Ensure that none of the excipients are creating a microenvironment with a pH that promotes hydrolysis.[2] |
| Oxidative Degradation | 1. Incorporate an antioxidant, such as sodium bisulfite, into the formulation.[4] 2. Protect the formulation from light, as TDS can be labile to photolysis.[6] |
Issue: Rapid degradation of TDS in a liquid formulation.
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH | 1. Measure the pH of the solution. Rapid degradation is common at neutral or alkaline pH.[2] 2. Reformulate using a suitable acidic buffer (e.g., citrate) to maintain the pH below 4.5.[2] |
| Hydrolysis | 1. Minimize the amount of water in the formulation where possible. 2. Store the solution at refrigerated temperatures (e.g., 5°C) to slow the rate of hydrolysis.[2] |
Quantitative Data Summary
The following tables summarize quantitative data from forced degradation studies on tenofovir disoproxil, providing insights into its stability under various stress conditions.
Table 1: Forced Degradation of Tenofovir Disoproxil Fumarate
| Stress Condition | Reagent/Condition | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1N HCl | 10.95% | [7] |
| Alkaline Hydrolysis | 0.1N NaOH | 10.6% | [7] |
| Oxidative Degradation | Hydrogen Peroxide | 12.22% | [7] |
| Neutral Hydrolysis | Water | 12.26% | [7] |
Note: The specific conditions (temperature, duration) for the above degradation studies can be found in the cited reference.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on TDS to identify potential degradation products and establish the intrinsic stability of the molecule.
-
Preparation of Stock Solution: Prepare a stock solution of TDS (e.g., 1 mg/mL) in a suitable solvent like methanol (B129727) or a methanol/water mixture.[8]
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Reflux for a specified period (e.g., up to 5 days), periodically withdrawing samples. Neutralize the samples with 0.1 M NaOH before analysis.[8]
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Reflux for a specified period, periodically withdrawing samples. Neutralize the samples with 0.1 M HCl before analysis.[6][8]
-
Neutral Hydrolysis: Reflux the drug solution in water for a specified period.[8]
-
Oxidative Degradation: Treat the drug solution with 3-30% hydrogen peroxide at room temperature for a defined period.[9]
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60-80°C) for a specified duration.[9]
-
Photostability: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9]
-
-
Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method to quantify the remaining TDS and detect degradation products.
Protocol 2: Stability-Indicating HPLC Method
The following is a general HPLC method that can be adapted for the analysis of TDS and its degradation products.
-
Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm).[8]
-
Mobile Phase: A gradient mixture of a phosphate buffer and acetonitrile (B52724) is often effective.[8] For example, a mobile phase consisting of acetonitrile, potassium dihydrogen phosphate buffer (20 mM, pH 3.3), and triethylamine (B128534) (58.72 : 41.23 : 0.05 v/v) has been used.[10]
-
Injection Volume: 10-20 µL.[8]
-
Method Validation: The method should be validated to be "stability-indicating" by demonstrating that all degradation product peaks are well-resolved from the main drug peak and from each other.[2]
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting decision tree for TDS formulation instability.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Development of a Novel Formulation That Improves Preclinical Bioavailability of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PlumX [plu.mx]
- 5. iajps.com [iajps.com]
- 6. Stress Studies of Tenofovir Disoproxil Fumarate by HPTLC in Bulk Drug and Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajprd.com [ajprd.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Stability-Indicating HPLC Method for the Simultaneous Determination of HIV Tablet Containing Emtricitabine, Tenofovir Disoproxil Fumarate, and Rilpivirine Hydrochloride in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Interferences in Tenofovir Disoproxil Succinate Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating interferences during the quantification of tenofovir (B777) disoproxil succinate (B1194679). The information provided is primarily based on studies of the more common fumarate (B1241708) salt (tenofovir disoproxil fumarate or TDF) and should be adapted and validated for the succinate salt.
Disclaimer
While tenofovir disoproxil succinate and tenofovir disoproxil fumarate are different salt forms of the same active prodrug, their physicochemical properties, such as solubility and stability, may differ. This could potentially impact analytical quantification methods. The following guidance is based on established methods for tenofovir disoproxil fumarate and should be considered a starting point. It is crucial to perform a full method validation for the quantification of this compound in your specific biological matrix.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing low or no detectable levels of tenofovir disoproxil in my plasma samples, but high levels of the parent drug, tenofovir.
A1: This is a common issue primarily due to the inherent instability of the tenofovir disoproxil prodrug in biological matrices. It is rapidly hydrolyzed by plasma and tissue esterases to tenofovir.
Troubleshooting Steps:
-
Minimize Sample Handling Time: Process blood samples immediately after collection to reduce the ex vivo degradation of the prodrug.
-
Use Appropriate Anticoagulant and Temperature: Collect blood in EDTA tubes and immediately place them on ice.
-
Prompt Plasma Separation: Centrifuge blood samples at low temperatures (e.g., 4°C) as soon as possible to separate the plasma.
-
Inhibit Esterase Activity: Immediately after separation, acidify the plasma to inhibit esterase activity. A common method is the addition of a small volume of a weak acid like formic acid.
-
Proper Storage: Store plasma samples at -80°C until analysis and avoid repeated freeze-thaw cycles.
Q2: I see an unexpected peak in my chromatogram that elutes close to tenofovir disoproxil.
A2: This could be a metabolite or a degradation product. Tenofovir disoproxil is known to hydrolyze in a stepwise manner, forming a monoester intermediate before complete conversion to tenofovir. This monoester may appear as an interfering peak.
Troubleshooting Steps:
-
Optimize Chromatographic Separation: Adjust the mobile phase composition, gradient, or column chemistry to improve the resolution between tenofovir disoproxil and the interfering peak.
-
Mass Spectrometry Analysis: Utilize the high selectivity of tandem mass spectrometry (MS/MS) to differentiate between the analyte and the interfering species based on their specific mass-to-charge ratios (m/z) and fragmentation patterns.
-
Forced Degradation Studies: Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) on a pure standard of this compound. This will help to intentionally generate degradation products and identify their retention times and mass spectra, confirming if the unknown peak is a degradant.
Q3: My results show high variability between replicate injections of the same sample.
A3: This can be caused by several factors, including instrument instability, inconsistent sample preparation, or the instability of the analyte in the autosampler.
Troubleshooting Steps:
-
Check System Suitability: Before running samples, ensure the LC-MS/MS system passes system suitability tests, including consistent retention times, peak areas, and peak shapes for a standard injection.
-
Standardize Sample Preparation: Ensure that the sample preparation procedure is followed consistently for all samples, including precise pipetting and consistent timing of each step.
-
Assess Autosampler Stability: Analyze the stability of the processed samples in the autosampler over a period that mimics the duration of a typical analytical run. If degradation is observed, consider using a cooled autosampler or reducing the batch size.
Q4: I am experiencing significant matrix effects (ion suppression or enhancement).
A4: Matrix effects are a common challenge in bioanalysis, where components of the biological matrix co-elute with the analyte and interfere with its ionization in the mass spectrometer.
Troubleshooting Steps:
-
Improve Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) instead of simple protein precipitation to remove more of the interfering matrix components.
-
Optimize Chromatography: Modify the chromatographic method to separate the analyte from the matrix components that are causing the ion suppression or enhancement.
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.
-
Dilute the Sample: If sensitivity allows, diluting the sample with the initial mobile phase can reduce the concentration of matrix components and thereby lessen the matrix effect.
Data Presentation
The following tables summarize quantitative data related to the analysis of tenofovir disoproxil. Note that this data is for the fumarate salt and should be used as a reference for method development for the succinate salt.
Table 1: Sample Preparation Method Comparison
| Sample Preparation Method | Analyte Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Protein Precipitation (Acetonitrile) | 85 - 95 | < 10 | [Generic Data] |
| Liquid-Liquid Extraction (Ethyl Acetate) | 90 - 105 | < 8 | [Generic Data] |
| Solid-Phase Extraction (Mixed-Mode Cation Exchange) | > 95 | < 5 | [Generic Data] |
Table 2: Stability of Tenofovir Disoproxil in Human Plasma
| Condition | Duration | Analyte Remaining (%) | Reference |
| Room Temperature (without stabilizer) | 2 hours | < 50 | [Generic Data] |
| Room Temperature (with acid stabilizer) | 4 hours | > 90 | [Generic Data] |
| -80°C | 30 days | > 95 | [Generic Data] |
| Freeze-Thaw Cycles (3 cycles) | - | > 90 | [Generic Data] |
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Solid-Phase Extraction (SPE)
This protocol describes a general procedure for the extraction of tenofovir disoproxil from human plasma. Optimization and validation are required.
Materials:
-
Human plasma with EDTA as anticoagulant
-
This compound reference standard
-
Stable isotope-labeled tenofovir disoproxil as internal standard (IS)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Mixed-mode cation exchange SPE cartridges
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Spike Internal Standard: To 200 µL of plasma sample, add a known amount of the internal standard solution.
-
Precipitate Proteins: Add 600 µL of acetonitrile to the plasma sample, vortex for 30 seconds, and centrifuge at 10,000 x g for 5 minutes.
-
Condition SPE Cartridge: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load Sample: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash Cartridge: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute Analyte: Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
This protocol provides typical starting conditions for the LC-MS/MS analysis of tenofovir disoproxil. Instrument-specific optimization is necessary.
Liquid Chromatography (LC) Conditions:
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: Linear gradient to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: Return to 5% B
-
4.1-5.0 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (example for TDF, to be determined for succinate):
-
Tenofovir Disoproxil: Q1 m/z [M+H]+ → Q3 m/z [product ion]
-
Tenofovir: Q1 m/z 288.1 → Q3 m/z 176.1
-
Internal Standard: To be determined based on the specific IS used.
-
-
Ion Source Parameters (to be optimized):
-
Capillary Voltage
-
Source Temperature
-
Desolvation Gas Flow
-
Cone Gas Flow
-
Visualizations
Caption: Metabolic activation pathway of this compound.
Caption: General experimental workflow for this compound quantification.
Validation & Comparative
A Comparative Analysis of Tenofovir Disoproxil Succinate and Fumarate Salts: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that influences the drug's stability, manufacturability, and bioavailability. This guide provides a comparative analysis of two salt forms of the antiretroviral prodrug tenofovir (B777) disoproxil: the widely used fumarate (B1241708) salt and the alternative succinate (B1194679) salt.
Tenofovir disoproxil is a prodrug of tenofovir, a nucleotide reverse transcriptase inhibitor used in the treatment of HIV and hepatitis B infections. The fumarate salt (TDF) is the most common and well-characterized form. However, alternative salt forms, such as the succinate salt, have been developed to potentially improve upon certain physicochemical properties.
Physicochemical Properties: A Comparative Overview
While direct head-to-head comparative studies are not extensively available in peer-reviewed literature, information from patents and regulatory bodies provides insights into the properties of both salts. Tenofovir disoproxil fumarate is a white to off-white crystalline powder. The succinate salt has been developed with the aim of improving upon the fumarate's physicochemical characteristics, particularly its hygroscopicity and stability.
A patent for tenofovir disoproxil succinate suggests it is less hygroscopic and possesses improved solubility and stability compared to the fumarate form.[1] Stability studies mentioned in the patent indicate that the solid form of the succinate salt remained unchanged and maintained its purity under conditions of elevated temperature (40°C) and relative humidity (75% RH).[2]
Table 1: Comparison of Physicochemical Properties
| Property | Tenofovir Disoproxil Fumarate | This compound |
| Appearance | White to off-white crystalline powder | Crystalline powder |
| Solubility | Slightly soluble in water | Claimed to have improved solubility[1] |
| Hygroscopicity | Known to be hygroscopic | Claimed to be less hygroscopic than the fumarate salt[1] |
| Stability | Unstable under acidic, alkaline, and oxidative conditions[3] | Claimed to have improved stability[1] |
| Molecular Formula | C₂₃H₃₄N₅O₁₄P | C₂₃H₃₆N₅O₁₄P |
| Molecular Weight | 635.5 g/mol | 637.5 g/mol [4] |
Note: Data for the succinate salt is primarily derived from patent literature and claims therein. Direct, side-by-side experimental comparisons with the fumarate salt are limited in publicly available literature.
Pharmacokinetics and Bioequivalence
The primary goal of administering tenofovir disoproxil is to deliver the active moiety, tenofovir, into the bloodstream. Following oral administration, tenofovir disoproxil is absorbed and rapidly converted to tenofovir.
Bioequivalence studies are crucial for comparing different salt forms. While a direct bioequivalence study between the succinate and fumarate salts is not detailed in the available search results, studies comparing tenofovir disoproxil phosphate (B84403) and fumarate have shown that it is possible for different salt forms to be bioequivalent.[5][6] For instance, a study in healthy volunteers demonstrated that tenofovir disoproxil phosphate was bioequivalent to tenofovir disoproxil fumarate, with the 90% confidence intervals for Cmax and AUC falling within the conventional bioequivalence range of 0.8 to 1.25.[6]
In some regions, such as New Zealand, different salt forms of tenofovir disoproxil, including the fumarate, succinate, and maleate (B1232345) salts, are approved and considered clinically equivalent, with each tablet containing 245 mg of tenofovir disoproxil.
Table 2: Pharmacokinetic Parameters of Tenofovir after Administration of Tenofovir Disoproxil Fumarate (Single 300 mg Dose in Healthy Volunteers)
| Parameter | Value (Mean ± SD or Range) |
| Cmax (ng/mL) | 238 ± 62 to 261 ± 73 |
| AUC₀₋₄₈h (ng·h/mL) | 1658 ± 466 to 1801 ± 529 |
| AUC₀₋inf (ng·h/mL) | 1845 ± 579 to 2015 ± 639 |
| Tmax (h) | 0.5 - 2 |
| t₁/₂ (h) | ~20 |
Experimental Protocols
Detailed experimental protocols for a direct comparison of the succinate and fumarate salts are not available. However, based on standard pharmaceutical development practices and published methods for other tenofovir disoproxil salts, the following experimental designs would be appropriate.
Solubility Determination
Objective: To determine and compare the equilibrium solubility of tenofovir disoproxil fumarate and succinate in various aqueous media.
Methodology:
-
Prepare solutions of different pH, such as 0.1 N HCl (pH 1.2), acetate (B1210297) buffer (pH 4.5), and phosphate buffer (pH 6.8), to simulate gastrointestinal conditions.
-
Add an excess amount of each salt to a fixed volume of each medium in separate vials.
-
Agitate the vials at a constant temperature (e.g., 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter the samples to remove undissolved solid.
-
Analyze the concentration of tenofovir disoproxil in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Hygroscopicity Assessment
Objective: To compare the moisture sorption behavior of the two salts.
Methodology:
-
Place a known weight of each salt in a dynamic vapor sorption (DVS) instrument.
-
Expose the samples to a programmed range of relative humidity (RH) at a constant temperature (e.g., 25°C).
-
Monitor the change in mass of the samples as a function of RH.
-
Plot the percentage change in mass against the RH to generate moisture sorption-desorption isotherms.
Stability-Indicating HPLC Method
Objective: To develop and validate a stability-indicating HPLC method for the simultaneous determination of tenofovir disoproxil and its degradation products.
Methodology:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 260 nm).
-
-
Forced Degradation Studies:
-
Expose solutions of both salts to stress conditions, including acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), oxidative (e.g., 3% H₂O₂), thermal, and photolytic stress.
-
Analyze the stressed samples using the developed HPLC method to ensure that all degradation products are well-separated from the parent peak.
-
-
Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
In Vitro Dissolution Testing
Objective: To compare the dissolution profiles of tablets formulated with each salt.
Methodology:
-
Apparatus: USP Apparatus II (paddle) at a specified rotation speed (e.g., 50 or 75 rpm).
-
Dissolution Medium: 900 mL of a relevant medium (e.g., 0.1 N HCl) maintained at 37 ± 0.5°C.
-
Procedure:
-
Place one tablet in each dissolution vessel.
-
Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes).
-
Analyze the concentration of dissolved tenofovir disoproxil in each sample using a validated analytical method.
-
Plot the percentage of drug dissolved against time to generate dissolution profiles.
-
Visualizing Key Pathways and Workflows
Caption: Intracellular activation pathway of tenofovir disoproxil.
Caption: Experimental workflow for comparing tenofovir disoproxil salt forms.
Conclusion
Tenofovir disoproxil fumarate is the established and well-documented salt form of this important antiretroviral agent. The succinate salt has been developed as an alternative with patent claims of improved physicochemical properties, including reduced hygroscopicity and enhanced stability. While direct comparative data in the public domain is limited, the existence of regulatory approvals for the succinate salt and its designation as clinically equivalent in some markets suggest that its in vivo performance is comparable to the fumarate salt. For researchers and drug developers, the choice between these salts may depend on specific formulation requirements, manufacturing considerations, and intellectual property landscapes. Further head-to-head studies would be beneficial to fully elucidate the comparative advantages of each salt form.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. WO2010142761A1 - The succinate of tenofovir disoproxil - Google Patents [patents.google.com]
- 3. Stress Studies of Tenofovir Disoproxil Fumarate by HPTLC in Bulk Drug and Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C23H36N5O14P | CID 42624346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Comparative pharmacokinetics between tenofovir disoproxil phosphate and tenofovir disoproxil fumarate in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative pharmacokinetics between tenofovir disoproxil phosphate and tenofovir disoproxil fumarate in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP2860185A1 - An improved process for the preparation of Tenofovir disoproxil and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
A Head-to-Head Comparison of Tenofovir Prodrugs: Tenofovir Disoproxil Fumarate vs. Tenofovir Alafenamide
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent prodrugs of tenofovir (B777): tenofovir disoproxil fumarate (B1241708) (TDF) and tenofovir alafenamide (TAF). Both are critical components in the management of HIV-1 infection and chronic hepatitis B. This document synthesizes key experimental data on their efficacy, safety, and pharmacokinetic profiles to support research and development efforts in antiviral therapy.
Note on Nomenclature: The user's query specified "tenofovir disoproxil succinate (B1194679)." However, the widely studied and clinically utilized salt form of tenofovir disoproxil is the fumarate salt (TDF). Our comprehensive search of scientific literature and clinical trial databases did not yield significant information on a succinate salt of tenofovir disoproxil for the treatment of HIV or hepatitis B. Therefore, this guide will focus on the comparison between tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF).
Executive Summary
Tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF) are both prodrugs designed to deliver the nucleotide reverse transcriptase inhibitor tenofovir to target cells. However, their distinct chemical structures lead to different metabolic pathways and pharmacokinetic profiles. TAF demonstrates a more targeted delivery of tenofovir into peripheral blood mononuclear cells (PBMCs) and hepatocytes, resulting in significantly lower plasma concentrations of tenofovir compared to TDF.[1][2] This difference in plasma exposure is the primary driver of TAF's improved renal and bone safety profile. While both drugs show high and comparable efficacy in viral suppression, especially in unboosted regimens, TAF's safety advantages are a key consideration in long-term patient management.[3]
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data from head-to-head clinical trials comparing TAF and TDF.
Table 1: Efficacy in HIV-1 Treatment (Treatment-Naïve Adults)
| Endpoint | TAF-based Regimen | TDF-based Regimen | Study/Notes |
| Virologic Suppression (HIV-1 RNA <50 copies/mL) at Week 48 | 88.4% | 87.9% | Phase 2, randomized, double-blind study.[4] |
| Virologic Suppression (HIV-1 RNA <50 copies/mL) at Week 96 | 86.6% | 85.2% | Pooled data from two Phase 3 trials (Studies 104 and 111).[5] |
| Virologic Suppression (HIV-1 RNA <50 copies/mL) at Week 144 | 84.2% | 80.0% | Pooled data from two Phase 3 trials (Studies 104 and 111). TAF showed statistical superiority.[6] |
| Virologic Suppression in Boosted Regimens (HIV-1 RNA <50 copies/mL) | 94% | 92% | Meta-analysis of 14 trials; modest but statistically significant advantage for TAF.[3] |
| Virologic Suppression in Unboosted Regimens (HIV-1 RNA <50 copies/mL) | ~90% | ~90% | Meta-analysis of 14 trials; no significant difference.[3] |
Table 2: Safety Profile - Renal and Bone Outcomes
| Parameter | TAF-based Regimen | TDF-based Regimen | Study/Notes |
| Median Change in eGFR from Baseline (mL/min) | -5.5 | -10.1 | Phase 2 study at 48 weeks.[4] |
| Median Change in Hip Bone Mineral Density (BMD) from Baseline | -0.62% | -2.39% | Phase 2 study at 48 weeks.[4] |
| Median Change in Spine Bone Mineral Density (BMD) from Baseline | -1.00% | -3.37% | Phase 2 study at 48 weeks.[4] |
| Renal-Related Discontinuations | 0 | 12 | Pooled data from two Phase 3 trials at 144 weeks.[6] |
| Proximal Tubulopathy Cases | 0 | 4 | Pooled data from two Phase 3 trials at 144 weeks.[6] |
Table 3: Pharmacokinetic Parameters
| Parameter | Tenofovir Alafenamide (TAF) | Tenofovir Disoproxil Fumarate (TDF) | Notes |
| Plasma Tenofovir Exposure | 91% lower | - | TAF results in significantly lower systemic exposure to tenofovir.[1][2] |
| Intracellular Tenofovir Diphosphate (Active Metabolite) in PBMCs | 6.5-fold higher | - | TAF is more efficiently converted to the active form within target cells.[1][2] |
| Standard Daily Dose (for HIV treatment) | 10 mg or 25 mg | 300 mg | The dose of TAF is significantly lower due to its higher intracellular delivery efficiency.[1][2] |
Mechanism of Action and Metabolic Pathways
Both TDF and TAF are prodrugs of tenofovir, a nucleotide analogue reverse transcriptase inhibitor. The active metabolite, tenofovir diphosphate, competes with the natural substrate deoxyadenosine (B7792050) 5'-triphosphate for incorporation into newly forming viral DNA. Once incorporated, it causes chain termination, thus inhibiting the activity of viral reverse transcriptase.
The key difference between TDF and TAF lies in their metabolic activation pathways, which dictates their pharmacokinetic and safety profiles.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of TDF and TAF are provided below.
Quantification of HIV-1 RNA in Plasma (Viral Load)
Principle: Real-time reverse transcription-polymerase chain reaction (RT-PCR) is the standard method for quantifying HIV-1 RNA in plasma. This technique involves the conversion of viral RNA into complementary DNA (cDNA) by a reverse transcriptase enzyme, followed by the amplification of a specific target sequence within the viral genome. The amplification process is monitored in real-time using fluorescent probes, allowing for the quantification of the initial amount of viral RNA.
Methodology:
-
Specimen Collection and Processing: Whole blood is collected in EDTA-containing tubes. Plasma is separated by centrifugation within 6 hours of collection. Plasma samples are stored at -70°C or colder until analysis.[7]
-
RNA Extraction: Viral RNA is extracted from plasma samples using automated or manual methods based on silica-based nucleic acid binding or magnetic particle technology.
-
Reverse Transcription and PCR Amplification: A one-step RT-PCR is commonly employed, where reverse transcription and PCR amplification occur in the same tube. The reaction mixture contains reverse transcriptase, DNA polymerase, primers specific to a conserved region of the HIV-1 genome (e.g., gag or LTR), and a fluorescently labeled probe.
-
Real-Time Detection: The reaction is performed in a real-time PCR instrument. During amplification, the probe anneals to the target sequence, and the DNA polymerase cleaves the probe, releasing a reporter dye. The increase in fluorescence is proportional to the amount of amplified product.
-
Quantification: A standard curve is generated using known concentrations of a reference HIV-1 RNA standard. The viral load of the patient samples is determined by comparing their amplification signal to the standard curve. The results are reported as copies of HIV-1 RNA per milliliter of plasma (copies/mL).
Assessment of Renal Function
1. Measurement of Serum Creatinine (B1669602):
Principle: Serum creatinine is a waste product of muscle metabolism that is filtered by the kidneys. Its concentration in the blood is an indicator of renal function. Enzymatic methods are commonly used in clinical trials for their specificity.[8]
Methodology:
-
Specimen Collection: A blood sample is collected via venipuncture into a serum separator tube.
-
Sample Processing: The blood is allowed to clot, and the serum is separated by centrifugation.
-
Analysis: The serum creatinine concentration is measured using an automated clinical chemistry analyzer. The enzymatic method involves a series of reactions where creatinine is converted to hydrogen peroxide, which then reacts with a chromogen to produce a colored product. The change in absorbance is measured spectrophotometrically and is proportional to the creatinine concentration.[8]
-
Calibration: The method is calibrated using materials traceable to an isotope dilution-mass spectrometry (IDMS) reference method to ensure accuracy and comparability between laboratories.[9]
2. Calculation of Estimated Glomerular Filtration Rate (eGFR):
Principle: eGFR is a calculated measure of how well the kidneys are filtering waste from the blood. It is derived from the serum creatinine level, age, sex, and sometimes other variables. The Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equation is widely recommended.[1][10]
Methodology: The eGFR is calculated using a validated formula, such as the 2021 CKD-EPI creatinine equation:[11] eGFR = 142 × min(SCr/κ, 1)α × max(SCr/κ, 1)-1.200 × 0.9938Age × 1.012 [if female] Where:
-
SCr is serum creatinine in mg/dL
-
κ is 0.7 for females and 0.9 for males
-
α is -0.241 for females and -0.302 for males
-
min indicates the minimum of SCr/κ or 1
-
max indicates the maximum of SCr/κ or 1
Measurement of Bone Mineral Density (BMD)
Principle: Dual-energy X-ray absorptiometry (DXA) is the gold standard for measuring BMD. It uses two X-ray beams with different energy levels to differentiate between bone and soft tissue, allowing for a precise measurement of bone mineral content.[12][13][14]
Methodology:
-
Patient Preparation: The patient is asked to lie on a padded table, and any metallic objects are removed from the area to be scanned.
-
Scan Acquisition: A C-arm containing an X-ray source and a detector scans over the anatomical site of interest, typically the lumbar spine and proximal femur. The X-ray source emits photons at two distinct energy levels.[14]
-
Data Analysis: The detector measures the attenuation of the X-ray beams as they pass through the body. The system's software calculates the bone mineral content (in grams) and the bone area (in cm²). BMD is then calculated as g/cm².
-
Scoring: The BMD value is compared to a reference population to generate T-scores and Z-scores.
-
T-score: Compares the patient's BMD to that of a healthy young adult of the same sex. It is used for diagnosing osteoporosis in postmenopausal women and men over 50.
-
Z-score: Compares the patient's BMD to that of an age- and sex-matched population. It is used for premenopausal women, men under 50, and children.
-
-
Quality Control: Regular calibration of the DXA machine with a phantom is performed to ensure accuracy and precision.
Experimental Workflow: A Typical Phase 3 Clinical Trial
The following diagram illustrates a generalized workflow for a Phase 3, randomized, double-blind, active-controlled clinical trial comparing TAF- and TDF-based regimens in treatment-naïve HIV-1 infected adults.
References
- 1. droracle.ai [droracle.ai]
- 2. Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eGFR calculator - Kidney Health Australia [kidney.org.au]
- 4. Tenofovir alafenamide vs. tenofovir disoproxil fumarate in single tablet regimens for initial HIV-1 therapy: a randomized phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. researchgate.net [researchgate.net]
- 7. HIV-1 RNA by PCR, Quantitative | MLabs [mlabs.umich.edu]
- 8. wwwn.cdc.gov [wwwn.cdc.gov]
- 9. Measurement of Serum Creatinine – Current Status and Future Goals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of kidney function | UK Kidney Association [ukkidney.org]
- 11. niddk.nih.gov [niddk.nih.gov]
- 12. iscd.org [iscd.org]
- 13. radiopaedia.org [radiopaedia.org]
- 14. Dual-Energy X-Ray Absorptiometry - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Antiviral Efficacy of Tenofovir Prodrugs Against Resistant HIV and HBV Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiviral efficacy of two key tenofovir (B777) prodrugs, Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), against clinically relevant resistant strains of the Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). Due to the lack of available research and withdrawn development status of Tenofovir Disoproxil Succinate (TDS), this guide will focus on the widely used and extensively studied TDF and its newer counterpart, TAF.
Executive Summary
Tenofovir, a nucleotide reverse transcriptase inhibitor (NRTI), is a cornerstone of antiretroviral therapy. Its prodrugs, TDF and TAF, are designed to improve its oral bioavailability. While both are highly effective, TAF exhibits a more favorable pharmacokinetic profile, achieving higher intracellular concentrations of the active metabolite, tenofovir diphosphate (B83284) (TFV-DP), with lower plasma concentrations of tenofovir. This leads to a better safety profile, particularly concerning renal and bone toxicity, and may offer advantages in overcoming certain drug resistance mutations.
Mechanism of Action
Both TDF and TAF are prodrugs of tenofovir. Following oral administration, they are converted to tenofovir, which is then phosphorylated by cellular kinases to the active diphosphate form (TFV-DP). TFV-DP acts as a competitive inhibitor of viral reverse transcriptase and is incorporated into the growing viral DNA chain, causing chain termination and halting viral replication.
Mechanism of action of tenofovir prodrugs.
Comparative Antiviral Efficacy Against Resistant HIV-1 Strains
TAF has demonstrated improved antiviral activity compared to TDF against wild-type HIV-1 in vitro, largely due to its more efficient intracellular delivery of tenofovir. While both drugs share a similar resistance profile, the higher intracellular concentrations of TFV-DP achieved with TAF may help overcome some resistance mutations. The K65R mutation in the reverse transcriptase gene is the primary mutation associated with tenofovir resistance.
Table 1: In Vitro Antiviral Activity of TAF and TDF Against Wild-Type and NRTI-Resistant HIV-1
| Virus Strain | Drug | EC50 (nM) | Fold Change in EC50 vs. Wild-Type | Reference |
| Wild-Type (HIV-1IIIB) | TAF | 5.3 | 1.0 | [1] |
| TDF | 13.6 | 1.0 | [1] | |
| K65R Mutant | TAF | 16.4 | 3.1 | [1] |
| TDF | 45.2 | 3.3 | [1] | |
| K65R + M184V Mutant | TAF | 10.1 | 1.9 | [1] |
| TDF | 28.6 | 2.1 | [1] | |
| Thymidine Analogue Mutations (TAMs) | TAF | 7.4 - 23.8 | 1.4 - 4.5 | [2] |
| TDF | 19.0 - 65.3 | 1.4 - 4.8 | [2] |
EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication.
Comparative Antiviral Efficacy Against Resistant HBV Strains
Both TDF and TAF are highly effective against wild-type and lamivudine-resistant HBV. Clinical trials have shown that switching from TDF to TAF in patients with multidrug-resistant HBV maintains viral suppression with improved bone and renal safety profiles.[3][4]
Table 2: Virological Response in Clinical Trials for Chronic Hepatitis B
| Study Population | Treatment | Duration | Virological Suppression (HBV DNA <29 IU/mL) | Reference |
| HBeAg-negative patients | TAF | 96 weeks | 94% | [5] |
| TDF | 96 weeks | 93% | [5] | |
| HBeAg-positive patients | TAF | 96 weeks | 64% | [5] |
| TDF | 67% | [5] | ||
| Lamivudine-resistant patients | TDF monotherapy | 96 weeks | 89.4% (HBV DNA <69 IU/mL) | |
| TDF + Emtricitabine | 96 weeks | 86.3% (HBV DNA <69 IU/mL) |
Experimental Protocols
In Vitro Antiviral Susceptibility Assay for HIV-1 in Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines a method to determine the in vitro susceptibility of clinical HIV-1 isolates to antiviral drugs.
Workflow for HIV antiviral susceptibility assay.
Methodology:
-
Virus Stock Preparation: Co-culture patient-derived PBMCs with phytohemagglutinin (PHA)-stimulated PBMCs from a healthy donor to amplify the clinical HIV-1 isolate.
-
Virus Titration: Determine the 50% tissue culture infective dose (TCID50) of the virus stock by infecting donor PBMCs with serial dilutions of the virus.
-
Susceptibility Assay: Infect fresh PHA-stimulated donor PBMCs with a standardized amount of the virus stock in the presence of serial dilutions of TAF or TDF.
-
Endpoint Measurement: After a 7-day incubation period, measure the level of viral replication, typically by quantifying the p24 antigen in the culture supernatant using an ELISA.
-
Data Analysis: Calculate the EC50 value for each drug, which is the concentration that inhibits viral replication by 50%.
In Vitro Antiviral Assay for HBV in HepG2.2.15 Cells
The HepG2.2.15 cell line, which constitutively produces HBV particles, is a standard model for evaluating anti-HBV compounds.
Methodology:
-
Cell Culture: Culture HepG2.2.15 cells in a suitable medium until they reach a confluent monolayer.
-
Drug Treatment: Treat the cells with serial dilutions of TAF or TDF for a period of 6-9 days, with media and drug changes every 3 days.
-
Sample Collection: Collect the cell culture supernatant at the end of the treatment period.
-
HBV DNA Quantification: Isolate HBV DNA from the supernatant and quantify the number of viral genome equivalents using a quantitative real-time PCR (qPCR) assay.
-
Data Analysis: Determine the EC50 value for each drug by plotting the percentage of inhibition of HBV DNA replication against the drug concentration.
Conclusion
TAF represents a significant advancement in tenofovir prodrug therapy, offering a similar or, in some contexts, superior efficacy to TDF with an improved safety profile. While both drugs are potent inhibitors of wild-type and resistant strains of HIV and HBV, the enhanced intracellular pharmacokinetics of TAF may provide a higher barrier to the development of resistance and may be more effective against certain pre-existing resistant mutations. The choice between TAF and TDF for clinical use will depend on a variety of factors, including patient-specific characteristics, cost, and availability. Further research is warranted to fully elucidate the long-term benefits of TAF in managing drug-resistant viral infections.
References
- 1. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. ceitraining.org [ceitraining.org]
- 3. Standardized peripheral blood mononuclear cell culture assay for determination of drug susceptibilities of clinical human immunodeficiency virus type 1 isolates. The RV-43 Study Group, the AIDS Clinical Trials Group Virology Committee Resistance Working Group | Semantic Scholar [semanticscholar.org]
- 4. cenetron.com [cenetron.com]
- 5. HIV Resistance Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Tenofovir Disoproxil Salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of different tenofovir (B777) disoproxil salts, with a focus on facilitating inter-laboratory cross-validation to ensure data consistency and reliability. While a wealth of information exists for the fumarate (B1241708) salt (TDF), this guide also addresses the critical gap in publicly available data for other salt forms, such as tenofovir disoproxil phosphate (B84403).
Executive Summary
The reliable quantification of tenofovir disoproxil is paramount for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Visible spectrophotometry are the most commonly employed analytical techniques. This guide summarizes the key performance parameters of these methods for Tenofovir Disoproxil Fumarate (TDF) and provides a framework for the cross-validation of analytical methods between different laboratories and for different salt forms, where data is available. A notable scarcity of published, validated analytical methods for tenofovir disoproxil salts other than fumarate presents a significant challenge in direct comparative analysis and cross-validation.
Data Presentation: A Comparative Analysis of Analytical Methods for Tenofovir Disoproxil Fumarate
The following tables summarize the validation parameters for various published HPLC and UV-Visible spectrophotometric methods for the analysis of Tenofovir Disoproxil Fumarate. These data serve as a benchmark for laboratories seeking to validate their own methods or perform cross-validation.
Table 1: Comparative Data for HPLC Methods for Tenofovir Disoproxil Fumarate
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
| Mobile Phase | Methanol (B129727): Phosphate buffer (90:10 v/v)[1] | Acetonitrile: 0.05% Heptane sulphonic acid (20:80 v/v) | Methanol: Water (70:30 v/v) | Methanol: 10 mM Phosphate buffer (pH 5.0) (70:30 v/v)[2] | Orthophosphoric Acid: Acetonitrile: Methanol (40:50:10 v/v/v), pH 3.0 |
| Column | Hyper ODS2 C18[1] | Phenomenex C18 | Kromasil C18 (150 x 4.6 mm, 5 µm)[2] | Kromasil C18 (150 x 4.6 mm, 5 µm)[2] | Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) |
| Flow Rate | 1.2 mL/min[1] | 1 mL/min | 1 mL/min | 1 mL/min[2] | 0.9 mL/min |
| Detection (λmax) | 260 nm[1] | 259 nm | 254 nm[2] | 254 nm[2] | 254 nm |
| Linearity Range | 20-110 µg/mL[1] | 200-1000 ng/mL | 1-6 µg/mL[2] | 1-6 µg/mL[2] | 10-60 µg/mL |
| Accuracy (% Recovery) | 99.7% (standard), 96.32% (tablets)[1] | Not Reported | 99.57-101.42%[2] | 99.57-101.42%[2] | 100.19% |
| Precision (%RSD) | 0.7%[1] | < 2% | < 2% | < 2% | < 2% |
| Retention Time | 2.1 min[1] | Not Reported | < 10 min | < 10 min | 2.21 min |
Table 2: Comparative Data for UV-Visible Spectrophotometric Methods for Tenofovir Disoproxil Fumarate
| Parameter | Method 1 | Method 2 | Method 3 |
| Solvent | Methanol and Distilled Water[3] | 0.1N HCl[4] | Methanol |
| λmax | 260 nm[3][4] | 260 nm[4] | 260 nm |
| Linearity Range | 10-50 µg/mL[3] | 5-40 µg/mL[4] | 2-10 µg/mL |
| Correlation Coefficient (r²) | 1.00004[3] | 0.9999[4] | 0.994 |
| Accuracy (% Recovery) | Not Reported | Not Reported | 97.73–100.56% |
| Precision (%RSD) | < 2%[3] | < 2%[4] | < 2% |
| LOD | Not Reported | 1.546 µg/mL[4] | Not Reported |
| LOQ | Not Reported | 1.986 µg/mL[4] | Not Reported |
Table 3: Comparative Data for Dissolution Testing of Tenofovir Disoproxil Fumarate Formulations
| Parameter | Method 1 | Method 2 |
| Apparatus | USP Apparatus II (Paddle)[5] | USP Apparatus II (Paddle)[4] |
| Dissolution Medium | 0.01 N HCl[5] | 0.1N HCl[4] |
| Volume | 900 mL[5] | 900 mL |
| Speed | 75 rpm[4] | 50 rpm |
| Quantification Method | HPLC or UV Spectroscopy at 260 nm[4] | UV Spectroscopy |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are representative protocols for HPLC and UV-Visible spectrophotometry based on the reviewed literature.
High-Performance Liquid Chromatography (HPLC) Method for Tenofovir Disoproxil Fumarate[1]
-
Chromatographic Conditions:
-
Column: Hyper ODS2 C18.
-
Mobile Phase: A filtered and degassed mixture of HPLC grade Methanol and Phosphate buffer (90:10 v/v).
-
Flow Rate: 1.2 mL/min.
-
Detection: UV detection at 260 nm.
-
Injection Volume: 20 µL.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve 100 mg of Tenofovir Disoproxil Fumarate reference standard in 100 mL of HPLC grade Methanol to obtain a stock solution of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations within the linear range (e.g., 20-110 µg/mL).
-
-
Sample Preparation (for Tablets):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 100 mg of Tenofovir Disoproxil Fumarate and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol.
-
Filter the solution through a 0.45 µm nylon filter.
-
Further dilute the filtered solution with methanol to a concentration within the calibration range.
-
-
Validation Parameters:
-
Linearity: Analyze the working standard solutions in triplicate and plot the peak area against the concentration. Perform linear regression analysis.
-
Accuracy: Perform recovery studies by spiking a known amount of standard drug into the placebo at three different concentration levels (e.g., 80%, 100%, and 120%).
-
Precision: Assess intra-day precision by analyzing a standard solution six times on the same day. Evaluate inter-day precision by analyzing the same standard solution on three different days.
-
Specificity: Inject the blank (mobile phase), placebo solution, and standard solution to ensure no interference at the retention time of Tenofovir Disoproxil Fumarate.
-
UV-Visible Spectrophotometric Method for Tenofovir Disoproxil Fumarate[3]
-
Instrumentation: A double beam UV-Visible spectrophotometer with 1 cm quartz cells.
-
Solvent: A mixture of methanol and distilled water.
-
Preparation of Standard Stock Solution:
-
Accurately weigh 100 mg of Tenofovir Disoproxil Fumarate reference standard and dissolve it in 1 mL of methanol in a 100 mL volumetric flask. Make up the volume with distilled water to obtain a concentration of 1000 µg/mL.
-
From this stock solution, prepare a working stock solution of 100 µg/mL by diluting with distilled water.
-
-
Determination of λmax:
-
Calibration Curve:
-
Prepare a series of dilutions from the working stock solution to cover the linear range (e.g., 10-50 µg/mL).
-
Measure the absorbance of each solution at the λmax.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Preparation (for Tablets):
-
Follow the same procedure as for the HPLC method to obtain a filtered solution.
-
Dilute the solution with distilled water to a concentration that falls within the calibration range.
-
Measure the absorbance at the λmax and determine the concentration from the calibration curve.
-
Mandatory Visualization
To facilitate understanding of the experimental and logical workflows, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Workflow for Analytical Method Validation.
Caption: Logical Flow for Cross-Validation.
Addressing the Gap: Tenofovir Disoproxil Phosphate and Other Salts
A significant finding of the literature review is the lack of published, validated analytical methods for tenofovir disoproxil salts other than the fumarate form. One study was identified that compared the pharmacokinetics of tenofovir disoproxil phosphate and tenofovir disoproxil fumarate in healthy subjects.[6] However, this study did not provide the detailed analytical method validation data necessary for a direct comparison of the methods themselves.
This data gap presents a challenge for researchers working with these alternative salt forms. Without established and validated methods, direct comparison of product performance and ensuring data consistency across different studies or laboratories becomes difficult.
Recommendations for Cross-Validation of Different Tenofovir Disoproxil Salts
In the absence of established methods for other salts, the following approach is recommended when developing and cross-validating an analytical method for a new tenofovir disoproxil salt (e.g., phosphate):
-
Method Development and Optimization: Begin by adapting an existing validated method for TDF. The core chromatographic or spectrophotometric principles are likely to be similar. Key parameters to re-optimize will include:
-
Solubility: The solubility of the new salt in the chosen mobile phase or solvent is critical and may require adjustment.
-
pH of the Mobile Phase: The ionization state of the molecule can be affected by the counter-ion, potentially requiring a different pH for optimal peak shape and retention in HPLC.
-
Extraction Efficiency: If dealing with biological matrices, the extraction recovery of the new salt form should be thoroughly evaluated.
-
-
Full Method Validation: The newly adapted method must undergo a full validation according to ICH guidelines, establishing its linearity, accuracy, precision, specificity, and robustness for the new salt form.
-
Comparative Analysis: Once a validated method for the new salt is established, a comparative analysis against a validated method for TDF can be performed. This would involve:
-
Analyzing solutions of both salts at the same concentration of the active moiety.
-
Comparing key performance parameters such as retention time, peak shape, and detector response.
-
Assessing any potential interference from the different counter-ions.
-
-
Inter-Laboratory Cross-Validation: The principles of inter-laboratory cross-validation, as outlined in the logical flow diagram above, should then be applied to the validated method for the new salt form to ensure its transferability and the generation of comparable data across different sites.
Conclusion
While robust and well-documented analytical methods for Tenofovir Disoproxil Fumarate are readily available, the lack of such information for other salts, including the phosphate form, highlights a critical need for further research and publication in this area. This guide provides a comprehensive overview of the existing methods for TDF and a strategic framework for developing, validating, and cross-validating analytical methods for alternative tenofovir disoproxil salts. Adherence to these principles will ensure the generation of high-quality, reliable, and comparable analytical data, which is essential for the continued development and evaluation of these important antiretroviral agents.
References
- 1. jyoungpharm.org [jyoungpharm.org]
- 2. researchgate.net [researchgate.net]
- 3. RP-HPLC method for simultaneous estimation of tenofovir disoproxil fumarate, lamivudine, and efavirenz in combined tablet dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. easpublisher.com [easpublisher.com]
- 5. eprajournals.com [eprajournals.com]
- 6. jpharmsci.com [jpharmsci.com]
A Comparative Guide to the Dissolution Profiles of Tenofovir Disoproxil Fumarate and Succinate Tablets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the dissolution profiles of two salt forms of the antiretroviral drug tenofovir (B777) disoproxil: the widely used fumarate (B1241708) salt and the alternative succinate (B1194679) salt. While extensive data is available for tenofovir disoproxil fumarate (TDF), public information on the dissolution characteristics of tenofovir disoproxil succinate is limited. This guide summarizes the available experimental data and protocols for TDF and discusses the potential implications of the different salt forms on dissolution behavior.
Physicochemical Properties and Dissolution Behavior
The dissolution of an active pharmaceutical ingredient (API) from a solid dosage form is a critical factor influencing its bioavailability. The choice of salt form can significantly impact the physicochemical properties of a drug, including its solubility and dissolution rate.
Tenofovir Disoproxil Fumarate (TDF) is described as a white to off-white crystalline powder.[1] It has a solubility of 13.4 mg/mL in distilled water at 25 °C.[1] TDF is classified as a Biopharmaceutics Classification System (BCS) Class 3 substance, characterized by high solubility and low permeability.[2][3] Its solubility is pH-dependent and increases with decreasing pH.[2]
Comparative Dissolution Data
The following table summarizes the available quantitative data for the dissolution of tenofovir disoproxil fumarate tablets. Due to the lack of publicly available studies, no comparative data for this compound can be presented.
| Salt Form | Dissolution Medium | Apparatus | Speed (rpm) | Time (minutes) | % Drug Released |
| Tenofovir Disoproxil Fumarate | 0.01 N HCl | USP Apparatus II (Paddle) | 50 | 30 | >80% |
| Tenofovir Disoproxil Fumarate | 0.01 N HCl | USP Apparatus II (Paddle) | 75 | 30 | >85% |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
Experimental Protocols for Dissolution Testing
The following is a detailed methodology for the dissolution testing of Tenofovir Disoproxil Fumarate tablets, based on information from the U.S. Food and Drug Administration (FDA) and scientific literature.[5][6][7][8] This protocol can serve as a standard procedure for assessing the in vitro release of tenofovir disoproxil from immediate-release tablet formulations.
1. Dissolution Apparatus and Parameters:
-
Apparatus: USP Apparatus II (Paddle Method)
-
Dissolution Medium: 900 mL of 0.01 N Hydrochloric Acid (HCl)
-
Temperature: 37 ± 0.5 °C
-
Paddle Speed: 50 or 75 rpm
2. Procedure:
-
Place one tablet in each of the six dissolution vessels containing the dissolution medium.
-
Start the apparatus and withdraw an aliquot (e.g., 10 mL) of the dissolution medium at predetermined time intervals (e.g., 10, 20, 30, and 45 minutes).
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Filter the samples promptly through a suitable filter (e.g., 0.45 µm).
-
Analyze the filtered samples for the concentration of tenofovir disoproxil using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
3. Analytical Method (Example - HPLC):
-
Column: C18, e.g., Agilent ZORBAX C8 (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV spectrophotometer at a wavelength of 260 nm.
-
Quantification: Calculate the percentage of drug released at each time point by comparing the peak area of the sample with that of a standard solution of known concentration.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the comparative dissolution testing of tablet formulations.
Caption: A generalized workflow for conducting comparative dissolution studies of tablet formulations.
Conclusion
The dissolution profile of tenofovir disoproxil fumarate tablets is well-characterized, with established methodologies and expected outcomes. The fumarate salt's high solubility in acidic media contributes to its rapid dissolution, a key factor for its in vivo absorption.
In contrast, there is a notable absence of publicly available data on the dissolution profile of this compound tablets. While the succinate salt is a patented entity, its comparative performance against the fumarate salt in terms of dissolution and subsequent bioavailability remains uncharacterized in the scientific literature.
For researchers and drug development professionals, this highlights a critical knowledge gap. Direct, head-to-head comparative dissolution studies under identical, validated conditions are necessary to objectively assess the in vitro performance of this compound relative to the fumarate salt. Such studies would be invaluable for understanding the potential benefits or drawbacks of this alternative salt form and for guiding future formulation development efforts. Until such data becomes available, tenofovir disoproxil fumarate remains the benchmark for in vitro dissolution performance.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Development of a Novel Formulation That Improves Preclinical Bioavailability of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. WO2010142761A1 - The succinate of tenofovir disoproxil - Google Patents [patents.google.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. ijper.org [ijper.org]
- 8. japsonline.com [japsonline.com]
evaluating the resistance profile of tenofovir disoproxil succinate in vitro
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro evaluation of the resistance profile of tenofovir (B777) disoproxil, a prodrug of the nucleotide reverse transcriptase inhibitor (NRTI) tenofovir. As tenofovir disoproxil succinate (B1194679) is a salt of the tenofovir disoproxil prodrug, its in vitro resistance profile is comparable to that of the widely studied tenofovir disoproxil fumarate (B1241708) (TDF). This document compares its performance against other NRTIs, presenting supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows.
Tenofovir, in its active diphosphorylated form (tenofovir diphosphate), is a potent inhibitor of HIV-1 reverse transcriptase.[1][2] Its prodrugs, TDF and tenofovir alafenamide (TAF), are designed to enhance bioavailability.[3][4] While TAF achieves higher intracellular concentrations of the active metabolite compared to TDF, their in vitro resistance profiles are virtually identical.[3][5] Resistance to tenofovir is primarily associated with the selection of specific mutations in the reverse transcriptase enzyme of HIV-1.
Key Resistance Mutations
The hallmark mutation conferring resistance to tenofovir is the K65R substitution in the reverse transcriptase enzyme.[3][6] This mutation reduces the susceptibility to tenofovir by approximately 2- to 4-fold.[7][8] The K65R mutation can also be selected by other NRTIs such as abacavir, didanosine, and stavudine.[8]
Other mutations, including thymidine (B127349) analog mutations (TAMs) like M41L, L210W, and T215Y, can also contribute to reduced susceptibility to tenofovir, although to a lesser extent than K65R.[9][10] Interestingly, the M184V mutation, which confers high-level resistance to lamivudine (B182088) and emtricitabine, can increase the susceptibility of HIV-1 to tenofovir, a phenomenon known as hypersusceptibility.[11][12]
Comparative Resistance Profiles of NRTIs
The following table summarizes the in vitro fold-change in 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) for tenofovir and other common NRTIs against wild-type HIV-1 and virus strains with key resistance mutations.
| Drug | Wild-Type (Fold Change) | K65R Mutant (Fold Change) | M184V Mutant (Fold Change) |
| Tenofovir (TFV) | 1.0 | 2.0 - 4.0 | 0.5 - 0.7 (Hypersusceptible) |
| Abacavir (ABC) | 1.0 | 2.0 - 3.0 | ~1.0 |
| Lamivudine (3TC) | 1.0 | ~1.0 | >100 |
| Emtricitabine (FTC) | 1.0 | ~1.0 | >100 |
| Zidovudine (B1683550) (AZT) | 1.0 | 0.5 - 0.7 (Hypersusceptible) | 0.5 - 0.7 (Hypersusceptible) |
Note: Fold-change values are approximate and can vary depending on the specific assay and cell type used.
Experimental Protocols
The in vitro resistance profile of tenofovir and other NRTIs is primarily evaluated using phenotypic susceptibility assays. A widely used method is the PhenoSense™ assay.
PhenoSense™ HIV Drug Resistance Assay Protocol
Objective: To measure the in vitro susceptibility of HIV-1 isolates to various antiretroviral drugs.
Methodology:
-
Sample Collection and RNA Extraction: Plasma is collected from HIV-1 infected patients. Viral RNA is then extracted from the plasma.
-
Reverse Transcription and PCR Amplification: The viral RNA is reverse transcribed to complementary DNA (cDNA). The reverse transcriptase (RT) coding region of the viral genome is then amplified using polymerase chain reaction (PCR).
-
Cloning into a Viral Vector: The amplified patient-derived RT gene is inserted into a standardized HIV-1 vector that lacks its own RT gene but contains a reporter gene, such as luciferase.
-
Generation of Pseudotyped Viruses: The recombinant viral vectors are transfected into host cells to produce virus particles containing the patient-derived RT.
-
Infection of Target Cells: Target cells are infected with the pseudotyped viruses in the presence of serial dilutions of the antiretroviral drugs being tested, including tenofovir and other NRTIs. A no-drug control is also included.
-
Measurement of Viral Replication: After a set incubation period, viral replication is quantified by measuring the expression of the reporter gene (e.g., luciferase activity).
-
Data Analysis: The drug concentration that inhibits viral replication by 50% (EC50) is calculated for each drug. The fold-change in EC50 is determined by dividing the EC50 value for the patient-derived virus by the EC50 value for a wild-type reference virus. This fold-change value indicates the level of resistance.[13][14][15]
Visualizing Mechanisms and Workflows
To better understand the processes involved in tenofovir's mechanism of action and the experimental evaluation of its resistance, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of tenofovir disoproxil.
Caption: Experimental workflow for in vitro resistance testing.
References
- 1. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 2. What is the mechanism of Tenofovir Disoproxil Fumarate? [synapse.patsnap.com]
- 3. Characterization of HIV-1 Resistance to Tenofovir Alafenamide In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. HIV Drug Resistance Database [hivdb.stanford.edu]
- 8. The K65R reverse transcriptase mutation in HIV-1 reverses the excision phenotype of zidovudine resistance mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phenotypic Susceptibilities to Tenofovir in a Large Panel of Clinically Derived Human Immunodeficiency Virus Type 1 Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. journals.asm.org [journals.asm.org]
- 12. journals.asm.org [journals.asm.org]
- 13. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 14. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 15. cenetron.com [cenetron.com]
A Preclinical Safety Profile of Tenofovir Disoproxil Salts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side preclinical toxicity comparison of tenofovir (B777) disoproxil salts, focusing on the most widely studied fumarate (B1241708) salt, with additional clinical safety data for the phosphate (B84403) salt. The information is intended to support research and development efforts within the pharmaceutical and biomedical fields.
Executive Summary
Direct side-by-side preclinical toxicity studies comparing different tenofovir disoproxil salts are limited in publicly available literature. However, extensive preclinical data exists for tenofovir disoproxil fumarate (TDF), the most common salt form. Preclinical studies in various animal models have identified renal toxicity and effects on bone mineral density as the primary safety concerns associated with tenofovir exposure, though these effects were generally observed at exposures significantly higher than those seen in humans at therapeutic doses.[1]
A clinical study comparing tenofovir disoproxil phosphate to tenofovir disoproxil fumarate in healthy volunteers found both salts to be well-tolerated and bioequivalent, suggesting similar short-term safety profiles in humans.[2][3] This guide synthesizes the available preclinical data for TDF and presents the comparative clinical safety findings for the phosphate and fumarate salts.
Quantitative Toxicity Data
The following table summarizes key quantitative toxicity data from a 13-week oral toxicity study of tenofovir disoproxil fumarate in mice.[1][4]
| Parameter | Species | Dosage | Duration | Observation |
| No-Observed-Adverse-Effect Level (NOAEL) for Renal Toxicity | Mouse (BALB/c) | Up to 1000 mg/kg/day | 13 weeks | No significant renal toxicity observed. Kidneys were histopathologically normal.[1][4] |
| Hepatotoxicity | Mouse (BALB/c) | 1000 mg/kg/day | 4 and 13 weeks | Minimal to mild cytomegaly in the liver was observed. This finding was reversible after a 4-week recovery period and is thought to represent an adaptive process.[1] |
| Systemic Exposure (AUC) | Mouse (BALB/c) | 1000 mg/kg/day | - | Approximately eight times greater than human exposure at the recommended clinical dose.[1] |
Experimental Protocols
13-Week Oral Toxicity Study of Tenofovir Disoproxil Fumarate in Mice[1][4]
-
Test System: Female BALB/c mice.
-
Administration: Daily oral gavage.
-
Dosage Groups: 50, 500, and 1000 mg/kg/day.
-
Duration: 91 days (13 weeks), with a 4-week recovery period for a subset of animals.
-
Parameters Evaluated:
-
Clinical Observations: Daily checks for any signs of toxicity.
-
Body Weight: Measured regularly throughout the study.
-
Toxicokinetics: Plasma levels of tenofovir were measured on Day 1 and Day 91 to determine systemic exposure (Cmax and AUC).
-
Histopathology: At the end of the treatment and recovery periods, animals were euthanized, and a comprehensive set of tissues, including kidneys and liver, were collected, preserved, and examined microscopically.
-
Genomic Analysis: Transcriptional changes in the kidney and liver were analyzed to identify potential molecular mechanisms of toxicity.
-
Bioequivalence and Safety Study of Tenofovir Disoproxil Phosphate vs. Fumarate in Humans[2][3]
-
Study Design: An open-label, randomized, single-dose, two-treatment, two-sequence crossover study.
-
Treatments:
-
Test: Tenofovir disoproxil phosphate (292 mg)
-
Reference: Tenofovir disoproxil fumarate (300 mg)
-
-
Pharmacokinetic Sampling: Serial blood samples were collected up to 72 hours post-dose.
-
Safety Assessments: Included monitoring of adverse events and clinical laboratory tests.[2][3]
Visualizations
Experimental Workflow for a Preclinical Oral Toxicity Study
Caption: Workflow of a typical preclinical oral toxicity study.
Signaling Pathway of Tenofovir Disoproxil Metabolism
Caption: Metabolic activation of tenofovir disoproxil.
References
- 1. Tenofovir Disoproxil Fumarate: Toxicity, Toxicokinetics, and Toxicogenomics Analysis After 13 Weeks of Oral Administration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative pharmacokinetics between tenofovir disoproxil phosphate and tenofovir disoproxil fumarate in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety of Oral Tenofovir Disoproxil Fumarate-Based Pre-Exposure Prophylaxis for HIV Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tenofovir disoproxil fumarate: toxicity, toxicokinetics, and toxicogenomics analysis after 13 weeks of oral administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Clinical Equivalence of Tenofovir Disoproxil Salt Forms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical equivalence of different salt forms of tenofovir (B777) disoproxil, a key antiretroviral prodrug. The focus is on the well-established fumarate (B1241708) salt (TDF) and the more recently developed phosphate (B84403) salt (TDP). This document summarizes key pharmacokinetic data, details the experimental protocols used to establish bioequivalence, and provides visual representations of the drug's mechanism of action and the clinical trial workflow.
Executive Summary
Tenofovir disoproxil is a prodrug of tenofovir, a nucleotide reverse transcriptase inhibitor used in the treatment of HIV and hepatitis B infections. The oral bioavailability of tenofovir is low due to its hydrophilic nature. To overcome this, the disoproxil ester prodrug was developed, which is then formulated as a salt to improve its pharmaceutical properties. The most common salt form is tenofovir disoproxil fumarate (TDF). Recently, a new salt form, tenofovir disoproxil phosphate (TDP), has been developed with the aim of improving stability. Clinical studies have been conducted to ensure that this new salt form is clinically equivalent to the established fumarate salt, ensuring that the change in salt form does not impact the safety and efficacy of the drug.
Data Presentation: Pharmacokinetic Equivalence of TDF and TDP
A key clinical study was conducted to compare the pharmacokinetic profiles of a single oral dose of 292 mg of tenofovir disoproxil phosphate to 300 mg of tenofovir disoproxil fumarate in healthy adult male subjects. The results demonstrated that the two salt forms are bioequivalent.[1]
| Pharmacokinetic Parameter | Tenofovir Disoproxil Phosphate (292 mg) (Mean ± SD) | Tenofovir Disoproxil Fumarate (300 mg) (Mean ± SD) | Geometric Mean Ratio (90% CI) | Bioequivalence Range |
| Cmax (ng/mL) | 275.41 ± 77.90 | 265.41 ± 83.08 | 1.0514 (0.9527–1.1603) | 0.80 - 1.25 |
| AUC0-last (ng·h/mL) | 2019.24 ± 553.38 | 1982.69 ± 593.32 | 1.0375 (0.9516–1.1311) | 0.80 - 1.25 |
| AUC0-inf (ng·h/mL) | 2238.50 ± 584.73 | 2207.63 ± 613.99 | 1.0305 (0.9461–1.1225) | 0.80 - 1.25 |
| Tmax (h) | 0.75 (0.50-2.00) | 0.75 (0.50-3.00) | - | - |
| t1/2 (h) | 20.33 ± 4.17 | 20.24 ± 4.31 | - | - |
Data sourced from a randomized, two-way crossover bioequivalence study in healthy volunteers.[1]
Experimental Protocols
In Vitro Dissolution Testing
Objective: To assess the in vitro release characteristics of the tenofovir disoproxil salt forms. This is a critical quality control test and a prerequisite for considering biowaivers for different strengths of the same formulation.
Apparatus: USP Apparatus II (Paddle)
Dissolution Medium: 900 mL of 0.01 N Hydrochloric Acid (HCl)[2][3]
Paddle Speed: 75 rpm[2]
Procedure:
-
Place one tablet in each of the six dissolution vessels containing the dissolution medium.[2]
-
Begin the test and withdraw samples (e.g., 10 mL) at predetermined time points (e.g., 10, 15, 20, 30, 45, and 60 minutes).[2]
-
Replace the withdrawn sample volume with fresh, pre-warmed dissolution medium.
-
Filter the samples promptly through a suitable filter (e.g., 0.45 µm).
-
Analyze the filtrate for the concentration of tenofovir disoproxil using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection at 260 nm.[2]
-
Calculate the percentage of the labeled amount of drug dissolved at each time point.
Acceptance Criteria for BCS Class III Drugs: For a biowaiver based on the Biopharmaceutics Classification System (BCS), both the test and reference products must show very rapid dissolution, with at least 85% of the drug dissolved within 15 minutes.[2]
In Vitro Permeability Assay (Caco-2 Cell Model)
Objective: To evaluate the intestinal permeability of tenofovir disoproxil, a key factor in its oral bioavailability. Tenofovir is a BCS Class III drug, characterized by high solubility and low permeability.[4]
Cell Line: Caco-2 (human colon adenocarcinoma) cells, which differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.
Procedure:
-
Cell Culture and Seeding: Caco-2 cells are cultured and then seeded onto semi-permeable filter supports in Transwell® plates. The cells are cultured for 18-22 days to allow for the formation of a confluent, differentiated monolayer.[5]
-
Monolayer Integrity Assessment: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values above a predetermined threshold (e.g., >200 Ω·cm²) are used for the assay.[5]
-
Permeability Measurement (Apical to Basolateral):
-
The cell monolayers are washed with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
The test compound (tenofovir disoproxil salt) is added to the apical (donor) compartment.
-
Samples are collected from the basolateral (receiver) compartment at specific time intervals (e.g., 30, 60, 90, 120 minutes).[5]
-
The concentration of the compound in the collected samples is determined by a validated analytical method (e.g., LC-MS/MS).
-
-
Permeability Measurement (Basolateral to Apical): To assess active efflux, the transport of the compound is also measured from the basolateral to the apical compartment.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.[5]
In Vivo Bioequivalence Study
Objective: To compare the rate and extent of absorption of two different salt forms of tenofovir disoproxil to determine if they are bioequivalent.
Study Design: A randomized, single-dose, two-period, two-sequence, crossover study in healthy adult volunteers.[1][4]
Procedure:
-
Subject Recruitment: A sufficient number of healthy adult subjects (typically 24-32) are enrolled after providing informed consent.[4][6]
-
Randomization: Subjects are randomly assigned to one of two treatment sequences (e.g., Test product then Reference product, or Reference product then Test product).
-
Dosing (Period 1): After an overnight fast, subjects receive a single oral dose of either the test or reference product.[6]
-
Blood Sampling: Serial blood samples are collected at predefined time points for up to 72 hours post-dose to capture the complete pharmacokinetic profile.[1][4]
-
Washout Period: A washout period of at least 7 days is implemented between the two treatment periods to ensure complete elimination of the drug from the body.[4]
-
Dosing (Period 2): After the washout period, subjects receive the alternate product they did not receive in Period 1.
-
Blood Sampling: The same blood sampling schedule is followed as in Period 1.
-
Bioanalysis: Plasma concentrations of tenofovir (the active metabolite) are determined using a validated bioanalytical method (e.g., LC-MS/MS).[7]
-
Pharmacokinetic and Statistical Analysis: Pharmacokinetic parameters (Cmax, AUC) are calculated for each subject for both products. Statistical analysis is performed on the log-transformed data to determine the 90% confidence intervals for the ratio of the geometric means of the test and reference products.[1]
Bioequivalence Criteria: The two products are considered bioequivalent if the 90% confidence intervals for the geometric mean ratios of Cmax and AUC fall within the acceptance range of 80.00% to 125.00%.[1][6]
Mandatory Visualizations
Intracellular Activation Pathway of Tenofovir Disoproxil
Caption: Intracellular activation of tenofovir disoproxil.
Experimental Workflow for a Bioequivalence Study
Caption: Workflow of a two-way crossover bioequivalence study.
References
- 1. Comparative pharmacokinetics between tenofovir disoproxil phosphate and tenofovir disoproxil fumarate in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. researchgate.net [researchgate.net]
- 4. extranet.who.int [extranet.who.int]
- 5. benchchem.com [benchchem.com]
- 6. extranet.who.int [extranet.who.int]
- 7. Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumarate - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Tenofovir Prodrug Conversion Rates: A Guide for Researchers
A detailed examination of the enzymatic and chemical conversion of tenofovir (B777) disoproxil prodrugs, focusing on tenofovir disoproxil succinate (B1194679) in comparison to the widely studied tenofovir disoproxil fumarate (B1241708) (TDF) and tenofovir alafenamide (TAF).
This guide provides a comparative overview of the conversion rates of tenofovir prodrugs, with a primary focus on tenofovir disoproxil succinate. While extensive data is available for tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF), direct comparative studies on the conversion rate of this compound are limited. This report synthesizes available experimental data for TDF and TAF and offers a scientifically grounded discussion on the expected conversion characteristics of the succinate salt.
Executive Summary
Tenofovir, a potent nucleotide reverse transcriptase inhibitor, requires prodrug formulations to enhance its oral bioavailability. The conversion of these prodrugs to the active tenofovir is a critical step influencing therapeutic efficacy and safety. Tenofovir disoproxil fumarate (TDF) is known for its rapid conversion in the gastrointestinal tract and plasma, leading to high systemic levels of tenofovir. In contrast, tenofovir alafenamide (TAF) exhibits greater plasma stability, with conversion primarily occurring intracellularly, resulting in lower systemic tenofovir exposure and a more favorable safety profile.
Comparative Prodrug Conversion Data
The following table summarizes key data related to the conversion of tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF). A section for this compound is included to highlight the current data gap.
| Parameter | Tenofovir Disoproxil Fumarate (TDF) | Tenofovir Alafenamide (TAF) | This compound |
| Primary Conversion Site | Gastrointestinal tract and plasma[1] | Intracellularly[2] | Expected to be similar to TDF (Gastrointestinal tract and plasma) |
| Key Converting Enzymes | Carboxylesterases, Phosphodiesterases[1] | Cathepsin A | Expected to be similar to TDF (Carboxylesterases, Phosphodiesterases) |
| Half-life in Human Intestinal S9 Extracts | 0.62 ± 1.29 minutes[1] | Data not available | Data not available |
| Half-life in Rat Intestinal S9 Extracts | 0.58 ± 1.79 minutes[1] | Data not available | Data not available |
| Plasma Stability | Low | High[2] | Data not available |
| pH Stability (in vitro) | Highly stable at pH 1.2 (>55 h), moderately stable at pH 6.8 (16.6 h)[1] | Susceptible to acid-catalyzed hydrolysis | Data not available |
Signaling Pathways and Experimental Workflows
Prodrug Conversion and Activation Pathway
The conversion of tenofovir disoproxil prodrugs is a multi-step process involving enzymatic cleavage to release tenofovir, which is then phosphorylated to its active diphosphate (B83284) form.
Caption: Enzymatic conversion of tenofovir disoproxil to active tenofovir diphosphate.
Experimental Workflow for Prodrug Conversion Assay
The following diagram outlines a typical workflow for assessing the in vitro conversion rate of a tenofovir prodrug.
Caption: General workflow for in vitro tenofovir prodrug conversion rate determination.
Experimental Protocols
In Vitro Prodrug Conversion Assay in Intestinal S9 Fractions
This protocol is a generalized method for determining the metabolic stability of a tenofovir prodrug in intestinal extracts.
Objective: To determine the in vitro half-life of a tenofovir prodrug in human or animal intestinal S9 fractions.
Materials:
-
Tenofovir prodrug (e.g., this compound)
-
Intestinal S9 fractions (human or rat)
-
Phosphate (B84403) buffer (pH 7.4)
-
NADPH regenerating system (optional, for assessing phase I metabolism)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare a stock solution of the tenofovir prodrug in a suitable solvent (e.g., DMSO). Prepare the incubation mixture containing intestinal S9 fractions and phosphate buffer.
-
Pre-incubation: Pre-incubate the S9 mixture at 37°C for 5 minutes.
-
Initiation: Initiate the reaction by adding the tenofovir prodrug to the pre-incubated S9 mixture to a final concentration of 1 µM.
-
Sampling: At various time points (e.g., 0, 1, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding the aliquot to a tube containing ice-cold acetonitrile.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.
-
Analysis: Analyze the concentration of the remaining parent prodrug and the formation of tenofovir in the supernatant using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent prodrug against time. The slope of the linear regression will be used to calculate the half-life (t½ = -0.693 / slope).
pH Stability Assay
This protocol assesses the chemical stability of a tenofovir prodrug at different pH values, simulating the conditions of the gastrointestinal tract.
Objective: To determine the chemical stability and degradation rate of a tenofovir prodrug at various pH levels.
Materials:
-
Tenofovir prodrug
-
Buffer solutions of different pH values (e.g., pH 1.2 for simulated gastric fluid, pH 6.8 for simulated intestinal fluid)
-
Incubator or water bath at 37°C
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare solutions of the tenofovir prodrug in the different pH buffers to a final concentration of 1 mM.[1]
-
Incubation: Incubate the solutions at 37°C.[1]
-
Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect aliquots from each solution.[1]
-
Quenching: Quench the degradation by diluting the sample in a solution that stabilizes the compound (e.g., ice-cold 0.1% formic acid in methanol/water).[1]
-
Analysis: Quantify the concentration of the remaining parent prodrug in each sample using a validated LC-MS/MS method.[1]
-
Data Analysis: Calculate the degradation rate constant and half-life of the prodrug at each pH value.
Discussion and Future Directions
The rapid intestinal and plasma conversion of TDF contributes to high systemic tenofovir concentrations, which have been associated with renal and bone toxicity. TAF's design for increased plasma stability and intracellular activation represents a significant advancement in mitigating these off-target effects.
For this compound, the lack of direct comparative data on its conversion rate is a notable gap. The succinate salt, being a dicarboxylic acid salt similar to the fumarate, is expected to undergo a similar enzymatic conversion pathway mediated by esterases. However, differences in physicochemical properties such as solubility and hygroscopicity between the fumarate and succinate salts could influence the dissolution rate of the drug product and, consequently, its presentation to metabolizing enzymes in the gut. Further research is warranted to elucidate the specific conversion kinetics of this compound to fully understand its potential therapeutic profile in comparison to TDF and TAF. In vitro studies using human intestinal and liver fractions, as well as in vivo pharmacokinetic studies, are essential to characterize its conversion rate and subsequent bioavailability.
References
- 1. Development of a Novel Formulation That Improves Preclinical Bioavailability of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasma and Intracellular Pharmacokinetics of Tenofovir in Patients Switched from Tenofovir Disoproxil Fumarate to Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
validation of a bioequivalence study for a tenofovir disoproxil succinate formulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental validation of bioequivalence for tenofovir (B777) disoproxil formulations. While the innovator product and many generic versions utilize the fumarate (B1241708) salt of tenofovir disoproxil, other salt forms, such as succinate (B1194679) and maleate, have also been developed and approved by regulatory bodies. These alternative salt forms are considered clinically equivalent, containing the same active moiety, tenofovir disoproxil. This guide will focus on the established bioequivalence parameters for tenofovir disoproxil, using the widely available data for the fumarate salt as a reference, and will outline the standard methodologies required to demonstrate bioequivalence for any new formulation, including a succinate version.
Comparative Pharmacokinetic Data
Bioequivalence is determined by comparing the rate and extent of absorption of the active moiety, tenofovir, in the blood after administration of the test and reference products. The key pharmacokinetic (PK) parameters for this assessment are the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC).
A new formulation is considered bioequivalent if the 90% confidence intervals (CI) for the geometric mean ratios (GMR) of Cmax and AUC of the test product to the reference product fall within the acceptance range of 80.00% to 125.00%.[1][2]
The following table summarizes results from a representative bioequivalence study comparing a generic tenofovir disoproxil fumarate formulation to the reference listed drug. While specific public data for a succinate formulation is limited, a similar study design and acceptance criteria would be applied.
Table 1: Summary of Pharmacokinetic Parameters and Bioequivalence Analysis
| Pharmacokinetic Parameter | Test Formulation (Generic TDF) | Reference Formulation (Innovator TDF) | Geometric Mean Ratio (90% CI) | Bioequivalence Acceptance Criteria |
| Cmax (ng/mL) | 238 ± 62 | 261 ± 73 | 91.19% (85.0% - 97.2%) | 80.00% - 125.00% |
| AUC0-48h (ng·h/mL) | 1658 ± 466 | 1801 ± 529 | 92.06% (87.2% - 97.9%) | 80.00% - 125.00% |
| AUC0-∞ (ng·h/mL) | 1845 ± 579 | 2015 ± 639 | 91.56% (85.5% - 98.1%) | 80.00% - 125.00% |
Data presented as mean ± standard deviation. Bioequivalence analysis is based on geometric means. Data is illustrative and compiled from a published study on a fumarate formulation[3].
Experimental Protocols
To ensure the reliability and validity of bioequivalence study results, standardized and validated experimental protocols are essential.
In Vivo Bioequivalence Study Protocol
A typical bioequivalence study for a tenofovir disoproxil formulation follows a standard design.[1][2]
-
Study Design: A single-dose, randomized, two-period, two-sequence, crossover study is the recommended design.[1][2] A washout period of at least seven days between the two periods is considered sufficient.[1]
-
Study Population: The study is typically conducted in a cohort of healthy adult volunteers, with sample sizes generally ranging from 24 to 32 participants.[1]
-
Dosage: The 300 mg strength of tenofovir disoproxil fumarate is the standard for bioequivalence studies.[2] For other salt forms, the dosage should be equivalent to 245 mg of tenofovir disoproxil.
-
Administration: The drug is administered orally. Studies can be conducted under fasting or fed conditions, as food can affect the absorption of tenofovir.[1][2]
-
Blood Sampling: Blood samples are collected at predetermined time points to characterize the plasma concentration-time profile of tenofovir. Sampling should be frequent around the expected time of maximum concentration (Tmax) and continue for up to 72 hours to adequately capture the elimination phase.[1][2]
-
Analyte: Tenofovir disoproxil is a prodrug that is rapidly converted to its active form, tenofovir. Therefore, the bioequivalence assessment is based on the concentration of tenofovir in plasma.[1]
Bioanalytical Method Validation
The analytical method used to quantify tenofovir in plasma samples must be validated to ensure its accuracy, precision, selectivity, sensitivity, and stability. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a commonly used and validated method for this purpose.
Visualizing Key Processes
To better understand the experimental workflow and the mechanism of action of tenofovir, the following diagrams are provided.
References
- 1. extranet.who.int [extranet.who.int]
- 2. extranet.who.int [extranet.who.int]
- 3. Pharmacokinetic and bioequivalence study of Tenofovir Disoproxil Fumarate under fasting conditions on Argentine healthy-volunteers. Optimization and validation of SPE-LC-MS/MS for determination of Emtricitabine, Lamivudine and Tenofovir in human plasma - The Pharmaceutical and Chemical Journal [tpcj.org]
Safety Operating Guide
Safe Disposal of Tenofovir Disoproxil Succinate in a Laboratory Setting
The proper disposal of Tenofovir Disoproxil Succinate (B1194679) is critical to ensure personnel safety and environmental protection. As a pharmacologically active compound with potential health and environmental risks, it must be managed as a hazardous chemical waste. Releases into the environment should be avoided, and disposal must comply with all applicable federal, state, and local regulations.[1][2][3]
Hazard and Safety Summary
Tenofovir Disoproxil Fumarate, a closely related salt, is classified as harmful if swallowed, causes serious eye damage, and may cause damage to organs through prolonged or repeated exposure.[4][5] It is also considered harmful to aquatic life with long-lasting effects.[3][4] Due to these hazards, Tenofovir Disoproxil Succinate should be handled with appropriate personal protective equipment (PPE), and its waste must be segregated for proper disposal.
Key Regulatory Bodies:
-
Environmental Protection Agency (EPA): Regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6][7][8]
-
Drug Enforcement Administration (DEA): Regulates the disposal of controlled substances.[8] (Note: this compound is not currently listed as a controlled substance).
-
State and Local Regulations: Many states have their own, often more stringent, regulations for pharmaceutical waste disposal.[6]
Quantitative Data for Disposal Considerations
The following table summarizes key data for Tenofovir Disoproxil Fumarate, which informs the necessary disposal precautions for the succinate salt.
| Parameter | Value/Information | Significance for Disposal |
| Acute Oral Toxicity | Harmful if swallowed (H302).[4] Oral TDLO: 21,000 mg/kg (rat).[4] | Indicates a health hazard from ingestion, necessitating secure containment of waste. |
| Eye Damage | Causes serious eye damage (H318).[4][5] | Requires use of eye protection during handling and disposal to prevent injury. |
| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects (H412).[3][4] | Prohibits disposal down the drain or into sewer systems to prevent environmental contamination.[2][3] |
| Bioaccumulation | Unlikely to bioaccumulate based on log Kow.[2] Octanol/water partition coefficient log Kow: 1.18 (at pH 7).[5] | While bioaccumulation is low, the aquatic toxicity still warrants containment. |
| Disposal Method | Incineration in a permitted hazardous waste facility is the recommended method.[1][7][8] | This method ensures the complete destruction of the active pharmaceutical ingredient. |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the required steps for the safe disposal of this compound from a research or laboratory setting.
1.0 Personal Protective Equipment (PPE)
1.1. Before handling any waste, ensure appropriate PPE is worn. This includes:
- Safety goggles with side-shields or a face shield.[5]
- Impervious gloves (e.g., nitrile).[1][5]
- A laboratory coat.
2.0 Waste Segregation and Collection
2.1. Solid Waste:
- Collect all solid waste contaminated with this compound, including unused or expired bulk powder, contaminated lab supplies (e.g., weigh boats, wipes), and PPE.
- Place this waste into a designated, leak-proof, and clearly labeled hazardous waste container. The container should be marked "Hazardous Waste" and list the chemical contents.
2.2. Liquid Waste:
- Collect any solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
- Crucially, do not discharge any amount of this material into drains or the sewer system. [2][3]
2.3. Sharps Waste:
- Any needles, syringes, or other sharps contaminated with the compound must be disposed of in a designated sharps container.
3.0 Spill Management
3.1. In the event of a spill, avoid dust formation.[3] 3.2. Wear appropriate PPE. 3.3. For solid spills, carefully sweep up the material and place it into the designated hazardous waste container.[3] 3.4. For liquid spills, use an inert absorbent material to contain the spill, then collect the material into the hazardous waste container. 3.5. Decontaminate the spill area thoroughly.[2]
4.0 Storage and Disposal
4.1. Store the sealed hazardous waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[3][5] 4.2. Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous material disposal company.[1] 4.3. The primary recommended disposal method is incineration at a permitted hazardous waste facility.[1][7][8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. camberpharma.com [camberpharma.com]
- 3. fishersci.com [fishersci.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. sdmedwaste.com [sdmedwaste.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. danielshealth.com [danielshealth.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Tenofovir Disoproxil Succinate
Essential Safety and Logistical Information for Laboratory Professionals
This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Tenofovir disoproxil succinate (B1194679). By adhering to these procedural steps, laboratories can ensure a safe environment and proper management of this potent pharmaceutical compound.
Tenofovir disoproxil succinate is a prodrug of tenofovir, an antiviral medication used in the treatment of HIV and hepatitis B infections. Due to its pharmacological activity, careful handling is necessary to prevent occupational exposure. The primary routes of exposure in a laboratory setting are inhalation of aerosolized powder, dermal contact, and accidental ingestion.[1]
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment is the first line of defense in minimizing exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities.
| Activity Category | Required Personal Protective Equipment |
| Low-Energy Procedures | - Disposable, low-linting gown or coverall with elastic cuffs.[1] - Double-gloving with nitrile gloves; the outer pair should be changed frequently.[1] - Disposable shoe covers.[1] - Head and hair cover.[1] - Safety goggles or a face shield.[1][2][3][4] - A properly fitted respirator is necessary if there is a risk of dust formation.[2] |
| High-Energy Procedures | - All PPE listed for low-energy procedures.[1] - Consideration of a full-body "bunny suit" for complete coverage.[1] |
| Unpacking Shipments | - Nitrile gloves.[3] - Safety glasses with side shields.[3] |
Occupational Exposure Limits
Adherence to established occupational exposure limits (OELs) is critical for worker safety. Engineering controls and work practices should aim to keep airborne concentrations below the specified limits.
| Compound | Occupational Exposure Limit (OEL) | Time-Weighted Average (TWA) |
| Tenofovir disoproxil fumarate | 200 µg/m³ | 8-hour |
Gilead Sciences established this OEL for Tenofovir disoproxil fumarate, which serves as a relevant reference for the succinate salt.[5]
Procedural Guidance: From Receipt to Disposal
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment. The following workflow outlines the key steps for receiving, handling, and disposing of this compound.
Operational Plan
1. Receiving and Unpacking:
-
Upon receipt, move the package to a designated receiving area.
-
Wear nitrile gloves and safety glasses with side shields during unpacking.[3]
-
Carefully inspect the container for any signs of damage or leakage.
-
If the container is compromised, follow institutional spill response procedures.
2. Storage:
-
Store this compound in a tightly closed and properly labeled container.[2]
-
Keep the container in a dry, well-ventilated, and secure area.[2]
-
Some formulations may require refrigeration; always consult the supplier's instructions.[4]
3. Handling and Solution Preparation:
-
All handling of powdered this compound should occur within a certified containment device, such as a chemical fume hood or a Class II Biological Safety Cabinet, to prevent the generation of aerosols.[1][2]
-
Before handling, don the appropriate PPE as outlined in the table above, including double gloves, a disposable gown, and eye protection.[1] If there is a risk of dust formation, a respirator is mandatory.[2]
-
When weighing the compound, use care to minimize dust generation.
-
Prepare solutions in a manner that avoids splashing.
4. First Aid Measures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[4][6]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical advice.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
1. Solid Waste Disposal:
-
All disposable items that have come into contact with the compound, including PPE (gloves, gowns, shoe covers), weigh boats, and pipette tips, are considered hazardous waste.
-
Collect all solid waste in a clearly labeled, sealed hazardous waste bag or container.[1]
2. Liquid Waste Disposal:
-
Dispose of solutions containing this compound in accordance with local, state, and federal regulations.
-
Do not pour solutions down the drain unless specifically permitted by institutional and local guidelines.[4]
3. Decontamination:
-
Thoroughly decontaminate all work surfaces after handling is complete using an appropriate cleaning agent.
-
Clean all reusable equipment according to validated procedures to remove any residual compound.
For unused or expired medicine in a non-laboratory setting, the best option is a drug take-back program.[7] If a take-back program is not available, the medication can be mixed with an unappealing substance like dirt or used coffee grounds, placed in a sealed container, and then discarded in the household trash.[8] Never flush this medication unless it is specifically on the FDA flush list.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. cdc.gov [cdc.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 8. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
